molecular formula C12H15N5O B609007 Methyltetrazine-Propylamine CAS No. 1802978-47-7

Methyltetrazine-Propylamine

Número de catálogo: B609007
Número CAS: 1802978-47-7
Peso molecular: 245.29
Clave InChI: GDNRZRYXVIJHCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of this compound. This reagent is supplied as HCl salt for improved stability and easy handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-Propylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltetrazine-Propylamine is a key bifunctional reagent in the rapidly advancing field of bioorthogonal chemistry. Its unique structure, featuring a highly reactive methyltetrazine moiety and a versatile primary amine, makes it an indispensable tool for researchers in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the visualization of its utility in complex biological systems.

Core Properties of this compound

This compound, systematically named 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, is prized for its stability and reactivity. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the propylamine linker provides a convenient handle for conjugation to biomolecules.[1][2][3] Its hydrochloride salt form is often used to improve aqueous solubility and ease of handling.[1]

Physicochemical and Reactivity Data

A summary of the key physicochemical and reactivity properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary depending on experimental conditions.

PropertyValueReference(s)
Chemical Identifiers
CAS Number1802978-47-7 (HCl salt)[2]
Molecular FormulaC₁₂H₁₅N₅O[2]
Molecular Weight245.29 g/mol [2]
Physicochemical Data
Boiling Point (Predicted)474.6 ± 55.0 °C
Density (Predicted)1.198 ± 0.06 g/cm³
pKa (Predicted)9.24 ± 0.10
SolubilitySoluble in DMSO, DMF, and aqueous buffers (as HCl salt)[1][4]
Reactivity Data
Reaction TypeInverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition[1]
Reaction PartnerStrained alkenes (e.g., trans-cyclooctene (TCO), BCN)[1]
Second-Order Rate ConstantUp to 1 x 10⁶ M⁻¹s⁻¹ with TCO
Storage and Handling
Storage Conditions-20°C, protected from light and moisture[1]
Handling PrecautionsDissolve in anhydrous solvents or aqueous buffers; avoid prolonged light exposure to maintain integrity[1]

Synthesis and Functionalization

General Synthesis Workflow

The synthesis typically begins with a nitrile-containing precursor, which undergoes cyclization with hydrazine to form the dihydrotetrazine intermediate. This is subsequently oxidized to the aromatic tetrazine. The propylamine tail is usually introduced via ether linkage to a phenolic precursor.

A 4-Hydroxybenzonitrile C N-Boc-3-(4-cyanophenoxy)propan-1-amine A->C Williamson Ether Synthesis (Base, Solvent) B N-Boc-3-bromopropylamine B->C D N-Boc-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine C->D Pinner Reaction (Ethanimidamide, Hydrazine, S, Oxidation) E This compound D->E Boc Deprotection (e.g., TFA)

A generalized synthetic pathway for this compound.

Experimental Protocols

The utility of this compound lies in its ability to be conjugated to biomolecules and subsequently react with a bioorthogonal partner. Below are detailed, representative protocols for these key experimental procedures.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a protein, such as an antibody, using EDC and NHS chemistry.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound HCl

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Add EDC to the protein solution to a final concentration of 2-4 mM.

    • Immediately add NHS or Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS/Sulfo-NHS. Collect the protein-containing fractions.

  • Conjugation with this compound:

    • Dissolve this compound HCl in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Biomolecule

This protocol outlines the inverse-electron-demand Diels-Alder cycloaddition between the newly synthesized Methyltetrazine-functionalized protein and a trans-cyclooctene (TCO)-modified biomolecule.

Materials:

  • Methyltetrazine-functionalized protein (from Protocol 1)

  • TCO-modified biomolecule (e.g., a fluorescent probe, a drug molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the Methyltetrazine-functionalized protein and the TCO-modified biomolecule in the Reaction Buffer to the desired concentrations.

  • Click Reaction:

    • Mix the two reactants in a 1:1 to 1:5 molar ratio (tetrazine:TCO). The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the loss of its absorbance peak around 520-540 nm using a UV-Vis spectrophotometer.

  • Purification of the Final Conjugate (if necessary):

    • If unreacted TCO-modified biomolecule needs to be removed, purification can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.

Application in a Pre-targeted Imaging Workflow

A powerful application of this compound is in pre-targeted cancer imaging.[5][6][7][8][9] In this strategy, a tumor-targeting antibody, functionalized with a bioorthogonal handle (in this case, TCO), is administered first. After it has localized to the tumor and cleared from circulation, a second, smaller molecule carrying an imaging agent and the complementary bioorthogonal partner (a tetrazine) is administered. This approach enhances the tumor-to-background signal ratio and reduces the radiation dose to non-target tissues.

The following diagram illustrates the workflow for pre-targeted imaging of a HER2-positive tumor.

cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation and Imaging A TCO-modified Trastuzumab (Anti-HER2 Antibody) B Administer to Patient A->B C Antibody Binds to HER2 on Tumor Cells B->C D Clearance of Unbound Antibody from Circulation C->D G IEDDA 'Click' Reaction at Tumor Site D->G TCO available on tumor E This compound conjugated to Imaging Agent (e.g., PET tracer) F Administer to Patient E->F F->G H Imaging Signal Localized to the Tumor G->H I PET/CT Imaging H->I

Workflow for pre-targeted imaging of HER2-positive tumors.
Signaling Pathway Context: HER2 Signaling in Breast Cancer

The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is a critical driver in a subset of breast cancers. The binding of the TCO-modified anti-HER2 antibody, Trastuzumab, not only serves as a beacon for the imaging agent but also can inhibit the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras Trastuzumab_TCO Trastuzumab-TCO Trastuzumab_TCO->HER2 Binding & Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway and the inhibitory role of Trastuzumab.

This compound is a powerful and versatile tool for researchers and professionals in drug development. Its favorable properties of stability and high reactivity, combined with the ease of conjugation via its propylamine handle, enable a wide range of applications from fundamental biological studies to the development of novel diagnostics and therapeutics. The detailed protocols and workflow examples provided in this guide serve as a valuable resource for the effective implementation of this important bioorthogonal reagent.

References

A Technical Guide to the Synthesis and Characterization of Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltetrazine-propylamine is a key bifunctional reagent in the rapidly advancing field of bioconjugation and drug development. Its structure, featuring a reactive methyltetrazine moiety and a versatile primary amine, enables its use in highly specific and efficient bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering detailed experimental protocols and data to support its implementation in research and development workflows.

Introduction

This compound is a synthetic compound that plays a pivotal role in modern chemical biology and pharmaceutical sciences.[1] It serves as a crucial linker molecule, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.[2] The core of its utility lies in the methyltetrazine group, which undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (TCO).[3][4][] This reaction is exceptionally fast and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[4][6][7] The terminal propylamine group provides a convenient handle for conjugation to other molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation.[3][8] This guide details the synthesis and rigorous characterization of this important reagent.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine [1]
CAS Number 1802978-47-7 [1][3][8]
Molecular Formula C₁₂H₁₅N₅O [1][3][8]
Molecular Weight 245.29 g/mol [1][8]
Purity Typically >95% - 97% [3][9]
Appearance Pinkish/Purple Solid [4][10]

| Solubility | Soluble in DMSO, DMF, MeOH, Water |[1][4][11] |

Table 2: Spectroscopic Characterization Data (¹H and ¹³C NMR)

Nucleus Chemical Shift (ppm) Description Source
¹H NMR 2.8 - 3.0 Singlet, methyl group on the tetrazine ring [1]
¹H NMR 7.0 - 8.0 Two sets of doublets, para-disubstituted benzene pattern [1]
¹H NMR ~4.2 Multiplet, methylene group adjacent to the ether oxygen [1]
¹H NMR ~2.0 Multiplet, central methylene group of the propyl chain [1]
¹H NMR ~2.8 Multiplet, methylene group adjacent to the amine [1]

| ¹³C NMR | 160 - 165 | Characteristic downfield shifts for tetrazine carbons |[1] |

Synthesis and Purification

While specific proprietary synthesis routes may vary, a general and representative protocol for the synthesis of methyltetrazine compounds involves the formation of a dihydrotetrazine intermediate followed by an oxidation step.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, beginning with precursor molecules and culminating in the final product after purification.

G cluster_0 Synthesis cluster_1 Purification A Precursor Coupling (e.g., Nitrile + Hydrazine) B Dihydrotetrazine Formation A->B C Oxidation B->C D Final Product (this compound) C->D E Crude Product D->E F Crystallization or Chromatography E->F G Pure Product F->G G cluster_0 Structural Confirmation cluster_1 Purity Analysis A Pure Sample of This compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D HPLC/UPLC A->D E Final Characterization Report B->E Structural Elucidation C->E Molecular Weight Confirmation D->E Purity Assessment G A Methyltetrazine- Propylamine C iEDDA Cycloaddition (Click Reaction) A->C B TCO-modified Biomolecule B->C D Initial Adduct C->D E Retro-Diels-Alder (N₂ release) D->E F Stable Dihydropyridazine Conjugate E->F

References

An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-Propylamine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of methyltetrazine-propylamine in bioorthogonal click chemistry. The content is tailored for researchers, scientists, and drug development professionals who are leveraging this powerful tool for bioconjugation, molecular imaging, and targeted drug delivery.

Core Principles of the this compound Click Reaction

This compound is a key reagent in the field of click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[1] The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions currently known.[1][2]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism

Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (typically a strained alkene or alkyne).[3][4] This reaction is characterized by its exceptionally rapid kinetics, often reaching second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2]

The mechanism proceeds in a two-step fashion:

  • [4+2] Cycloaddition: The electron-poor 1,2,4,5-tetrazine ring of the this compound molecule rapidly reacts with an electron-rich dienophile, such as a trans-cyclooctene (TCO), to form an unstable bicyclic intermediate.[5]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[6] This step is thermodynamically highly favorable and drives the reaction to completion, forming a stable dihydropyridazine product.[7]

The propylamine group on the methyltetrazine molecule provides a crucial functional handle. This primary amine allows for the covalent attachment of the tetrazine moiety to biomolecules, such as proteins or antibodies, that possess available carboxyl groups. This is typically achieved through the formation of a stable amide bond.[7][8]

IEDDA_Mechanism reagents This compound + Dienophile (TCO) transition_state [4+2] Cycloaddition Transition State reagents->transition_state Fast intermediate Unstable Bicyclic Intermediate transition_state->intermediate products Stable Dihydropyridazine Conjugate + N₂ intermediate->products Irreversible Retro-Diels-Alder

Figure 1: The IEDDA reaction mechanism of methyltetrazine with a dienophile.

Quantitative Data Presentation

The selection of a click chemistry reaction is often dictated by its kinetic properties and stability. Methyl-substituted tetrazines, like this compound, offer a favorable balance between reactivity and stability in aqueous environments.[9]

Comparative Reaction Rates of Click Chemistry Reactions

The IEDDA reaction involving tetrazines is significantly faster than other common click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA Methyltetrazine + TCO~800 - 30,000[9]Extremely fast, catalyst-free, bioorthogonal.
CuAAC Azide + Terminal Alkyne10 - 100[2]Requires copper catalyst, which can be cytotoxic.
SPAAC Azide + Strained Alkyne (e.g., DBCO)~0.1 - 1.0[10][11]Catalyst-free but generally slower than IEDDA.
Reactivity and Stability of Tetrazine Derivatives

The substituents on the tetrazine ring influence both the reaction kinetics and the stability of the molecule. Electron-withdrawing groups tend to increase the reaction rate but can decrease stability in aqueous solutions. Methyl groups, being electron-donating, enhance the stability of the tetrazine ring.[12]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability in Aqueous Buffer
Methyltetrazine TCO~800 - 30,000[9]Good stability.[4][12]
H-Tetrazine TCOGenerally faster than methyltetrazineLess stable than methyltetrazine.
Pyridyl-Tetrazine TCOCan be faster than methyltetrazineStability can be lower than methyltetrazine.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a protein and the subsequent click reaction.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of carboxyl groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with the primary amine of this compound.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound HCl salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound HCl salt in Coupling Buffer.

    • Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the methyltetrazine-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protein_Conjugation_Workflow start Start: Protein with Carboxyl Groups activation Activate Carboxyl Groups with EDC/NHS start->activation purification1 Remove Excess EDC/NHS activation->purification1 conjugation Conjugate with This compound purification1->conjugation quenching Quench Unreacted Sites conjugation->quenching purification2 Purify Tetrazine-Labeled Protein quenching->purification2 end End: Purified Tetrazine-Labeled Protein purification2->end

Figure 2: Workflow for protein conjugation with this compound.

Protocol 2: Click Reaction of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the bioorthogonal ligation of the methyltetrazine-labeled protein with a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Purified methyltetrazine-labeled protein

  • TCO-functionalized molecule (e.g., TCO-PEG-Biotin, TCO-dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO, water) to a known concentration.

  • Click Reaction:

    • In a reaction tube, combine the methyltetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.

    • The reaction is typically complete within 5-30 minutes at room temperature.

  • Analysis of Conjugation:

    • The success of the conjugation can be analyzed by various methods, such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the TCO-functionalized molecule.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess TCO-reagent using a desalting column or size-exclusion chromatography.

Click_Reaction_Workflow start Start: Tetrazine-Labeled Protein + TCO-Molecule mixing Combine Reagents in Reaction Buffer start->mixing incubation Incubate at Room Temperature (5-30 min) mixing->incubation analysis Analyze Conjugation (SDS-PAGE, MS, etc.) incubation->analysis purification Optional: Purify Final Conjugate analysis->purification end End: Final Bioconjugate purification->end

Figure 3: Workflow for the click reaction of a tetrazine-labeled protein.

References

An In-depth Technical Guide to the Applications of Methyltetrazine-Propylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-Propylamine, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, applications, quantitative performance data, and step-by-step experimental protocols for its use in bioconjugation.

Introduction to this compound

This compound is a heterobifunctional chemical tool indispensable for modern bioconjugation. It features two key functional groups: a highly stable methyltetrazine moiety and a primary propylamine handle.[1] This structure allows for a two-stage conjugation strategy. First, the propylamine group enables covalent attachment to biomolecules, typically via amide bond formation with carboxylic acids.[2] Second, the methyltetrazine group serves as a bioorthogonal handle that can undergo an extremely rapid and specific "click" reaction with a trans-cyclooctene (TCO) derivative.[3]

This bioorthogonal reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptional speed, selectivity, and biocompatibility, allowing for the precise coupling of molecules in complex biological environments, including in living cells.[4][5] The methyl group on the tetrazine ring enhances its stability in aqueous media and serum compared to unsubstituted tetrazines, providing a crucial advantage for multi-step or in vivo applications.[6][7] Consequently, this compound has become a vital reagent for constructing antibody-drug conjugates (ADCs), developing PROTACs, fluorescent imaging probes, and targeted drug delivery systems.[1][6]

Core Chemistry and Reaction Pathways

The utility of this compound is centered on two distinct chemical reactions, typically performed sequentially: an initial amide coupling followed by a bioorthogonal ligation.

Stage 1: Amide Bond Formation

The primary propylamine group is used to conjugate the methyltetrazine moiety onto a target molecule containing a carboxylic acid group (e.g., proteins with accessible aspartic or glutamic acid residues, or other custom-synthesized molecules). This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8][9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the propylamine of this compound. However, to improve efficiency and stability, NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester, which then efficiently couples with the amine to form a stable amide bond.[9]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Biomolecule_COOH Biomolecule-COOH Intermediate O-acylisourea Intermediate (Unstable) Biomolecule_COOH->Intermediate + EDC EDC EDC NHS NHS / sulfo-NHS Intermediate->Biomolecule_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-stable) Intermediate->NHS_Ester + NHS MeTz_NH2 Methyltetrazine- Propylamine Conjugate Biomolecule-NH-CO-Methyltetrazine NHS_Ester->Conjugate + Methyltetrazine-   Propylamine

Amide coupling workflow for labeling a biomolecule.
Stage 2: Bioorthogonal Ligation (IEDDA)

Once the methyltetrazine handle is installed, the modified biomolecule can be reacted with a second molecule functionalized with a strained alkene, typically a trans-cyclooctene (TCO). The reaction is an inverse-electron demand Diels-Alder [4+2] cycloaddition.[1] The electron-deficient tetrazine ring rapidly and selectively reacts with the electron-rich TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[1] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups.[5]

G MeTz_Biomolecule Methyltetrazine- Functionalized Biomolecule Transition [4+2] Cycloaddition Intermediate MeTz_Biomolecule->Transition TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Transition Product Stable Bioconjugate (Dihydropyridazine) Transition->Product Retro-Diels-Alder N2 N₂ Gas Transition->N2

Inverse-electron demand Diels-Alder (IEDDA) reaction.

Quantitative Data Summary

The performance of this compound in bioconjugation is defined by its reaction kinetics and stability. The methyl substituent provides a favorable balance between reactivity and stability, making it suitable for a wide range of applications.

Reaction Kinetics

The speed of the IEDDA ligation is quantified by the second-order rate constant (k₂). Higher values indicate a faster reaction, which is critical for applications involving low concentrations of reactants. The rate is highly dependent on the structure of the TCO derivative and the reaction conditions.

Tetrazine DerivativeDienophile (TCO) DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
6-Methyl-Tetrazine (mTz)TCO-PEG₄PBS (pH 7.4)37463
Methyl-Tetrazine (MePh)TCO-PEG₄DPBS37~1,000
3-Methyl-6-Phenyl-TetrazinesTCO-acidACN/PBS2523,800
General TetrazineTCOAqueous37210 - 30,000
General TetrazineTCO on mAbPBS3713,000

Data compiled from multiple sources.[2][4][6][10][11] Note: "sTCO" refers to a conformationally strained TCO derivative designed for faster kinetics.

Stability in Biological Media

Stability is crucial for ensuring the reactive moiety remains intact until the desired bioorthogonal reaction can occur, especially in multi-day experiments or in vivo. Methyl-substituted tetrazines show significantly improved stability over more reactive, hydrogen-substituted variants.

Tetrazine DerivativeMediumTemperature (°C)Stability Measurement
Methyl-Tetrazine (mTz)Fetal Bovine Serum (FBS)37>90% remaining after 10 hours
Hydrogen-Tetrazine (HTz)Fetal Bovine Serum (FBS)37~40% remaining after 10 hours
DimethyltetrazinePhosphate-Buffered Saline (PBS)-Half-life of ~14 hours
Dipyridyl-TetrazinePhosphate-Buffered Saline (PBS)-Half-life of 9.6 hours
Me₂Pyr-TetrazineCell Culture Medium + 10% FBS37~85% intact after 12 hours

Data compiled from multiple sources.[6][7][10][12]

Key Applications

The robust and versatile chemistry of this compound enables a wide array of applications in biological research and drug development.

G cluster_reagent Core Reagent cluster_apps Applications MeTz Methyltetrazine- Propylamine ADC Antibody-Drug Conjugates (ADCs) MeTz->ADC PROTAC PROTAC Synthesis MeTz->PROTAC Imaging Live Cell & In Vivo Imaging MeTz->Imaging Delivery Targeted Drug Delivery MeTz->Delivery Surface Surface Functionalization MeTz->Surface

Major applications of this compound.
  • Antibody-Drug Conjugates (ADCs): By functionalizing an antibody with methyltetrazine, a potent cytotoxic drug modified with TCO can be precisely attached, enabling targeted delivery to cancer cells.[12]

  • PROTACs: Used as a versatile linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras.[6]

  • Fluorescent Labeling and Imaging: Enables the attachment of fluorescent dyes (modified with TCO) to proteins or other biomolecules for live-cell imaging, flow cytometry, and microscopy, often with "turn-on" fluorescence upon reaction.[4][5]

  • Drug Delivery and Pretargeting: In pretargeting strategies, a tetrazine-modified antibody is administered first to accumulate at a target site (e.g., a tumor). A TCO-labeled therapeutic or imaging agent is then administered, which rapidly "clicks" to the antibody, minimizing off-target effects.[4]

  • Surface Functionalization and Immobilization: The propylamine group can be used to attach the tetrazine moiety to surfaces, which can then be used to capture TCO-labeled cells or biomolecules for biosensor or cell-adhesion studies.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the two-stage bioconjugation process using this compound with a model protein (e.g., an IgG antibody).

Protocol 1: Antibody Labeling with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to available carboxyl groups on an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., MES or PBS).

  • This compound HCl salt

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), exchange it into Activation Buffer using a desalting column.[14]

    • Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • To your antibody solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. (Note: Molar excess will depend on the antibody and desired degree of labeling).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling with this compound:

    • Add the this compound solution to the activated antibody. A 20 to 50-fold molar excess of the tetrazine reagent over the antibody is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.

    • Remove excess, unreacted this compound and other reagents by purifying the conjugate using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).[]

  • Characterization (Optional but Recommended):

    • Determine the antibody concentration using A₂₈₀.

    • Determine the concentration of conjugated tetrazine by measuring its absorbance (typically ~520-540 nm) and using its molar extinction coefficient.

    • Calculate the Degree of Labeling (DOL) as the molar ratio of tetrazine to antibody.[13]

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Molecule

This protocol describes the IEDDA "click" reaction between the newly synthesized methyltetrazine-antibody and a molecule functionalized with a TCO group.

Materials:

  • Purified Methyltetrazine-Antibody conjugate (from Protocol 1) in PBS, pH 7.4.

  • TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore, TCO-Drug).

  • Reaction Buffer: 1X PBS, pH 7.4.

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in PBS if soluble) to create a stock solution.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the Methyltetrazine-Antibody conjugate with the TCO-functionalized molecule.

    • A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule relative to the calculated number of tetrazine groups on the antibody is recommended to ensure complete ligation.

    • The final protein concentration should be kept as high as reasonably possible to facilitate the second-order reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. For many methyltetrazine-TCO pairs, the reaction is substantially complete in under 30 minutes.[2] The progress can be monitored by the disappearance of the tetrazine's pink/red color or its absorbance peak (~520 nm).

  • Purification (If Necessary):

    • If the TCO-molecule is small, remove any excess unreacted reagent by purifying the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC).[]

  • Final Conjugate Storage:

    • Store the final bioconjugate in a suitable buffer (e.g., PBS with stabilizers) at 4°C for short-term use or aliquoted at -20°C or -80°C for long-term storage.

This guide provides the foundational knowledge and practical steps for utilizing this compound in bioconjugation. By leveraging its unique combination of stability, reactivity, and bioorthogonality, researchers can continue to develop innovative tools for diagnostics, therapeutics, and fundamental biological discovery.

References

Unveiling the Hydrophilic Nature of Methyltetrazine-Propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the hydrophilic characteristics of Methyltetrazine-Propylamine, a critical reagent in bioconjugation and click chemistry. Understanding its hydrophilicity is paramount for its effective application in aqueous environments inherent to biological systems, influencing reaction kinetics, solubility, and bioavailability in drug development.

Core Physicochemical Properties

This compound, particularly as its hydrochloride (HCl) salt, is recognized as a hydrophilic molecule.[1] This property is crucial for its utility in various biochemical applications, ensuring its solubility and reactivity in aqueous buffers.[1] The presence of the propylamine group and the potential for salt formation contribute significantly to its favorable interaction with water.

Quantitative Hydrophilicity Data

The hydrophilicity of a compound can be quantitatively assessed through several parameters. Below is a summary of the available data for this compound.

ParameterValueSource/MethodSignificance
Calculated LogP 0.96962ComputationalA LogP value less than 1 indicates a preference for the aqueous phase over an organic phase, signifying hydrophilicity.
Solubility Soluble in Water, DMSO, DMFProduct DatasheetsDemonstrates good solubility in polar protic and aprotic solvents, essential for experimental work.[2]

Experimental Protocols for Hydrophilicity Determination

To empirically verify the hydrophilic nature of this compound, several standard experimental protocols can be employed.

Determination of the Octanol-Water Partition Coefficient (LogP) - Shake Flask Method

This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a definitive measure of its lipophilicity/hydrophilicity.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in either water or n-octanol.

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a known volume of the this compound stock solution to a separatory funnel.

    • Add a known volume of the pre-saturated counter-solvent (water or n-octanol).

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Determine the concentration of this compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

G cluster_prep Surface Preparation cluster_measure Measurement cluster_analysis Analysis A Coat Substrate with This compound B Place on Goniometer Stage A->B C Dispense Water Droplet B->C D Capture Droplet Image C->D E Software Calculates Contact Angle D->E F Angle < 90° indicates Hydrophilicity E->F G A This compound B Hydrophilic Nature (Propylamine, HCl Salt) A->B C High Aqueous Solubility B->C D Bioconjugation in Aqueous Buffer C->D E Efficient Reaction with Target Biomolecule D->E F Stable and Soluble Bioconjugate E->F

References

The Methyltetrazine-Propylamine and trans-Cyclooctene (TCO) Reaction: A Technical Guide to a Bioorthogonal Powerhouse

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of the IEDDA Reaction Between Methyltetrazine-Propylamine and TCO.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have established it as a critical tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[2][3] This technical guide focuses on the reactivity of a key reagent, this compound, with TCO, providing a detailed overview of its mechanism, kinetics, and practical application.

Core Mechanism: A Rapid, Irreversible Cycloaddition

The reaction between this compound and TCO is a form of "click chemistry" that proceeds through a two-step mechanism.[4] The process is initiated by a [4+2] cycloaddition, where the electron-deficient methyltetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile.[2] This initial cycloaddition forms a transient, unstable tricyclic intermediate. This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, which results in the expulsion of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4] The release of N₂ is a significant thermodynamic driving force that renders the reaction irreversible.[4]

Reaction_Mechanism Figure 1: Reaction Mechanism of Methyltetrazine-TCO Ligation cluster_reactants Reactants cluster_process Reaction Pathway MTz Methyltetrazine- propylamine Intermediate Unstable Tricyclic Intermediate MTz->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product retro-Diels-Alder (Fast) N2 N₂ (gas) Intermediate->N2 Irreversible Elimination

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Kinetic Data

The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction.[4] These fast kinetics permit efficient conjugation even at low micromolar or nanomolar concentrations, which is crucial for in vivo applications to minimize off-target effects and potential toxicity.[2]

Methyl-substituted tetrazines, such as this compound, offer an excellent balance of high reactivity and superior stability in aqueous solutions compared to hydrogen-substituted tetrazines.[5] The table below summarizes key kinetic data for relevant TCO-tetrazine pairs from the literature.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyl-substituted tetrazinestrans-Cyclooctene (TCO)Aqueous MediaNot Specified~1,000[6]
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)Methanol/Water (9:1)25~2,000[6]
3,6-di-(2-pyridyl)-s-tetrazineaxial-5-hydroxy-TCO (a-TCO)Not SpecifiedNot Specified~150,000[2]
Water-soluble 3,6-dipyridyl-s-tetrazineDioxolane-fused TCO (d-TCO)Water25366,000 (± 15,000)[7]
General TCO-Tetrazine RangeVariousNot SpecifiedNot Specifiedup to 1 x 10⁶[4]

Experimental Protocols

The following sections provide detailed methodologies for conducting and monitoring the reaction between this compound and a TCO-functionalized molecule.

General Protocol for Small Molecule Ligation

This protocol outlines a general procedure for the reaction between this compound and a TCO-containing small molecule in solution.

Materials:

  • This compound HCl salt

  • TCO-functionalized molecule

  • Anhydrous solvent (e.g., Dimethylsulfoxide (DMSO), Dimethylformamide (DMF))

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), if applicable

  • Reaction vessel (e.g., microcentrifuge tube, glass vial)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate anhydrous solvent like DMSO.[5]

    • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In the reaction vessel, combine the TCO-containing solution with the this compound solution.

    • A 1:1 stoichiometric ratio is standard, but a slight molar excess (1.1 to 1.5 equivalents) of one reagent can be used to ensure the complete consumption of a precious limiting reagent.[5]

  • Reaction Conditions:

    • The reaction proceeds rapidly at room temperature (20-25°C).[5]

    • Incubate the mixture for 30-60 minutes. For very low concentrations, the reaction time may be extended.[6] Gentle mixing is recommended.

  • Reaction Monitoring (Optional):

    • The reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic tetrazine absorbance in the 510-550 nm range.[4]

    • For more detailed analysis, LC-MS or UPLC-MS can be used to confirm the disappearance of reactants and the formation of the product adduct.

  • Purification:

    • If necessary, the final conjugate can be purified from unreacted starting materials using standard chromatographic techniques such as HPLC or column chromatography.

Protocol for Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

For rapid reactions, a stopped-flow instrument is ideal for accurately determining kinetic rates.

Procedure:

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with a photometer or diode array detector.[1]

    • Set the detection wavelength to the absorbance maximum of the methyltetrazine derivative (typically ~530-535 nm).[1]

  • Sample Preparation:

    • Prepare a solution of the this compound in the desired reaction buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 50 µM).

    • Prepare a solution of the TCO derivative in the same buffer at a concentration that is in large excess (at least 10-fold) of the tetrazine to ensure pseudo-first-order conditions (e.g., 500 µM).[1]

  • Data Acquisition:

    • Equilibrate both solutions to the desired temperature (e.g., 25°C or 37°C).[1]

    • Rapidly mix the two solutions in the stopped-flow instrument and immediately begin recording the decrease in absorbance at the set wavelength over time. The reaction is often complete within seconds.[1]

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative used in excess (k₂ = k_obs / [TCO]).[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using the methyltetrazine-TCO ligation.

Workflow Figure 2: General Experimental Workflow for Bioconjugation prep 1. Reagent Preparation - Dissolve Methyltetrazine - Dissolve TCO-Molecule react 2. Reaction Setup - Combine Reactants - Set Stoichiometry (e.g., 1:1.1) prep->react Add to vessel incubate 3. Incubation - Room Temperature - 30-60 minutes react->incubate Mix gently monitor 4. Monitoring (Optional) - UV-Vis Spectroscopy - LC-MS Analysis incubate->monitor Take aliquots purify 5. Purification - HPLC / Chromatography incubate->purify If monitoring is skipped monitor->purify If necessary analyze 6. Final Analysis - Confirm Product Identity - Assess Purity purify->analyze

Caption: A typical workflow for a TCO-tetrazine conjugation experiment.

Conclusion

The bioorthogonal reaction between this compound and trans-cyclooctene stands as a robust and highly efficient tool for researchers in chemistry, biology, and medicine.[2] Its exceptional kinetics, biocompatibility, and stable product formation make it ideal for a wide array of applications where precision and speed are essential. By understanding the core reaction mechanism and utilizing the detailed protocols provided, scientists can effectively harness the power of this remarkable click reaction to advance their research and development endeavors.

References

Unlocking Precision in Probe Development: A Technical Guide to Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the core functionalities of Methyltetrazine-Propylamine, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the key features, quantitative data, and experimental protocols associated with this pivotal bioorthogonal reagent.

This compound has emerged as a powerful tool in the field of chemical biology and drug development, primarily for its role in creating precisely targeted probes. Its unique chemical architecture, combining a highly reactive methyltetrazine moiety with a versatile propylamine linker, enables robust and specific labeling of biomolecules. This guide elucidates the fundamental characteristics of this compound, providing the technical insights necessary for its effective application in probe development.

Core Features of this compound

This compound is a bioorthogonal chemical reporter engineered for high efficiency and stability in complex biological environments. Its compact and hydrophilic nature makes it an ideal candidate for a wide array of bioconjugation applications. The molecule's functionality is centered around two key components:

  • The Methyltetrazine Group: This moiety is the reactive engine of the molecule, participating in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to other tetrazine derivatives, a crucial feature for in vivo applications.[1]

  • The Propylamine Group: This terminal amine provides a convenient handle for conjugation to a wide variety of molecules of interest, including proteins, antibodies, fluorescent dyes, and therapeutic agents. The primary amine readily forms stable amide bonds with molecules containing carboxylic acid groups or their activated esters (e.g., N-hydroxysuccinimide esters), a common feature in biomolecule modification.

Quantitative Data Summary

The performance of this compound in probe development is underpinned by its favorable reaction kinetics and stability. The following tables summarize key quantitative data for the methyltetrazine-TCO ligation reaction.

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reaction Conditions Reference
Methyl-substituted tetrazine & TCO~1000Aqueous mediaBenchChem
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine & TCO-OH210PBS, pH 7.4, 37°CBenchChem
Methyl-tetrazine-PEG8-NHS ester & TCO-Protein1 - 1x10⁶PBSBroadPharm[2]
TCO conjugated to CC49 antibody & [¹¹¹In]In-labeled-Tz(13 ± 0.08) × 10³PBS at 37 °CRossin et al. 2010

Note: Reaction rates can be influenced by factors such as the specific structure of the trans-cyclooctene derivative, solvent polarity, and temperature.[1]

Parameter Observation Significance
Stability Methyl-substituted tetrazines exhibit good stability in aqueous media.Crucial for applications in biological systems and for ensuring the integrity of the probe during experiments.[1]
pH Independence Aminoethyl substituted tetrazines show fast elimination kinetics at all biologically relevant pHs.Enables robust performance across a range of biological environments.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol outlines the covalent conjugation of this compound to a protein bearing carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution: 1M Tris-HCl, pH 8.0 or Hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature.

    • Add EDC and NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Immediately add this compound to the activated protein solution. A 10- to 50-fold molar excess of the amine over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: Purify the this compound-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the newly synthesized Methyltetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Dissolve the Methyltetrazine-labeled protein in the Reaction Buffer to the desired concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Mix the Methyltetrazine-labeled protein and the TCO-functionalized molecule in the Reaction Buffer. A 1:1 to 1:1.5 molar ratio is typically used.

    • Incubate the reaction mixture at room temperature for 1 hour or at 37°C for 30 minutes. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.

  • Analysis: The resulting probe conjugate is now ready for use in downstream applications. The success of the conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence analysis (if a fluorescent TCO was used).

Visualizing the Workflow and Logic

To further clarify the processes involved in utilizing this compound for probe development, the following diagrams illustrate the key workflows and chemical transformations.

G cluster_activation Step 1: Activation & Conjugation Protein-COOH Protein with Carboxyl Groups Activated_Protein Protein with NHS-ester Protein-COOH->Activated_Protein Activation EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-5.0) EDC_NHS->Activated_Protein Labeled_Protein Methyltetrazine- Labeled Protein Activated_Protein->Labeled_Protein Amide Bond Formation MTZ_Propylamine Methyltetrazine- Propylamine MTZ_Propylamine->Labeled_Protein

Diagram 1: Amide coupling of this compound to a protein.

G cluster_ligation Step 2: Bioorthogonal Ligation Labeled_Protein Methyltetrazine- Labeled Protein Probe_Conjugate Final Probe Conjugate Labeled_Protein->Probe_Conjugate IEDDA Click Reaction TCO_Molecule TCO-Functionalized Molecule (e.g., Dye) TCO_Molecule->Probe_Conjugate N2 Nitrogen Gas (byproduct) Probe_Conjugate->N2

Diagram 2: Bioorthogonal ligation to form the final probe.

G cluster_workflow Probe Development Workflow Start Biomolecule of Interest (e.g., Antibody) Conjugation Conjugate with Methyltetrazine- Propylamine Start->Conjugation Purification1 Purify Labeled Biomolecule Conjugation->Purification1 Ligation React with TCO-Reporter Purification1->Ligation Purification2 Purify Final Probe Ligation->Purification2 Application Downstream Application (e.g., Imaging, Assay) Purification2->Application

References

The Inverse-Electron-Demand Diels-Alder Reaction with Methyltetrazine-Propylamine: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for catalysts.[1][2] Among the various dienes employed, 1,2,4,5-tetrazines, particularly functionalized methyltetrazines, have proven to be highly effective. This technical guide provides an in-depth exploration of the iEDDA reaction focusing on methyltetrazine-propylamine, a versatile reagent that combines the high reactivity of the methyltetrazine core with a functional amine handle for straightforward conjugation.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO) or norbornene.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[3][4] The sole byproduct being nitrogen gas underscores the clean nature of this ligation.[3]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes key second-order rate constants (k₂) for the reaction of various tetrazines with commonly used dienophiles. The data highlights the superior reactivity of TCO derivatives.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Methyl-substituted tetrazines TCO~1000PBS
Hydrogen-substituted tetrazinesTCOup to 30,000PBS
Dipyridyl tetrazineTCO2000 (±400)9:1 Methanol:Water
General RangeTCO1 - 1 x 10⁶Aqueous Buffer
Norbornene (unsubstituted)Dipyridyl tetrazine~1Methanol
exo,exo-5-Norbornene-2,3-dimethanolDipyridyl tetrazine~0.9Methanol
StyreneDipyridyl tetrazine~0.01Methanol

Data compiled from multiple sources.[5][6]

Mandatory Visualizations

Reaction Mechanism

iEDDA_Mechanism cluster_reactants Reactants cluster_transition Cycloaddition cluster_products Products Methyltetrazine This compound (Diene) Intermediate Unstable Bicyclic Intermediate Methyltetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Dihydropyridazine Adduct Intermediate->Dihydropyridazine retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow: Protein-Protein Conjugation

Protein_Conjugation_Workflow cluster_A Protein A Modification cluster_B Protein B Modification Start Start: Prepare Protein Solutions ProteinA Protein A in PBS Start->ProteinA ProteinB Protein B in PBS (containing Propylamine-like handle) Start->ProteinB Add_TCO_NHS Add TCO-PEG-NHS Ester (20-fold molar excess) ProteinA->Add_TCO_NHS IncubateA Incubate 60 min at Room Temp Add_TCO_NHS->IncubateA PurifyA Purify via Spin Desalting Column IncubateA->PurifyA Mix Mix TCO-Protein A and MeTz-Protein B (1:1 ratio) PurifyA->Mix Add_MeTz_NHS Add this compound (conjugated to NHS Ester) ProteinB->Add_MeTz_NHS IncubateB Incubate 60 min at Room Temp Add_MeTz_NHS->IncubateB PurifyB Purify via Spin Desalting Column IncubateB->PurifyB PurifyB->Mix Ligate Incubate 1-2 hours at Room Temp Mix->Ligate Purify_Final Purify Conjugate (e.g., SEC) Ligate->Purify_Final End Final Conjugate Purify_Final->End

Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.

Application: Pre-Targeted Drug Delivery

Pretargeting_Workflow Inject_mAb Step 1: Administer TCO-conjugated Antibody (mAb-TCO) Accumulation mAb-TCO accumulates at tumor site Inject_mAb->Accumulation Targeting Clearance Excess mAb-TCO clears from circulation Accumulation->Clearance Time Delay (e.g., 24h) IEDDA_Tumor iEDDA 'Click' Reaction occurs at tumor site Inject_Drug Step 2: Administer Methyltetrazine- conjugated Drug (MeTz-Drug) Clearance->Inject_Drug Drug_Circulation MeTz-Drug circulates and rapidly distributes Inject_Drug->Drug_Circulation Drug_Circulation->IEDDA_Tumor Tumor Binding Rapid_Clearance Excess MeTz-Drug rapidly clears Drug_Circulation->Rapid_Clearance Renal/Hepatic Clearance Drug_Release Drug is activated/ concentrated at the tumor IEDDA_Tumor->Drug_Release Therapeutic_Effect Targeted Therapeutic Effect Drug_Release->Therapeutic_Effect

References

The Stability of Methyltetrazine-Propylamine in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyltetrazine-propylamine stands as a critical reagent in the realm of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Its utility is intrinsically linked to its stability in aqueous environments, a factor that dictates the success of bioconjugation strategies in drug development and research. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, presenting key data, detailed experimental protocols, and a discussion of the factors influencing its degradation.

Core Concepts: Understanding Tetrazine Stability

The stability of tetrazine compounds, including this compound, is paramount for their application in bioorthogonal reactions. The tetrazine core is susceptible to degradation in aqueous media, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including the substituents on the tetrazine ring, the pH of the solution, and the temperature.

Generally, electron-donating groups on the tetrazine ring, such as a methyl group, enhance stability compared to unsubstituted tetrazines.[1][2][3][4] This increased stability is a key advantage of methyltetrazine derivatives for applications requiring prolonged incubation in aqueous or biological media.[5][6] However, even with this enhancement, the stability is not absolute and is significantly affected by the surrounding chemical environment.

Quantitative Stability Data

One study on a methyl-tetrazine derivative (tetrazine-Me 14) reported a half-life of approximately 4 hours at pH 10. This indicates a susceptibility to degradation under strongly basic conditions. The same study noted that the methyl-tetrazine was more stable than its unsubstituted counterpart under these conditions.

Another investigation focusing on a different tetrazine compound, clofentezine, demonstrated a strong pH-dependent stability, with significantly lower persistence in alkaline water compared to acidic or neutral conditions. This trend of decreased stability at higher pH is a common characteristic of tetrazines and is expected to apply to this compound as well.

Research on various tetrazine derivatives has consistently shown that those with electron-donating groups, like the methyl group, exhibit greater stability. For instance, one comparative study in a biological medium (DMEM with 10% FBS at 37°C) found that a methyl-tetrazine compound was highly stable, with over 92% of the compound remaining after 12 hours and at least 63% after 48 hours.

Table 1: Summary of Stability Data for Methyltetrazine Derivatives in Aqueous Environments

Tetrazine DerivativeConditionReported Stability
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C>92% remaining after 12 h; >63% remaining after 48 h
Methyl-tetrazine (tetrazine-Me 14)pH 10Half-life of ~4 hours
ClofentezineAlkaline water (pH 9.2)Low persistence
ClofentezineAcidic water (pH 4.0)High persistence

Factors Influencing Stability

pH

The pH of the aqueous solution is a critical determinant of this compound stability. As suggested by studies on related compounds, the tetrazine ring is prone to base-catalyzed hydrolysis. Therefore, it is anticipated that the degradation rate of this compound will increase significantly in alkaline conditions (pH > 8). In contrast, greater stability is expected in neutral to mildly acidic environments (pH 4-7.4).[7][8]

Temperature

As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures will likely accelerate the rate of hydrolysis, leading to a shorter half-life. For applications requiring long-term stability, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) and to conduct experiments at controlled, and where possible, lower temperatures.

Buffer Composition

The composition of the buffer solution can also influence stability. While less documented for tetrazines specifically, certain buffer components can potentially catalyze degradation reactions. It is therefore recommended to use well-defined and commonly used biological buffers, such as phosphate-buffered saline (PBS), and to be mindful of any potential interactions with other components in the reaction mixture.

Experimental Protocols for Stability Assessment

To enable researchers to quantitatively assess the stability of this compound under their specific experimental conditions, the following detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Protocol 1: HPLC-Based Stability Assay

This method allows for the quantification of the intact this compound over time.

1. Materials and Reagents:

  • This compound
  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, carbonate-bicarbonate buffer pH 9.0)
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
  • Deionized water, HPLC grade
  • HPLC system with a UV-Vis detector and a C18 reverse-phase column

2. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF. b. Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). c. Prepare multiple aliquots for each time point to be tested.

3. Incubation: a. Incubate the samples at the desired temperature(s) in a temperature-controlled environment (e.g., water bath or incubator). b. At each predetermined time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation by flash-freezing in liquid nitrogen or by immediate addition of a quenching solution (e.g., an acidic solution to lower the pH if degradation is base-catalyzed). Store quenched samples at -80°C until analysis.

4. HPLC Analysis: a. Set up the HPLC method. A typical gradient for analyzing tetrazine compounds might be:

  • Mobile Phase A: 0.1% TFA or FA in water
  • Mobile Phase B: 0.1% TFA or FA in ACN
  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes) to elute the compound and any degradation products.
  • Flow Rate: 1 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: Monitor the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) and a lower wavelength (e.g., 254 nm) to detect potential degradation products that may not absorb in the visible range. b. Inject the thawed samples onto the HPLC system. c. Integrate the peak area of the intact this compound at each time point.

5. Data Analysis: a. Plot the percentage of remaining this compound (relative to the t=0 time point) against time. b. Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order decay). c. Calculate the half-life (t½) of this compound under each condition.

Protocol 2: NMR-Based Stability Assay

NMR spectroscopy provides structural information and can be used to monitor the disappearance of the parent compound and the appearance of degradation products simultaneously.

1. Materials and Reagents:

  • This compound
  • Deuterated aqueous buffers of desired pD (e.g., D₂O-based PBS)
  • NMR tubes
  • NMR spectrometer

2. Sample Preparation: a. Dissolve a known concentration of this compound directly in the deuterated aqueous buffer inside an NMR tube. b. Add an internal standard with a known concentration and stable signals in the expected spectral region (e.g., DSS or TSP) for quantitative analysis.

3. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at the initial time point (t=0) at the desired temperature. b. Continue to acquire spectra at regular intervals over the course of the experiment. The frequency of acquisition will depend on the expected rate of degradation.

4. Data Analysis: a. Process the NMR spectra (e.g., phasing, baseline correction). b. Integrate the characteristic signals of this compound and the internal standard. c. Calculate the concentration of this compound at each time point by comparing the integral of its signals to the integral of the internal standard. d. Plot the concentration of this compound versus time to determine the degradation kinetics and half-life. e. Analyze any new peaks that appear in the spectra to identify potential degradation products.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway, a typical experimental workflow, and the factors influencing stability.

G Methyltetrazine Methyltetrazine- Propylamine Dihydrotetrazine Dihydrotetrazine Intermediate Methyltetrazine->Dihydrotetrazine Hydrolysis (H₂O, OH⁻) DegradationProducts Degradation Products Dihydrotetrazine->DegradationProducts Ring Opening G Start Prepare Methyltetrazine- Propylamine Solution in Aqueous Buffer Incubate Incubate at Controlled Temperature Start->Incubate Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Quench Quench Degradation Timepoints->Quench Analyze Analyze by HPLC or NMR Quench->Analyze Data Determine Degradation Kinetics and Half-life Analyze->Data G Stability Methyltetrazine- Propylamine Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Buffer Buffer Composition Buffer->Stability Substituents Ring Substituents Substituents->Stability

References

Methodological & Application

Protocol for Methyltetrazine-Propylamine conjugation to proteins.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent conjugation of methyltetrazine-propylamine to proteins. This method utilizes carbodiimide chemistry to form a stable amide bond between the primary amine of this compound and the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the protein. The incorporated methyltetrazine moiety is a critical component for bioorthogonal chemistry, enabling subsequent "click" reactions with trans-cyclooctene (TCO)-modified molecules. This two-step approach allows for the precise and efficient labeling of proteins for various applications, including protein-protein conjugation, imaging, and drug delivery.

Principle of the Reaction

The conjugation is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate can react directly with primary amines but is unstable in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting it into a more stable NHS ester.

  • Amine Reaction: The NHS ester readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS.

This two-step procedure is preferred as it increases the efficiency of the conjugation and allows for better control over the reaction.[1][2]

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including the pH of the reaction, the molar ratios of the reagents, and the properties of the protein. The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended RangeNotes
pH (Activation Step) 4.5 - 6.0MES buffer is recommended as it lacks amines and carboxyls.[3][4]
pH (Conjugation Step) 7.2 - 8.5Phosphate-buffered saline (PBS) or bicarbonate buffer is suitable.[3][5]
Molar Ratio (EDC:NHS) 1:1 to 1:1.2A slight excess of NHS can improve the stability of the active intermediate.
Molar Ratio (Protein:EDC:NHS) 1 : 10-50 : 10-50This should be optimized for each specific protein and desired degree of labeling.
Molar Ratio (Protein:this compound) 1 : 10-100A significant excess of the amine-containing linker is used to drive the reaction.
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Conjugation) 1 - 4 hoursAt room temperature, or overnight at 4°C.
Quenching Reagent Hydroxylamine, Tris, or GlycineTo stop the reaction and consume unreacted NHS esters.[3]
Expected Conjugation Efficiency Variable (10-70%)Highly dependent on the number of accessible carboxyl groups and reaction optimization.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., size exclusion chromatography column, dialysis tubing with appropriate MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step Conjugation

This protocol is designed for the conjugation of this compound to a protein with a starting concentration of 2-10 mg/mL.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein in Activation Buffer. If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis. The protein solution must be free of amine- and carboxyl-containing buffers (e.g., Tris, acetate).

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. For example, prepare 10 mg/mL solutions.[3] These reagents are moisture-sensitive.

  • This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

Step 2: Activation of Protein Carboxyl Groups

  • To the protein solution in Activation Buffer, add the freshly prepared EDC and NHS solutions. The final concentrations should be in the range of a 10- to 50-fold molar excess of EDC and NHS over the protein.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation with this compound

  • Add the this compound solution to the activated protein solution. A 10- to 100-fold molar excess of this compound over the protein is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

  • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Remove unreacted this compound, EDC, NHS, and byproducts by size exclusion chromatography (SEC) or dialysis.

  • For SEC, use a column with a resin appropriate for the size of the protein and equilibrate with a suitable storage buffer (e.g., PBS).

  • For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein (e.g., 10 kDa MWCO for a 50 kDa protein). Dialyze against a large volume of storage buffer with several buffer changes.

Characterization of the Conjugate
  • Mass Spectrometry (MS): The most direct method to confirm conjugation is to determine the mass of the modified protein. A mass increase corresponding to the molecular weight of the attached this compound moiety should be observed.[6][7][8]

  • UV-Vis Spectroscopy: The tetrazine group has a characteristic absorbance around 520-540 nm. Measuring the absorbance at this wavelength can be used to estimate the degree of labeling, although this can be challenging for proteins with low levels of conjugation.

  • HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unmodified protein.

Mandatory Visualizations

experimental_workflow start Start: Protein in Activation Buffer activation Add EDC and NHS (15-30 min, RT) start->activation conjugation Add this compound (1-4h, RT or 4°C, pH 7.2-7.5) activation->conjugation quenching Add Quenching Buffer (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (MS, HPLC) purification->characterization end End: Purified Methyltetrazine-Protein Conjugate characterization->end

Caption: Experimental workflow for the two-step conjugation of this compound to proteins.

signaling_pathway protein Protein-COOH activated_protein Protein-CO-NHS (Activated Protein) protein->activated_protein Activation edc_nhs EDC + NHS edc_nhs->activated_protein conjugate Protein-CO-NH-Methyltetrazine (Conjugate) activated_protein->conjugate Conjugation mtz_amine Methyltetrazine-NH2 mtz_amine->conjugate dummy1 dummy2

Caption: Chemical pathway for EDC/NHS mediated conjugation of an amine to a carboxyl group.

References

Application Notes and Protocols: Methyltetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Premier Bioorthogonal Reaction

The Methyltetrazine-trans-cyclooctene (TCO) ligation is a cornerstone of modern bioconjugation, belonging to the category of "click chemistry".[1] This reaction is technically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient methyltetrazine (the diene) rapidly and specifically reacts with the strained, electron-rich TCO (the dienophile).[1][2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, effectively driving the reaction to completion.[1][3][4]

The key advantages of the Methyltetrazine-TCO system have made it an invaluable tool in drug development and biological research:

  • Exceptional Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at the low concentrations typical in biological systems.[1][5][6]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffers, neutral pH, ambient temperature) and, critically, does not require cytotoxic copper catalysts.[1][6][7]

  • High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not exhibit cross-reactivity with native biological functional groups like amines or thiols, ensuring precise and clean conjugation.[5][7]

These features make the ligation ideal for applications such as constructing antibody-drug conjugates (ADCs), pretargeted in vivo imaging, and fluorescently labeling biomolecules in live cells.[6][8][9]

Reaction Mechanism and Workflow

The ligation process is a two-step cycloaddition-elimination reaction. The workflow for a typical bioconjugation experiment involves the preparation of the tetrazine- and TCO-functionalized molecules, followed by the ligation reaction and subsequent purification of the conjugate.

Methyltetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_products Products Methyltetrazine Methyltetrazine Plus1 + Methyltetrazine->Plus1 TCO trans-Cyclooctene (TCO) Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate IEDDA Cycloaddition & Retro-Diels-Alder Plus2 + Conjugate->Plus2 Nitrogen Nitrogen Gas (N₂) Plus1->TCO Plus2->Nitrogen

Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_react Reaction & Purification P1_Mod Modify Molecule A with TCO Mix Mix Activated Molecules (Ligation Step) P1_Mod->Mix P2_Mod Modify Molecule B with Methyltetrazine P2_Mod->Mix Purify Purify Final Conjugate (e.g., SEC) Mix->Purify

General experimental workflow for bioconjugation.

Quantitative Data Summary

The efficiency and speed of the ligation are paramount. The tables below summarize key quantitative data for reaction kinetics and general reaction conditions.

Table 1: Comparative Analysis of Second-Order Rate Constants (k₂)

Bioorthogonal Reaction Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Catalyst Required Key Characteristics
Methyltetrazine-TCO Ligation 800 to >30,000 (up to 10⁷ reported)[7][10][11] No Exceptionally fast, catalyst-free, ideal for in vivo use.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1[7] No Copper-free but significantly slower kinetics.

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[7] | Yes (Copper) | Fast, but copper cytotoxicity limits in vivo applications.[7] |

Table 2: Recommended Reaction Conditions for Methyltetrazine-TCO Ligation

Parameter Recommended Value/Range Notes Source(s)
Stoichiometry 1:1 to 1:1.5 (TCO:Tetrazine) A slight excess of one reagent can drive the reaction to completion for the limiting reagent. [3][12]
Solvent Aqueous Buffers (e.g., PBS), Organic (DMSO, DMF) Compatible with a wide range of solvents. Aqueous buffers are ideal for biological applications. [3][5]
pH Range 6.0 - 9.0 The ligation is efficient across a broad pH range. Ensure the stability of your biomolecules. [3][5][13]
Temperature 4°C to 37°C Room temperature (20-25°C) is sufficient for most applications. The reaction can be slowed at 4°C. [3][13][14]
Reaction Time 10 - 120 minutes Reaction is often complete in under an hour at room temperature due to fast kinetics. [13][14]

| Reactant Concentration | Nanomolar to Millimolar | Efficient ligation occurs even at very low concentrations due to the high reaction rate. |[6] |

Experimental Protocols

This section provides a detailed methodology for a standard protein-protein conjugation using NHS-ester chemistry to introduce the TCO and methyltetrazine moieties.

Materials Required:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS)

  • Amine-free buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)[13]

  • Anhydrous DMSO or DMF[11][12]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Spin Desalting Columns or Size-Exclusion Chromatography (SEC) equipment[1][11]

Protocol 1: Activation of Protein A with TCO-NHS Ester

This protocol targets primary amines (e.g., lysine residues) on the protein surface.

  • Protein Preparation: Dissolve Protein A in an amine-free buffer at a concentration of 1-5 mg/mL.[11][12] If the starting buffer contains amines (like Tris or glycine), perform a buffer exchange into the reaction buffer using a spin desalting column.[11]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[12][13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[12][13]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or SEC.[11][12] The TCO-labeled protein is now ready for ligation.

Protocol 2: Activation of Protein B with Methyltetrazine-NHS Ester
  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but use Protein B and the Methyltetrazine-NHS ester.[5]

  • Labeling and Purification: Follow steps 3 through 6 from Protocol 1 to produce the purified, methyltetrazine-activated Protein B.[5]

Protocol 3: Final TCO-Tetrazine Ligation
  • Reaction Setup: In a suitable reaction vessel, mix the purified TCO-activated Protein A with the methyltetrazine-activated Protein B. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 equivalents) of one component can be used to ensure the complete consumption of the other.[11][12]

  • Incubation: Allow the ligation to proceed for 60 minutes at room temperature with gentle mixing.[15] For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (e.g., 2 hours).[13]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510-550 nm using a spectrophotometer.[5][7]

  • Purification (Optional): If necessary, the final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]

  • Storage: Store the final conjugate at 4°C.[12]

Application in Pretargeted Drug Delivery

A powerful application of Methyltetrazine-TCO ligation is in pretargeted therapy, particularly for antibody-drug conjugates (ADCs). This two-step strategy enhances the therapeutic window by separating the slow antibody localization from the rapid delivery of a potent drug, thereby reducing systemic toxicity.[8]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery InjectAb Administer TCO-Antibody Localize Antibody localizes to target site (e.g., tumor) InjectAb->Localize 24-72h Clear Unbound antibody clears from circulation Localize->Clear InjectDrug Administer Tetrazine-Drug Clear->InjectDrug Time Delay Click Rapid in vivo ligation at target site InjectDrug->Click Fast Kinetics Effect Concentrated therapeutic effect, reduced toxicity Click->Effect

Logical workflow for a pretargeted drug delivery strategy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)Source(s)
Low Ligation Yield - Incorrect stoichiometry.- Degradation of reagents.- Suboptimal solvent or pH.- Insufficient reaction time.- Verify concentrations and recalculate stoichiometry.- Use fresh reagents; store protected from light and moisture.- Optimize solvent/buffer system; ensure pH is within 6-9.- Increase incubation time and monitor progress.[3]
Slow Reaction Rate - Low reactant concentrations.- Low temperature.- Steric hindrance around reactive groups.- Increase the concentration of one or both reactants.- Perform the reaction at room temperature or 37°C.- If possible, redesign the linker to reduce steric hindrance.[3]
Poor Labeling with NHS Ester - NHS-ester hydrolyzed.- Buffer contains primary amines (e.g., Tris, glycine).- Allow reagent to equilibrate to room temperature before opening. Use high-quality anhydrous solvent (DMSO/DMF).- Buffer exchange protein into an amine-free buffer (e.g., PBS) before labeling.[12][13]
Side Reactions / Impurities - Impure starting materials.- Oxidation of sensitive molecules.- Purify reactants before use.- For oxygen-sensitive molecules, degas solutions before starting the reaction.[16]

References

Application Notes and Protocols for Cell Labeling with Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-propylamine is a bioorthogonal labeling reagent that plays a crucial role in modern chemical biology and drug development. Its methyltetrazine moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is biocompatible, proceeding efficiently under physiological conditions without interfering with native cellular processes. The propylamine group provides a versatile handle for conjugation to biomolecules via amide bond formation with carboxylic acids or activated esters. These characteristics make this compound an ideal tool for a variety of applications, including cell surface labeling, protein tracking, and targeted drug delivery.

This document provides detailed protocols and application notes for the use of this compound in cell labeling, covering direct labeling of cell surface proteins, metabolic glycoengineering, and pre-targeting strategies.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the application of methyltetrazine derivatives in cell labeling.

Table 1: Cytotoxicity of Tetrazine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
bis(indolyl)-tetrazine derivative 5bT-47D (breast cancer)MTT Assay5.11 ± 0.16[1]
bis(indolyl)-tetrazine derivative 5fT-47D (breast cancer)MTT Assay4.69 ± 0.51[1]
bis(indolyl)-tetrazine derivatives (general)MCF-7 (breast cancer)MTT Assay7.57 - 22.52[1]
bis(indolyl)-tetrazine derivatives (general)MDA-MB-231 (breast cancer)MTT Assay10.08 - 21.49[1]
Imidazotetrazine 1MCF-7 (breast cancer)Not Specified7.72[2]
Imidazotetrazine 1Bt-474 (breast cancer)Not Specified5.09[2]
TCO-Doxorubicin (activated with Ac4ManNTz)A549 (lung cancer)CCK-8 Proliferation Assay0.548[3]
TCO-Doxorubicin (activated with Ac4ManNTz)HeLa (cervical cancer)CCK-8 Proliferation Assay0.439[3]

Table 2: Labeling Efficiency and Reaction Kinetics

Labeling StrategyCell Line/SystemQuantitative MetricValueReference
Metabolic Glycoengineering (Ac4ManNTz) & TCO-BiotinMDA-MB-231Strong cell surface labeling observed via confocal microscopy.Qualitative[3]
Metabolic Glycoengineering (isonitrile sugars) & Tetrazine-biotinLL2 (Lewis lung carcinoma)Signal-to-Background Ratio (SBR) up to 13.5 via flow cytometry.13.5[4]
Direct Labeling of TCO-modified antibody with Tetrazine-fluorophoreHT29 (colorectal cancer)2-fold lower signal in vivo with PEGylated linkers compared to no linker.Quantitative[5]
Pre-targeting (TCO-antibody & radiolabeled tetrazine)U87 (glioblastoma) xenograftHigh tumor-to-background ratios observed.Qualitative[6]
Tetrazine-TCO Ligation KineticsIn vitro (9:1 methanol/water)Second-order rate constant2000 ± 400 M⁻¹s⁻¹[7]
Tetrazine-TCO Ligation KineticsIn vitroSecond-order rate constantup to 10⁷ M⁻¹s⁻¹[6]

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Proteins

This protocol describes the direct labeling of primary amines on cell surface proteins using this compound, followed by detection with a TCO-conjugated fluorophore.

Materials:

  • This compound HCl salt

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • TCO-conjugated fluorophore (e.g., TCO-PEG4-FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Cell culture medium

  • Microcentrifuge tubes or multi-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 70-80% confluency. For suspension cells, harvest and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).

    • Resuspend cells in PBS (pH 8.0-8.5) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Preparation of Labeling Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-5 mM stock solution of the TCO-conjugated fluorophore in anhydrous DMSO.

    • Note: It is recommended to prepare fresh solutions of the labeling reagents immediately before use.

  • Labeling with this compound:

    • Add the this compound stock solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Reaction with TCO-Fluorophore:

    • Resuspend the methyltetrazine-labeled cells in PBS.

    • Add the TCO-conjugated fluorophore stock solution to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to reduce non-specific binding).

  • Analysis:

    • Resuspend the final cell pellet in an appropriate buffer or cell culture medium for analysis.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Glycoengineering for Cell Surface Labeling

This protocol outlines the metabolic incorporation of a tetrazine-modified monosaccharide into cell surface glycans, followed by detection with a TCO-conjugated probe.[3][8]

Materials:

  • Tetrazine-modified monosaccharide precursor (e.g., peracetylated N-(1,2,4,5-tetrazin-3-yl)acetyl-D-mannosamine, Ac4ManNTz)

  • Cells in culture

  • TCO-conjugated probe (e.g., TCO-Biotin followed by Streptavidin-fluorophore, or a direct TCO-fluorophore)

  • Cell culture medium

  • PBS

  • Flow cytometer or confocal microscope

Procedure:

  • Metabolic Incorporation:

    • Culture cells to the desired confluency.

    • Add the tetrazine-modified monosaccharide precursor to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time should be determined for each cell line.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the modified sugar into cell surface glycans.

  • Labeling with TCO-Probe:

    • After the incubation period, wash the cells twice with PBS.

    • Incubate the cells with a solution of the TCO-conjugated probe in PBS or serum-free medium. For a two-step approach, first, incubate with TCO-Biotin (e.g., 100 µM for 30-60 minutes at 37°C).[3]

    • Wash the cells three times with PBS.

    • If using a two-step approach, incubate with a fluorescently labeled streptavidin conjugate (e.g., 20 µg/mL for 20-30 minutes at room temperature).[3]

    • If using a direct TCO-fluorophore, incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by flow cytometry to quantify the labeling efficiency or by confocal microscopy for visualization of cell surface glycans.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess cell viability after labeling with this compound.[9][10]

Materials:

  • Labeled and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Plating and Labeling:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Perform the cell labeling protocol with this compound as described above. Include untreated control wells.

  • MTT Incubation:

    • After the desired incubation period post-labeling (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control cells.

    • If a dose-response curve was generated, the IC50 value can be calculated using appropriate software.

Mandatory Visualization

Direct_Labeling_Workflow start Start: Live Cells labeling Incubate cells with This compound start->labeling reagent Methyltetrazine- Propylamine reagent->labeling wash1 Wash to remove unreacted reagent labeling->wash1 click_reaction Incubate with TCO-Fluorophore (Bioorthogonal Reaction) wash1->click_reaction tco_fluorophore TCO-conjugated Fluorophore tco_fluorophore->click_reaction wash2 Wash to remove unbound fluorophore click_reaction->wash2 analysis Analyze: Fluorescence Microscopy or Flow Cytometry wash2->analysis

Direct Cell Surface Labeling Workflow.

Metabolic_Glycoengineering_Workflow start Start: Live Cells in Culture incubation Incubate cells with modified sugar (1-3 days) for metabolic incorporation start->incubation sugar Tetrazine-modified Monosaccharide sugar->incubation wash1 Wash to remove excess sugar incubation->wash1 labeling Incubate with TCO-Probe wash1->labeling tco_probe TCO-conjugated Probe tco_probe->labeling wash2 Wash to remove unbound probe labeling->wash2 analysis Analyze: Confocal Microscopy or Flow Cytometry wash2->analysis

Metabolic Glycoengineering Labeling Workflow.

Pretargeting_Strategy_Workflow start Start: Target Cells pretargeting Incubate with TCO-Antibody start->pretargeting tco_antibody TCO-modified Targeting Antibody tco_antibody->pretargeting wash1 Wash to remove unbound antibody pretargeting->wash1 labeling Incubate with Tetrazine-Reporter wash1->labeling tetrazine_probe Methyltetrazine- Propylamine conjugated to a reporter tetrazine_probe->labeling wash2 Wash to remove unbound reporter labeling->wash2 analysis Detection of Reporter Signal wash2->analysis

Pre-targeting Strategy Workflow.

References

Application Notes and Protocols: Fluorescent Probe Attachment using Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry enables highly specific and biocompatible reactions within complex biological systems.[1][2][3] Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO).[3][4] This reaction is exceptionally fast and selective, allowing for the precise labeling of biomolecules in living cells and organisms.[3][4][5]

Methyltetrazine-Propylamine is a compact and versatile bioorthogonal reagent that features a reactive methyltetrazine group for rapid iEDDA "click" chemistry and a terminal propylamine handle.[6][7] The primary amine allows for straightforward covalent attachment to a wide array of molecules, including fluorescent probes, biotin, or drugs, typically through stable amide bond formation.[7] Its small size and high water solubility make it an ideal linker for developing custom probes for bioconjugation, live-cell imaging, and drug delivery applications.[6][8]

Reaction Principle and Workflow

The core utility of this compound lies in a two-stage process. First, the propylamine handle is conjugated to a molecule of interest (e.g., the NHS ester of a fluorescent dye). Second, the methyltetrazine moiety of the resulting conjugate reacts with a TCO-tagged biomolecule (e.g., a protein or a small molecule) that has been introduced into a biological system. This bioorthogonal ligation results in a stable covalent bond, attaching the fluorescent probe to its target.

Reaction_Mechanism cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Bioorthogonal Ligation (iEDDA) MTZ_Prop Methyltetrazine- Propylamine MTZ_Probe Methyltetrazine-Probe Conjugate MTZ_Prop->MTZ_Probe Amide Bond Formation (e.g., in DMSO, DIPEA) Probe_NHS Fluorescent Probe (NHS Ester) Probe_NHS->MTZ_Probe MTZ_Probe_2 Methyltetrazine-Probe Conjugate MTZ_Probe->MTZ_Probe_2 Purification & Introduction to Biological System TCO_Biomolecule TCO-modified Biomolecule Labeled_Product Fluorescently Labeled Biomolecule TCO_Biomolecule->Labeled_Product Inverse Electron-Demand Diels-Alder Cycloaddition N2 N₂ Gas Labeled_Product->N2 Retro-Diels-Alder (N₂ release) MTZ_Probe_2->Labeled_Product

Caption: General reaction scheme for fluorescent probe attachment.

Many tetrazine-based probes are also "fluorogenic," meaning their fluorescence is quenched when the tetrazine is attached but increases dramatically upon reaction with the dienophile.[9][10] This "turn-on" mechanism significantly reduces background noise and eliminates the need for wash steps, making them ideal for real-time imaging.[2][9][10]

Fluorogenic_Mechanism Probe_Off Fluorogenic Tetrazine-Probe (Fluorescence OFF) Probe_On Labeled Target (Fluorescence ON) Probe_Off->Probe_On iEDDA Reaction Quencher Tetrazine acts as a fluorescence quencher TCO TCO-Target TCO->Probe_On Release Reaction releases quencher, restoring fluorescence

Caption: Mechanism of a "turn-on" fluorogenic tetrazine probe.

Data Presentation

Quantitative data for bioorthogonal reactions are critical for experimental design. The tables below summarize key properties of this compound and representative performance metrics for tetrazine-based probes.

Table 1: Physicochemical Properties of this compound HCl Salt

Property Value Source
Formula C₁₂H₁₅N₅O · HCl [6]
Molecular Weight 281.75 g/mol [5][7]
Reactive Group 1 Primary Amine (-NH₂) [6][7]
Reactive Group 2 Methyltetrazine [6]
Reactivity Amine reacts with NHS esters, carboxyls (with EDC). Tetrazine reacts with TCO, BCN. [6][7]
Form Hydrochloride Salt [6]

| Key Features | High water solubility, compact structure, bioorthogonal reactivity. |[6] |

Table 2: Representative Performance of Tetrazine-Based Fluorogenic Probes

Probe Type Dienophile Reaction Rate (k₂) Fluorescence Turn-On (Fold Increase) Emission Max (Post-Reaction) Source
Tetrazine-BODIPY FL trans-cyclooctene Not Specified ~20 Not Specified [9]
Difluoroboronated Tetrazine (Tz-BFs) trans-cyclooctene Not Specified Up to 582 440 - 570 nm [10]
Hydrogen-substituted Tetrazine Norbornene Up to 30,000 M⁻¹s⁻¹ Not Specified Not Specified [11]

| TMR/SiR Tetrazines | Dienophile-modified biomolecules | Not Specified | High | Red / Far-Red |[12] |

Note: Data represents a range of tetrazine derivatives to illustrate typical performance. Specific results will vary based on the exact fluorophore, dienophile, and reaction conditions.

Experimental Protocols

Protocol 1: Conjugation of a Fluorescent Probe (NHS Ester) to this compound

This protocol describes the creation of a custom tetrazine-functionalized fluorescent probe.

Materials:

  • This compound HCl salt

  • Amine-reactive fluorescent probe (e.g., a succinimidyl ester/NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • HPLC for purification

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.

  • Dissolve this compound: Dissolve this compound HCl (1.2 equivalents) in anhydrous DMSO. Add DIPEA (2.5 equivalents) to neutralize the HCl salt and act as a base. Vortex briefly.

  • Dissolve Fluorescent Probe: In a separate vial, dissolve the amine-reactive fluorescent probe (1.0 equivalent) in anhydrous DMSO to a concentration of ~10 mg/mL.[13][14]

  • Reaction: Add the dissolved fluorescent probe solution to the this compound solution.

  • Incubation: Protect the reaction from light and incubate at room temperature for 2-4 hours or overnight with gentle mixing.

  • Monitoring (Optional): The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the resulting Methyltetrazine-Probe conjugate using reverse-phase HPLC.

  • Verification and Storage: Confirm the product identity via mass spectrometry. Lyophilize the purified product and store it at -20°C, protected from light and moisture.

Protocol 2: General Protocol for Live-Cell Labeling and Imaging

This protocol outlines the use of a pre-made or custom Methyltetrazine-Probe conjugate to label biomolecules modified with a TCO group in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips.

  • Biomolecule of interest functionalized with a TCO group (e.g., TCO-antibody, TCO-small molecule).

  • Purified Methyltetrazine-Probe conjugate (from Protocol 1 or commercial source).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorescence microscope.

Procedure:

  • Introduce TCO-Biomolecule: Incubate cultured cells with the TCO-functionalized biomolecule in cell culture medium. The optimal concentration and incubation time (typically 30-60 minutes at 37°C) should be determined empirically.[9] For example, a TCO-modified Taxol analog can be used at 1 µM for 1 hour.[9]

  • Wash (Optional but Recommended): Gently wash the cells three times with pre-warmed PBS or fresh medium to remove any unbound TCO-biomolecule. This step reduces background signal.

  • Labeling with Tetrazine-Probe: Add the Methyltetrazine-Probe conjugate to the cells at a final concentration typically ranging from 1-10 µM.

  • Incubation: Incubate for 15-60 minutes at 37°C, protected from light. The iEDDA reaction is very rapid, so shorter incubation times are often sufficient.[4]

  • Wash (Optional): For non-fluorogenic probes, wash the cells two to three times with fresh medium to remove the unbound tetrazine-probe. For fluorogenic probes, this wash step may not be necessary.[9]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Experimental_Workflow start Start: Culture Cells add_tco 1. Incubate cells with TCO-modified biomolecule (e.g., 1 hr, 37°C) start->add_tco wash1 2. Wash cells 3x with warm PBS/media add_tco->wash1 add_mtz 3. Add Methyltetrazine-Probe conjugate (1-10 µM) wash1->add_mtz incubate 4. Incubate (15-60 min, 37°C) add_mtz->incubate wash2 5. Wash cells 2-3x (Optional for fluorogenic probes) incubate->wash2 image 6. Live-Cell Imaging wash2->image end_node End: Data Analysis image->end_node

Caption: Experimental workflow for live-cell labeling and imaging.

References

Application Notes and Protocols for Amine-Reactive Coupling of Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-Propylamine is a versatile bifunctional reagent widely employed in bioconjugation and chemical biology. It features a primary amine for covalent attachment to biomolecules and a methyltetrazine moiety for highly efficient and specific bioorthogonal "click" reactions. The amine group can be readily coupled to carboxyl groups on proteins or other molecules using carbodiimide chemistry (e.g., EDC, with or without N-hydroxysuccinimide) or can react with pre-activated molecules such as those containing N-hydroxysuccinimide (NHS) esters.[1][2] This two-step approach allows for the stable introduction of a methyltetrazine handle onto a biomolecule of interest.

The incorporated methyltetrazine group can then participate in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[3] This "click" reaction is exceptionally fast and proceeds with high selectivity under biocompatible conditions, making it ideal for applications such as fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4] The methyl group on the tetrazine ring enhances its stability, a crucial feature for multi-step bioconjugation procedures.[3][5]

These application notes provide detailed protocols for the amine-reactive coupling of this compound to proteins, guidance on purification and characterization of the resulting conjugates, and an overview of its applications.

Data Presentation

Table 1: Properties of this compound Hydrochloride Salt

PropertyValueReference
Chemical FormulaC₁₂H₁₅N₅O·HCl[2]
Molecular Weight245.3 g/mol (free base)[2]
PurityTypically >95%[2][3]
Physical FormRed to purple solid[3]
SolubilitySoluble in aqueous buffers, DMF, DMSO[1][3]
Storage-20°C, protected from light and moisture[1][2]

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterEDC/Sulfo-NHS CouplingNHS Ester Coupling
Activation Step
Activation Buffer0.1 M MES, pH 4.7-6.0N/A
EDC Molar Excess10-50 fold over carboxyl groupsN/A
Sulfo-NHS Molar Excess2-5 fold over EDCN/A
Activation Time15 minutes at room temperatureN/A
Conjugation Step
Conjugation BufferPBS, pH 7.2-8.0PBS or Bicarbonate Buffer, pH 8.0-8.5
This compound Molar Excess10-20 fold over protein10-20 fold over protein
Reaction Time2 hours at room temperature or overnight at 4°C1-2 hours at room temperature
Quenching
Quenching ReagentHydroxylamine or Tris bufferTris or Glycine buffer
Quenching Time30 minutes at room temperature30 minutes at room temperature

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol is designed for proteins with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) and involves their activation with EDC and Sulfo-NHS to form a more stable amine-reactive ester, which then reacts with the primary amine of this compound.[6][7]

Materials:

  • Protein of interest (in a carboxyl- and amine-free buffer)

  • This compound HCl salt

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification[8]

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer is free of extraneous carboxyls and primary amines.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

    • Add a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of the protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound HCl salt in Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the Methyltetrazine-labeled protein from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[8][9]

    • Monitor the elution profile by absorbance at 280 nm (for protein) and ~520 nm (for tetrazine).

    • Collect and pool the fractions containing the conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~520 nm.

    • Confirm the conjugation and determine the final conjugate mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12]

Protocol 2: One-Step Coupling of this compound to an NHS-Ester Activated Molecule

This protocol is suitable for conjugating this compound to a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NHS-ester activated molecule

  • This compound HCl salt

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester activated molecule in Conjugation Buffer to the desired concentration.

    • Prepare a stock solution of this compound HCl salt in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the NHS-ester activated molecule solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC, depending on the nature of the conjugated molecule.

  • Characterization:

    • Analyze the purified conjugate by UV-Vis spectroscopy and mass spectrometry to confirm successful conjugation and purity.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Protein Activation (EDC/Sulfo-NHS) cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification protein Protein (-COOH) activated_protein Activated Protein (-NHS Ester) protein->activated_protein 15 min, RT edc_nhs EDC + Sulfo-NHS in Activation Buffer edc_nhs->activated_protein conjugate Methyltetrazine- Labeled Protein activated_protein->conjugate 2h, RT or O/N, 4°C mtz Methyltetrazine- Propylamine mtz->conjugate purification Size-Exclusion Chromatography conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for the two-step coupling of this compound to a protein.

reaction_scheme protein Protein-COOH activated_protein Protein-CO-NHS protein->activated_protein Activation plus1 + edc EDC / Sulfo-NHS mtz H₂N-(CH₂)₃-Tetrazine plus2 + conjugate Protein-CO-NH-(CH₂)₃-Tetrazine activated_protein->conjugate Conjugation

Caption: Reaction scheme for EDC/Sulfo-NHS mediated coupling of this compound.

References

Application Notes and Protocols for Bioorthogonal Reactions with Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyltetrazine-Propylamine in bioorthogonal chemistry. This reagent is a valuable tool for bioconjugation, enabling the precise labeling of biomolecules for applications in research, diagnostics, and therapeutics.

Introduction

This compound is a bifunctional molecule that serves as a bridge between a biomolecule of interest and a detection or therapeutic agent. It contains a methyltetrazine moiety for highly specific and rapid bioorthogonal ligation with trans-cyclooctene (TCO) derivatives via an inverse-electron-demand Diels-Alder (IEDDA) reaction. The propylamine group, typically supplied as a stable hydrochloride salt, allows for covalent attachment to biomolecules containing carboxylic acids through the use of carbodiimide chemistry (e.g., EDC and NHS).[1][2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[4][5]

This "click chemistry" approach is characterized by its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments under mild conditions without the need for a catalyst.[4][6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound HCl Salt
PropertyValueReference(s)
Chemical FormulaC₁₂H₁₅N₅O·HCl[1]
Molecular Weight281.75 g/mol [1]
Purity≥95%[1]
AppearanceCrystalline solid[8]
Storage Conditions-20°C, protected from light and moisture[1][2]
SolubilitySoluble in aqueous buffers, DMSO, DMF[1][4]
Table 2: Kinetic Data for Methyltetrazine-TCO Bioorthogonal Reaction
Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference(s)
Methyl-substituted tetrazine - TCO~1000Aqueous Media[9]
3,6-di-(2-pyridyl)-s-tetrazine - trans-cyclooctene~20009:1 Methanol/Water[9]
Hydrogen-substituted tetrazine - TCOup to 30,000Aqueous Media[9]
Me₄Pyr-Tz - TCO-PEG₄69,400DPBS[9]
Tet-v2.0 - sTCO72,500 ± 1660in cellulo[10]

Note: The reaction rate is influenced by the specific structure of both the tetrazine and the TCO derivative, as well as the solvent and temperature.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group).

Materials:

  • Protein of interest

  • This compound HCl salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • Note: Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete in the reaction.

  • Activation of Carboxylic Acids:

    • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before use.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer or water.

    • Add EDC and NHS to the protein solution. A starting point for molar ratios is Protein:EDC:NHS of approximately 1:10:25.[11] For example, for a 1 mg/mL protein solution, add EDC to a final concentration of ~2-4 mM and NHS to ~5-10 mM.[8][12][13]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately following the activation step, add this compound to the reaction mixture. A 10- to 50-fold molar excess of this compound over the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8][13]

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified protein-methyltetrazine conjugate using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by mass spectrometry.

Mandatory Visualization

Pre-targeted Imaging Workflow

The following diagram illustrates a typical pre-targeted imaging workflow utilizing the bioorthogonal reaction between a TCO-modified antibody and a tetrazine-labeled imaging agent.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Antibody Administration and Accumulation cluster_step2 Step 2: Imaging Agent Administration cluster_step3 Step 3: Bioorthogonal Ligation and Imaging TCO_Ab TCO-Antibody Administered Tumor_Accumulation Antibody Accumulates at Tumor Site TCO_Ab->Tumor_Accumulation Targeting Clearance1 Unbound Antibody Clears from Circulation TCO_Ab->Clearance1 Slow Clearance Bioorthogonal_Reaction In Vivo 'Click' Reaction (TCO + Tetrazine) Tumor_Accumulation->Bioorthogonal_Reaction Tz_Agent Radiolabeled Tetrazine Administered Tz_Agent->Bioorthogonal_Reaction Clearance2 Unbound Tetrazine Clears Rapidly Tz_Agent->Clearance2 Fast Renal Clearance Imaging PET/SPECT Imaging Bioorthogonal_Reaction->Imaging Signal Generation

Caption: Pre-targeted imaging workflow using TCO-tetrazine ligation.[1][14][15]

Logical Relationship of EDC/NHS Coupling

This diagram outlines the chemical logic for conjugating this compound to a protein.

EDC_NHS_Coupling Protein Protein-COOH (Carboxyl Group) Activated_Ester Protein-NHS Ester (Amine-Reactive Intermediate) Protein->Activated_Ester + EDC, NHS (Activation) EDC EDC NHS NHS / Sulfo-NHS Final_Conjugate Protein-Methyltetrazine (Stable Amide Bond) Activated_Ester->Final_Conjugate + H₂N-R (Conjugation) MeTz_Propylamine Methyltetrazine- Propylamine (H₂N-)

Caption: EDC/NHS chemistry for protein and amine-reagent conjugation.

References

Application Notes and Protocols: Conjugation of Carboxylic Acid-Containing Molecules with Methyltetrazine-Propylamine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the reaction of Methyltetrazine-Propylamine with molecules containing carboxylic acid functionalities. This chemical ligation is a cornerstone of bioconjugation, enabling the linkage of a methyltetrazine moiety to a molecule of interest. The methyltetrazine group serves as a bioorthogonal handle for subsequent, highly specific, and efficient inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with trans-cyclooctene (TCO) tagged molecules.

This two-step conjugation strategy is widely employed in various biomedical research and drug development applications, including the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery systems, and advanced imaging agents. The primary amine of this compound reacts with a carboxylic acid to form a stable amide bond, a reaction typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Reaction Overview

The overall process involves two key chemical transformations:

  • Amide Bond Formation: The propylamine group of this compound is coupled to a carboxylic acid on the target molecule using EDC/NHS chemistry. This reaction forms a stable amide linkage.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety is now attached to the target molecule and can react with a TCO-functionalized molecule in a bioorthogonal manner. This "click" reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

Quantitative Data Summary

The efficiency and kinetics of the two-step conjugation process are critical for successful bioconjugate development. The following tables summarize key quantitative data for both the EDC/NHS coupling and the subsequent tetrazine-TCO ligation.

Table 1: Typical Reaction Parameters for EDC/NHS-mediated Amide Coupling

ParameterValueNotes
Activation Buffer 0.1 M MES, pH 4.5-6.0MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC chemistry.[2]
Coupling Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0The reaction with the primary amine is more efficient at a slightly basic pH.[2]
EDC Concentration 2-10 mMThe optimal concentration may need to be determined empirically.
NHS/Sulfo-NHS Conc. 5-25 mMNHS stabilizes the active ester intermediate, increasing coupling efficiency.[3][4]
Reaction Time (Activation) 15-30 minutes at room temperatureActivation of the carboxylic acid with EDC/NHS.
Reaction Time (Coupling) 1-2 hours at room temperature or overnight at 4°CReaction of the activated carboxyl group with this compound.
Quenching Reagent Hydroxylamine, Tris, or Glycine (10-50 mM)To deactivate any remaining reactive NHS esters.[2]

Table 2: Kinetic and Reaction Data for Methyltetrazine-TCO Ligation

ParameterValueConditions
Second-Order Rate Constant (k) ~2000 M⁻¹s⁻¹For methyl-substituted tetrazines with TCO in 9:1 methanol:water at 25°C.[1]
Reaction pH 6.0 - 9.0The reaction is efficient across a broad pH range in aqueous buffers like PBS.
Reaction Temperature 4°C to 37°CTypically proceeds rapidly at room temperature (20-25°C).
Solvents Aqueous buffers (e.g., PBS), DMSO, DMF, AcetonitrileCompatible with a wide range of solvents.
Byproducts Nitrogen gas (N₂)The reaction is clean, with N₂ as the only byproduct.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Carboxylic Acid-Containing Molecule (e.g., a Protein)

This protocol describes a two-step EDC/NHS coupling procedure to conjugate this compound to a protein with accessible carboxylic acid residues (aspartic and glutamic acids).

Materials:

  • Carboxylic acid-containing protein (in a suitable buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Equilibrate the protein into the Activation Buffer using a desalting column.

  • Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acids:

    • To the protein solution, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.[2]

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/Sulfo-NHS: Immediately after activation, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of this compound over the protein is recommended as a starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: Purify the Methyltetrazine-labeled protein from excess quenching reagent and unconjugated this compound using a desalting column or dialysis.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy (tetrazine has a characteristic absorbance around 520-540 nm) and/or mass spectrometry.

Protocol 2: TCO-Ligation to the Methyltetrazine-Labeled Molecule

This protocol describes the "click" reaction between the methyltetrazine-functionalized molecule and a TCO-containing molecule.

Materials:

  • Methyltetrazine-labeled molecule from Protocol 1

  • TCO-functionalized molecule (e.g., a TCO-PEG-drug conjugate)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the Methyltetrazine-labeled molecule and the TCO-functionalized molecule in the Reaction Buffer.

  • Click Reaction:

    • Combine the two reactants in a 1:1 to 1:1.5 molar ratio (Methyltetrazine:TCO). The use of a slight excess of one component can drive the reaction to completion.

    • Incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520-540 nm.

  • Purification: Purify the final bioconjugate from any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the nature of the conjugate.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays relevant to the application.

Mandatory Visualizations

Reaction Mechanisms

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Molecule of Interest) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (amine-reactive, more stable) O_Acylisourea->NHS_Ester + NHS - EDC byproduct NHS NHS NHS_Ester_Coupling NHS Ester Methyltetrazine_Propylamine This compound (H₂N-R') Final_Conjugate Final Conjugate (R-CONH-R') NHS_Ester_Coupling->Final_Conjugate + this compound - NHS iEDDA_Mechanism Methyltetrazine_Conjugate Methyltetrazine-Conjugate Cycloaddition [4+2] Cycloaddition Methyltetrazine_Conjugate->Cycloaddition TCO_Molecule TCO-Molecule TCO_Molecule->Cycloaddition Bicyclic_Intermediate Unstable Bicyclic Intermediate Cycloaddition->Bicyclic_Intermediate Retro_Diels_Alder Retro-Diels-Alder Bicyclic_Intermediate->Retro_Diels_Alder Dihydropyridazine Stable Dihydropyridazine Adduct Retro_Diels_Alder->Dihydropyridazine Nitrogen N₂ Gas Retro_Diels_Alder->Nitrogen releases ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_mod Drug-Linker Preparation cluster_conjugation Final Conjugation Antibody Monoclonal Antibody (contains -COOH) EDC_NHS_Activation Activate with EDC/NHS Antibody->EDC_NHS_Activation Add_MeTz Couple with This compound EDC_NHS_Activation->Add_MeTz Tz_Antibody Tetrazine-Antibody Conjugate Add_MeTz->Tz_Antibody Purification1 Purification (e.g., Desalting) Tz_Antibody->Purification1 Click_Reaction iEDDA Click Reaction Purification1->Click_Reaction Drug_Linker TCO-Linker-Drug Drug_Linker->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Characterization Characterization (DAR, Purity, Function) Purification2->Characterization Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging TCO_Antibody Inject TCO-Antibody Conjugate Accumulation Allow accumulation at target and clearance from blood TCO_Antibody->Accumulation Tz_Probe Inject Tetrazine-labeled Imaging Probe (e.g., with PET isotope) Accumulation->Tz_Probe InVivo_Click In Vivo Bioorthogonal Click Reaction at Target Site Tz_Probe->InVivo_Click Imaging PET/SPECT Imaging InVivo_Click->Imaging HER2_Signaling_ADC_Action cluster_cell HER2-Positive Cancer Cell cluster_pathway HER2 Signaling Pathway (Inhibited by ADC) ADC Anti-HER2 ADC Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding HER2_Dimer HER2 Dimerization HER2->HER2_Dimer Blocked by Ab Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Death Cell Death (Apoptosis) Microtubule_Disruption->Cell_Death PI3K_AKT PI3K/AKT Pathway HER2_Dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Dimer->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation PROTAC_Mechanism cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin (Ub) E1_E2 E1/E2 Enzymes Ubiquitin->E1_E2 E1_E2->Ternary_Complex Ub_POI Ub-Ub-Ub-POI Polyubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

References

Solvent Selection for Methyltetrazine-Propylamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is a cornerstone of bioorthogonal chemistry, enabling precise molecular conjugations in complex biological environments. However, the initial step often involves the functionalization of the tetrazine moiety, for instance, through reaction with a primary amine like propylamine. The choice of solvent for this preliminary reaction is critical for achieving optimal yields, purity, and reaction rates. This document provides a detailed comparison of two commonly used polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), for the reaction of methyltetrazine derivatives with propylamine.

Solvent Properties and their Impact on Reaction Performance

Both DMSO and DMF are excellent solvents for dissolving polar molecules like methyltetrazine-amine derivatives.[1] Their high polarity effectively solvates charged intermediates and transition states, which can accelerate the reaction rate. The selection between DMSO and DMF often depends on the specific requirements of the reaction, including reactant solubility, desired reaction temperature, and downstream processing considerations.

Table 1: Comparison of DMSO and DMF as Solvents for Methyltetrazine-Propylamine Reactions

PropertyDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Formula C₂H₆OSC₃H₇NO
Molar Mass 78.13 g/mol 73.09 g/mol
Boiling Point 189 °C153 °C
Melting Point 18.5 °C-61 °C
Dielectric Constant 47.238.3
Solubility Soluble for methyltetrazine-amine and related derivatives.[1]Soluble for methyltetrazine-amine and related derivatives.[1]
General Reactivity Generally considered a good solvent for SN2 reactions involving amines due to its ability to stabilize polar transition states.Also a suitable solvent for SN2 reactions, with similar solvating properties to DMSO.
Work-up Considerations High boiling point can make removal challenging. Typically removed by extensive washing with water during aqueous work-up.High boiling point can also complicate removal. Can be removed by washing with water or 5% LiCl solution.
Potential Side Reactions Can participate in oxidation reactions under certain conditions.Can act as a formylating agent at high temperatures.

Experimental Protocols

The following is a generalized protocol for the reaction of an activated methyltetrazine derivative (e.g., Methyltetrazine-NHS ester) with propylamine. This protocol can be adapted for use with either DMSO or DMF.

Materials:

  • Methyltetrazine-NHS ester

  • Propylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

  • Preparation of Reactants:

    • Dissolve Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

    • Prepare a solution of propylamine in the same solvent. A slight molar excess (1.1-1.5 equivalents) of propylamine is recommended.

    • If the starting material is a salt, consider adding a non-nucleophilic base like TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture to neutralize the acid.

  • Reaction:

    • In a clean, dry reaction vessel under an inert atmosphere, add the Methyltetrazine-NHS ester solution.

    • Begin stirring the solution at room temperature.

    • Slowly add the propylamine solution to the reaction vessel.

    • If using a base, it can be added before or after the propylamine.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon reaction completion, dilute the reaction mixture with a large volume of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer repeatedly with water to remove the DMSO or DMF. For DMF removal, washing with a 5% LiCl solution can be effective.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound conjugate.

Logical Workflow for Solvent Selection and Reaction

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactant Solutions (Methyltetrazine-NHS, Propylamine) Solvent_Choice Select Solvent: Anhydrous DMSO or DMF Reactant_Prep->Solvent_Choice Mixing Combine Reactants under Inert Atmosphere Solvent_Choice->Mixing Stirring Stir at Room Temperature (2-4 hours) Mixing->Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Stirring->Monitoring Quench Dilute with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash to Remove DMSO/DMF Extraction->Wash Dry Dry Organic Layer Wash->Dry Purify Purify by Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of the Reaction

The reaction between Methyltetrazine-NHS ester and propylamine proceeds via a nucleophilic acyl substitution mechanism.

SNAC_Mechanism Reactants Methyltetrazine-NHS Ester + Propylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack of Amine Products This compound + NHS Intermediate->Products Elimination of NHS Leaving Group

Caption: Nucleophilic acyl substitution mechanism for the reaction.

Conclusion

Both DMSO and DMF are highly effective solvents for the reaction of methyltetrazine derivatives with propylamine. The choice between them will largely be determined by the specific solubility of the reactants and practical considerations for solvent removal during product purification. For many applications, the performance differences will be minimal, and either solvent can be used to successfully synthesize the desired product. It is recommended to perform small-scale test reactions to determine the optimal solvent and conditions for a specific methyltetrazine derivative.

References

Application Notes and Protocols for pH Optimization of Methyltetrazine-Propylamine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation reaction between methyltetrazine and a primary amine, such as propylamine, is a cornerstone of modern bioorthogonal chemistry, enabling the precise and stable linkage of biomolecules. This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction is renowned for its rapid kinetics and high specificity, proceeding efficiently under mild, aqueous conditions.[1][2][3] Optimizing the reaction pH is a critical parameter to ensure maximal yield and stability of the resulting conjugate. These application notes provide a detailed overview, experimental protocols, and data-driven guidance for the pH optimization of Methyltetrazine-Propylamine bioconjugation.

The Role of pH in Methyltetrazine-Amine Bioconjugation

The pH of the reaction medium plays a crucial role in the efficiency of bioconjugation. For the coupling of a methyltetrazine moiety to a propylamine, the reaction typically involves an amine-reactive methyltetrazine derivative, such as a Methyltetrazine-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with the primary amine of propylamine to form a stable amide bond. This reaction is highly pH-dependent.

The primary amine on propylamine needs to be in its nucleophilic, unprotonated state to efficiently react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the primary amine, generally in the range of 7 to 9.[4] While a higher pH can increase the rate of the acylation reaction, it also increases the rate of hydrolysis of the NHS ester, which can reduce the overall conjugation efficiency. Thus, a careful balance is required.

Data Presentation: pH Effects on Conjugation Efficiency

The following table summarizes the expected relative efficiency of the this compound bioconjugation reaction at various pH values, based on typical conditions for NHS ester-amine couplings.

pHBuffer SystemRelative Conjugation Efficiency (%)Remarks
6.0Phosphate40-60Suboptimal for NHS ester reaction due to protonation of the primary amine.
7.0Phosphate70-85A reasonable starting point, balancing amine reactivity and NHS ester stability.
7.4Phosphate Buffered Saline (PBS)85-95Commonly used for bioconjugation, providing a good balance for many proteins and biomolecules.[5]
8.0Borate or Bicarbonate90-100Often optimal for NHS ester reactions, with a higher concentration of deprotonated primary amines.
8.5Borate or Bicarbonate95-100Highly efficient, but the risk of NHS ester hydrolysis increases.
9.0Borate or Carbonate80-95Increased rate of NHS ester hydrolysis can lead to lower overall yields.[4]

Mandatory Visualizations

Bioconjugation_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffers at Varying pH (6.0-9.0) C Dissolve Propylamine-containing Molecule in Reaction Buffer A->C B Dissolve Methyltetrazine-NHS Ester in DMSO D Add Methyltetrazine-NHS Ester to Propylamine Solution B->D C->D E Incubate at Room Temperature (1-2 hours) D->E F Quench Reaction (e.g., with Tris or Hydroxylamine) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Analyze Conjugation Efficiency (e.g., HPLC, Mass Spectrometry) G->H

Caption: Workflow for pH optimization of this compound bioconjugation.

Signaling_Pathway This compound Conjugation Pathway Methyltetrazine Methyltetrazine-NHS Ester Conjugate This compound Conjugate (Stable Amide Bond) Methyltetrazine->Conjugate Nucleophilic Attack Hydrolysis Hydrolyzed NHS Ester (Inactive) Methyltetrazine->Hydrolysis High pH (e.g., > 9) Propylamine Propylamine (Primary Amine) Propylamine->Conjugate pH 7-9

Caption: Reaction pathway for this compound bioconjugation.

Experimental Protocols

Materials
  • Methyltetrazine-NHS Ester

  • Propylamine-containing biomolecule

  • Reaction Buffers:

    • 0.1 M Phosphate Buffer, pH 6.0, 7.0

    • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

    • 0.1 M Borate Buffer, pH 8.0, 8.5, 9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Analytical equipment (e.g., HPLC, Mass Spectrometer)

Protocol for pH Optimization
  • Preparation of Reactants:

    • Prepare a 10 mg/mL stock solution of Methyltetrazine-NHS Ester in anhydrous DMF or DMSO immediately before use.

    • Dissolve the propylamine-containing biomolecule in each of the reaction buffers to a final concentration of 1-5 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.

  • Bioconjugation Reaction:

    • To each of the biomolecule solutions at different pH values, add a 10-20 fold molar excess of the Methyltetrazine-NHS Ester stock solution.

    • Incubate the reactions for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Methyltetrazine-NHS Ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted labeling reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis of Conjugation Efficiency:

    • Determine the degree of labeling and conjugation efficiency for each pH condition using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.

General Protocol for Bioconjugation at Optimal pH

This protocol is for a standard bioconjugation reaction using the optimal pH determined from the optimization experiment (typically pH 8.0-8.5).

  • Prepare the Biomolecule:

    • Dissolve the propylamine-containing biomolecule in 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 1-5 mg/mL.

  • Prepare the Methyltetrazine-NHS Ester:

    • Immediately before use, prepare a 10 mg/mL stock solution of Methyltetrazine-NHS Ester in anhydrous DMF or DMSO.

  • Perform the Conjugation:

    • Add a 10-20 fold molar excess of the Methyltetrazine-NHS Ester solution to the biomolecule solution.

    • Incubate for 1-2 hours at room temperature.

  • Quench and Purify:

    • Stop the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Purify the conjugate using a desalting column.

Conclusion

The optimal pH for this compound bioconjugation via an NHS ester linkage is generally between 7.4 and 8.5.[5][6] A systematic pH screening, as described in these protocols, is recommended to determine the ideal condition for each specific biomolecule and application. By carefully controlling the pH, researchers can achieve high conjugation efficiencies and reproducible results, which are essential for the development of robust bioconjugates for therapeutic and diagnostic purposes.

References

Temperature and incubation time for Methyltetrazine-TCO reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental procedures for Methyltetrazine-trans-cyclooctene (TCO) ligation, a powerful bioorthogonal reaction. It includes key data on reaction kinetics, comprehensive protocols for bioconjugation, and visualizations of the reaction workflow and mechanism.

Introduction

The Methyltetrazine-TCO ligation is a bioorthogonal reaction founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is distinguished by its exceptionally fast kinetics, high degree of specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological environments.[1][2][3] The reaction proceeds swiftly without the need for a catalyst, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the sole byproduct.[1] Its utility in drug development, particularly for antibody-drug conjugates (ADCs) and pre-targeted drug delivery, is a key area of application.[4]

Quantitative Data Summary

The efficiency of the Methyltetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following tables summarize key quantitative data from various sources.

Table 1: Second-Order Rate Constants (k)
Tetrazine DerivativeTCO DerivativeRate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsSource(s)
General TetrazineTCO1 - 1 x 10⁶Not specified[1]
General TetrazineTCO> 800Not specified[5]
Methyl-substituted tetrazineTCO~1000Aqueous media[6]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C[6]
3-methyl-6-phenyl-tetrazineTCO3.14Acetonitrile, 20°C[7]
Hydrogen-substituted tetrazinesTCOup to 30,000Not specified[2]
Dipyridal tetrazineTCO2000 (±400)Not specified[2]
ATTO-tetrazinesTCOup to 1000Not specified[2]
Table 2: Reaction Conditions
ParameterRecommended Range/ValueApplicationSource(s)
pH 6.0 - 9.0General, in PBS buffer[1][2]
7.0 - 9.0TCO-NHS ester reaction with primary amines[2]
Temperature Room TemperatureGeneral protein-protein conjugation[1][2][5]
4°CProtein-protein conjugation (may require longer incubation)[2][5]
37°CBiological applications, kinetics studies[6][8][9]
Incubation Time 60 minutesProtein-protein conjugation[1][2][5]
30 minutes - 2 hoursGeneral protein-protein conjugation[2][5]
10 - 30 minutesLive cell staining[2]
< 5 minutesTet2-protein with TCO[2]

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein-protein conjugation.

G cluster_reaction Inverse Electron Demand Diels-Alder Reaction Methyltetrazine Methyltetrazine TransitionState [4+2] Cycloaddition Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen - N₂ (retro-Diels-Alder) G cluster_workflow Experimental Workflow for Protein-Protein Conjugation start Start proteinA Protein A Solution start->proteinA proteinB Protein B Solution start->proteinB activateA Activate Protein A with TCO-NHS Ester (RT, 60 min) proteinA->activateA activateB Activate Protein B with Methyltetrazine-NHS Ester (RT, 60 min) proteinB->activateB desaltA Desalting Column (Remove excess TCO) activateA->desaltA desaltB Desalting Column (Remove excess Tetrazine) activateB->desaltB mix Mix Activated Proteins (1:1 molar ratio) desaltA->mix desaltB->mix incubate Incubate (RT, 1 hour) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify end End Product: Protein A-B Conjugate purify->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Methyltetrazine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Methyltetrazine-TCO ligation?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and a trans-cyclooctene (TCO) dienophile.[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), which is the sole byproduct, driving the reaction to completion.[1] The process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1]

Q2: What are the primary benefits of using the Methyltetrazine-TCO system?

A2: This ligation chemistry offers several key advantages:

  • Biocompatibility: The reaction is catalyst-free, making it well-suited for in-vivo and sensitive biological applications.[1][2]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹.[1][3] This enables efficient labeling even at very low concentrations.[1]

  • High Specificity: The reaction is highly selective and does not exhibit cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1]

  • Stability: Methyl-substituted tetrazines demonstrate good stability in aqueous media, making them a reliable choice for a variety of applications.[1][4][5]

Q3: How does Methyltetrazine compare to other tetrazine derivatives?

A3: Methyl-substituted tetrazines provide a balance of stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they offer significantly enhanced stability in aqueous solutions.[1][6] This makes them ideal for applications that do not require the absolute fastest kinetics but benefit from a more robust reagent.

Q4: Can the Methyltetrazine-TCO reaction be performed in aqueous buffers?

A4: Yes, the tetrazine-TCO ligation is compatible with a broad range of aqueous buffers, such as PBS, typically within a pH range of 6-9.[1] However, it is important to be mindful of the stability of your specific biomolecules within this pH range.

Troubleshooting Guide

This guide addresses common issues encountered during Methyltetrazine labeling experiments.

Issue 1: Slow or Incomplete Reaction

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Degraded Reagents Ensure Methyltetrazine and TCO derivatives are stored protected from light and moisture, typically at -20°C.[1][4][5][7][8] Before use, allow vials to warm to room temperature to prevent condensation.[9] Consider using fresh reagents to rule out degradation.
Low Reactant Concentrations Increase the concentration of one or both reactants. The reaction rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.[1][10]
Suboptimal Temperature The reaction typically proceeds rapidly at room temperature (20-25°C).[1] For slower reactions, consider increasing the temperature to 37°C.[1] Conversely, lower temperatures can be used to slow down very fast reactions if needed.[1]
Steric Hindrance If possible, consider redesigning the linker to reduce steric hindrance around the reactive moieties.[1] Smaller substituents on the tetrazine generally lead to higher reactivity.[10]
Suboptimal pH While the reaction is efficient across a broad pH range (6.0-9.0), ensure the pH is optimal for the stability and solubility of your specific biomolecules.[1]
Incorrect Solvent For hydrophobic reactants, consider using organic solvents like DMSO or DMF, or a co-solvent system with an aqueous buffer.[1][9] Ensure the chosen solvent is compatible with all reaction components.
Issue 2: Low Labeling Yield

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Incorrect Stoichiometry Verify the concentrations of your stock solutions and recalculate the stoichiometry. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure the complete consumption of the limiting reagent.[1]
TCO Isomerization Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), which can be accelerated by exposure to thiols.[9] Long-term storage of TCO-containing compounds is not recommended.[9]
Hydrolysis of NHS Ester If using an NHS ester for conjugation, be aware that it is susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH.[11] This will reduce labeling efficiency.
Product Loss During Purification Labeled biomolecules can be sensitive to purification methods. Optimize your purification strategy (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to ensure good resolution and minimize product loss.[9]
Issue 3: High Background or Non-Specific Labeling

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Excess Unreacted Dye/Label It is crucial to remove any unreacted label after the reaction. Utilize appropriate purification methods such as size-exclusion chromatography or dialysis.[10]
Hydrophobic Interactions Some labels, like Cy5, are hydrophobic and can non-specifically associate with biomolecules.[10] Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background.[10]
Long Incubation Times with High Label Concentration To minimize non-specific binding, reduce the incubation time and/or the concentration of the labeling reagent.[10]

Experimental Protocols & Data

General Protocol for Labeling a TCO-Modified Protein

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.

1. Reagent Preparation:

  • Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[10]

  • Prepare a 1-10 mM stock solution of the Methyltetrazine derivative in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).[9][10]

2. Labeling Reaction:

  • Add a 1.5 to 5-fold molar excess of the Methyltetrazine solution to the TCO-modified protein solution.[10]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature.[3][9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[9]

3. Purification:

  • Remove the unreacted Methyltetrazine reagent by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.[10]

  • Collect the fractions containing the labeled protein.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate if the label has a distinct absorbance, or by using mass spectrometry.

Quantitative Data Summary

Reaction Condition Optimization

Parameter Recommended Range/Condition Notes
Temperature 4°C to 37°CRoom temperature (20-25°C) is sufficient for most applications.[1]
pH (Aqueous) 6.0 - 9.0The ligation is efficient across a broad pH range, but consider biomolecule stability.[1]
Solvent DMSO, DMF, Acetonitrile, Methanol, PBS/Organic Co-solventThe choice of solvent can influence reaction rate and reactant stability.[1][10]
Stoichiometry (Tetrazine:TCO) 1.1 - 1.5 : 1A slight molar excess of one reagent can drive the reaction to completion.[1]

Reaction Kinetics

Reactants Second-Order Rate Constant (k)
General Tetrazine-TCO1 - 1 x 10⁶ M⁻¹s⁻¹[3]
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹[3]
Hydrogen-substituted tetrazines with TCOup to 30,000 M⁻¹s⁻¹[3]

Visualizations

IEDDA_Pathway Methyltetrazine Methyltetrazine (Diene) TransitionState [4+2] Cycloaddition (IEDDA) Methyltetrazine->TransitionState TCO Trans-Cyclooctene (TCO) (Dienophile) TCO->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate Rate-determining step RetroDA Retro-Diels-Alder Intermediate->RetroDA N2 Nitrogen Gas (N₂) RetroDA->N2 Release Product Stable Conjugate (Dihydropyridazine) RetroDA->Product

Caption: The inverse-electron demand Diels-Alder (IEDDA) reaction pathway for Methyltetrazine-TCO ligation.

Troubleshooting_Workflow Start Low Labeling Efficiency CheckReagents Check Reagent Stability (Storage, Age) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, pH, Solvent) CheckReagents->CheckConditions OK UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents Degraded CheckStoichiometry Verify Stoichiometry CheckConditions->CheckStoichiometry OK OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions Suboptimal CheckPurification Assess Purification Method CheckStoichiometry->CheckPurification OK Recalculate Recalculate & Re-run CheckStoichiometry->Recalculate Incorrect OptimizePurification Optimize Purification CheckPurification->OptimizePurification Loss Detected Success Successful Labeling CheckPurification->Success OK OptimizeConditions->Start UseFreshReagents->Start Recalculate->Start OptimizePurification->Start

Caption: A decision-tree workflow for troubleshooting low efficiency in Methyltetrazine labeling experiments.

References

Preventing degradation of Methyltetrazine-Propylamine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Methyltetrazine-Propylamine to minimize its degradation in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your reagents and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have lost its characteristic pink/red color. What does this mean?

A1: The color of a tetrazine solution is indicative of the concentration of the intact tetrazine moiety. A loss of color suggests that the tetrazine ring has undergone degradation, likely through hydrolysis or reaction with nucleophiles. This will result in a loss of reactivity towards its dienophile partner (e.g., TCO or BCN). We recommend preparing fresh solutions and reviewing your storage and handling procedures.

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

A2: As a solid, this compound should be stored at -20°C, protected from light and moisture[1][2]. For solutions, it is crucial to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in aqueous buffers, as well as anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. The choice of solvent will depend on your specific application. For aqueous applications, use a buffer at a pH between 6.0 and 7.5 for optimal stability.

Q4: I am seeing low yields in my click chemistry reaction. Could this be due to reagent degradation?

A4: Yes, low reaction yields are a common consequence of this compound degradation. The tetrazine moiety is essential for the bioorthogonal reaction. If the reagent has degraded, it will not efficiently react with its target. To troubleshoot, verify the integrity of your reagent, prepare fresh solutions, and ensure your reaction conditions are optimized.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your solution can be monitored over time by UV-Vis spectroscopy. The characteristic absorbance of the tetrazine ring (typically around 520-540 nm) will decrease as the compound degrades. Taking periodic measurements of a stock solution can help determine its viability for experiments.

Stability Data

The stability of tetrazine compounds is influenced by factors such as pH, temperature, and the presence of nucleophiles. The methyl group on this compound significantly improves its stability compared to unsubstituted tetrazines[3][4].

ConditionParameterStabilityRecommendation
pH Acidic (pH < 6)ReducedAvoid prolonged exposure to acidic conditions.
Neutral (pH 6.0 - 7.5)OptimalPrepare and use solutions in this pH range.
Basic (pH > 7.5)ReducedAvoid basic conditions, especially in the presence of primary amines.
Temperature -20°C (Solid)HighRecommended for long-term storage of the solid compound[1][2].
4°C (Solution)LimitedUse within a few hours.
Room Temperature (Solution)LowPrepare fresh and use immediately.
Additives Nucleophiles (e.g., thiols)Can react and degradeAvoid in stock solutions. If required for the reaction, add immediately before use.
Protic SolventsGenerally stableAqueous buffers are common solvents[5][6][7][8].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolve the desired amount of the compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a final concentration of 10 mM.

  • For aqueous experiments, this stock solution can be diluted into the desired aqueous buffer (pH 6.0-7.5) immediately before use.

  • If not for immediate use, aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
  • Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µM).

  • Measure the initial absorbance spectrum of the solution, paying close attention to the absorbance maximum of the tetrazine (around 520-540 nm).

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C).

  • At regular intervals, re-measure the absorbance spectrum.

  • A decrease in the absorbance at the characteristic wavelength indicates degradation.

Visual Guides

Troubleshooting_Flowchart start Low Reaction Yield? check_color Is the solution colorless? start->check_color check_storage Review storage & handling check_color->check_storage No prep_fresh Prepare fresh solution check_color->prep_fresh Yes check_storage->prep_fresh optimize Optimize reaction conditions prep_fresh->optimize success Successful Reaction optimize->success Degradation_Pathway cluster_0 Degradation Process Methyltetrazine This compound (Active) Intermediate Reactive Intermediate Methyltetrazine->Intermediate Hydrolysis / Nucleophilic Attack Degraded Degraded Product (Inactive) Intermediate->Degraded

References

Technical Support Center: Optimizing Methyltetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-Trans-Cyclooctene (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Methyltetrazine-TCO ligation?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and the TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), which is the sole byproduct, driving the reaction to completion.[1] This process is catalyst-free, highly selective, and exhibits exceptionally fast kinetics.[1][2]

Q2: What are the primary benefits of using the Methyltetrazine-TCO system?

A2: This ligation chemistry offers several key advantages:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for in-vivo and sensitive biological applications.[1][2]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[1][3][4] This allows for efficient labeling at very low concentrations.[1][2]

  • High Specificity: The reaction is highly selective with no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[2]

  • Stability: Methyl-substituted tetrazines, like methyltetrazine, demonstrate good stability in aqueous media, making them a reliable choice for various applications.[1]

Q3: How does methyltetrazine compare to other tetrazine derivatives?

A3: Methyl-substituted tetrazines provide a balance of stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they have significantly better stability in aqueous solutions.[1] This makes them ideal for applications that do not require the absolute fastest kinetics but benefit from a more robust reagent.

Q4: Can this reaction be performed in aqueous buffers?

A4: Yes, the tetrazine-TCO ligation is compatible with aqueous buffers such as PBS, typically within a pH range of 6.0-9.0.[1][2] However, if you are using a methyltetrazine derivative with a moiety susceptible to hydrolysis, such as triethoxysilane, it is advisable to use organic solvents or an aqueous-organic mixture to minimize this issue.[1]

Q5: What is the recommended molar ratio of Methyltetrazine to TCO?

A5: While a 1:1 stoichiometry is the theoretical basis for the reaction, it is common practice to use a slight excess of one of the reactants to drive the reaction to completion. For protein-protein conjugations, a 1:1 molar ratio is often used.[2][3] However, a slight molar excess (1.05 to 1.5 equivalents) of the tetrazine reagent is frequently recommended to ensure complete consumption of the TCO-containing molecule.[3][5]

Quantitative Data Summary

The efficiency of the Methyltetrazine-TCO ligation is dependent on several factors. The following tables summarize key quantitative data from various sources.

Table 1: Reaction Stoichiometry

Reactant Ratio (Tetrazine:TCO)ApplicationSource(s)
1:1Protein-protein conjugation[2][3]
1.05 - 1.5 : 1General protein conjugation[3][5]
1.1 - 2.0 : 1General ligation[6]
5 - 20-fold molar excess of linkerProtein labeling[7]

Table 2: Reaction Conditions

ParameterRecommended RangeNotesSource(s)
pH 6.0 - 9.0Use amine-free buffers (e.g., PBS, HEPES) for NHS ester reactions.[1][2][5]
Temperature 4°C to 37°CRoom temperature (20-25°C) is sufficient for most applications.[1][3]
Duration 10 minutes - 2 hoursDependent on reactant concentrations and temperature.[1][3][5][6]
Solvent Aqueous buffers (PBS), Organic (DMSO, DMF), or Aqueous/Organic MixChoice depends on the solubility and stability of reactants.[1][2]

Experimental Protocols

General Protocol for Methyltetrazine-TCO Ligation

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants and application.

  • Reagent Preparation:

    • Dissolve the methyltetrazine derivative in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer) to create a stock solution (e.g., 1-10 mM).

    • Dissolve the TCO-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the TCO-containing solution with the methyltetrazine stock solution.

    • A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the limiting reagent.[1]

  • Reaction Conditions:

    • The reaction typically proceeds rapidly at room temperature (20-25°C).[1]

    • Gentle mixing is recommended.

    • Reaction times can range from a few minutes to a couple of hours, depending on the reactant concentrations and solvent system.[1]

  • Monitoring and Work-up:

    • The reaction can be monitored by following the disappearance of the tetrazine's characteristic color or by LC-MS.[7]

    • Once the reaction is complete, the conjugate may be purified if necessary.

Protocol for Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins using Methyltetrazine-TCO ligation.

  • Protein Activation:

    • Protein A with TCO: To 100 µg of Protein A in an amine-free buffer (e.g., PBS), add a 20-fold molar excess of a TCO-NHS ester stock solution. Incubate for 60 minutes at room temperature.[3]

    • Protein B with Methyltetrazine: To 100 µg of Protein B in an amine-free buffer, add a 20-fold molar excess of a methyltetrazine-NHS ester stock solution. Incubate for 60 minutes at room temperature.[3]

  • Purification of Activated Proteins:

    • Remove excess, unreacted TCO and methyltetrazine reagents by passing the protein solutions through spin desalting columns.[3]

  • Ligation Reaction:

    • Mix the purified TCO-activated Protein A with the methyltetrazine-activated Protein B in a 1:1 molar ratio.[2][3] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can also be used.[3]

    • Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[2][3]

  • Purification of Conjugate:

    • The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Troubleshooting Guide

Issue: Low Reaction Yield

Potential CauseRecommended Solution
Incorrect Stoichiometry Verify the concentration of your stock solutions and recalculate the stoichiometry. Empirically optimize the molar ratio; a slight excess of one component is often beneficial.[1][8]
Degradation of Reagents Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture at -20°C.[1][7] Allow vials to warm to room temperature before opening to prevent condensation.[7]
Suboptimal Solvent Try a different solvent or a co-solvent system. For derivatives prone to hydrolysis, favor organic solvents like DMSO or DMF.[1]
Insufficient Reaction Time Allow the reaction to proceed for a longer duration and monitor its progress.[1]
Hydrolysis of NHS ester If using NHS esters for labeling, ensure the vial equilibrates to room temperature before opening. Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine).[9]

Issue: Slow Reaction Rate

Potential CauseRecommended Solution
Low Reactant Concentrations Increase the concentration of one or both reactants. The fast kinetics allow for efficient reactions even at low concentrations, but higher concentrations will accelerate the reaction.[1]
Low Temperature Perform the reaction at room temperature or 37°C.[1]
Steric Hindrance If the reactive moieties are sterically hindered, consider redesigning the linker to include a flexible spacer (e.g., PEG) to improve accessibility.[8]
Suboptimal pH Ensure the reaction is performed within the optimal pH range of 6.0-9.0.[1][2]

Issue: Non-specific Labeling or Side Products

Potential CauseRecommended Solution
Impure Reagents Purify the starting materials before the ligation reaction. Ensure the use of high-quality solvents and buffers.[1]
Side Reactions For oxygen-sensitive molecules, degas the reaction buffer to prevent oxidation. Purify reactants to remove impurities that could compete in side reactions.[8]
Reaction with Reducing Agents Reducing agents like TCEP and DTT can reduce and inactivate tetrazines. If disulfide bond reduction is necessary, remove the excess reducing agent before adding the tetrazine-containing molecule.[10]

Visualizations

G Methyltetrazine-TCO Ligation Mechanism Methyltetrazine Methyltetrazine (Diene) TransitionState Diels-Alder Cycloaddition Methyltetrazine->TransitionState TCO TCO (Dienophile) TCO->TransitionState Intermediate Dihydropyridazine Intermediate TransitionState->Intermediate Product Stable Conjugate Intermediate->Product N2 Nitrogen Gas (N2) Intermediate->N2 Retro-Diels-Alder

Caption: The inverse-electron demand Diels-Alder reaction mechanism.

G General Experimental Workflow Prep_Reagents Prepare Methyltetrazine and TCO Stock Solutions Mix_Reactants Combine Reactants in Appropriate Stoichiometry Prep_Reagents->Mix_Reactants Incubate Incubate at Room Temperature (10 min - 2 hours) Mix_Reactants->Incubate Monitor Monitor Reaction Progress (e.g., LC-MS) Incubate->Monitor Purify Purify Conjugate (if necessary) Monitor->Purify Analyze Analyze Final Product Purify->Analyze

Caption: A typical workflow for Methyltetrazine-TCO ligation.

G Troubleshooting Low Yield Start Low Yield? Check_Stoichiometry Stoichiometry Correct? Start->Check_Stoichiometry Check_Reagents Reagents Fresh? Check_Stoichiometry->Check_Reagents Yes Recalculate Recalculate & Verify Concentrations Check_Stoichiometry->Recalculate No Check_Conditions Conditions Optimal? Check_Reagents->Check_Conditions Yes Use_Fresh Use Fresh Reagents Check_Reagents->Use_Fresh No Check_Time Sufficient Time? Check_Conditions->Check_Time Yes Optimize_Solvent_Temp Optimize Solvent/Temp/pH Check_Conditions->Optimize_Solvent_Temp No Success Optimize & Repeat Check_Time->Success Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Recalculate->Success Use_Fresh->Success Optimize_Solvent_Temp->Success Increase_Time->Success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Methyltetrazine-Propylamine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-Propylamine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues encountered during the two-step bioconjugation process. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your experiments for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the two-step process involved in using this compound for bioconjugation?

A1: this compound is utilized in a two-step bioconjugation strategy.

  • Amine Coupling: The primary amine of the this compound linker is conjugated to a carboxyl group (-COOH) on a target molecule (e.g., protein, antibody, or small molecule). This is typically achieved by activating the carboxyl group using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a stable amide bond.

  • Bioorthogonal "Click" Reaction: The methyltetrazine moiety of the now-conjugated linker is then reacted with a molecule functionalized with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is a type of "click chemistry". It is highly efficient, selective, and proceeds rapidly under mild, aqueous conditions without the need for a catalyst.[1]

Q2: What are the main advantages of using the methyltetrazine-TCO ligation system?

A2: The methyltetrazine-TCO system offers several key benefits for bioconjugation:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems, including live cells.[2]

  • Speed: It is one of the fastest bioorthogonal reactions, with second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at very low concentrations.[1][3]

  • High Specificity: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other and do not cross-react with other functional groups found in biological samples.[2]

  • Stability: Methyl-substituted tetrazines, like this compound, offer a good balance of stability in aqueous media and high reactivity, making them reliable reagents for multi-step procedures.[2]

Troubleshooting Guides

Part 1: Amine Coupling Step (EDC/NHS Chemistry)

Q3: I am seeing very low or no conjugation of this compound to my carboxyl-containing molecule. What are the likely causes?

A3: Low conjugation efficiency in the first step is a common issue. Here are the most frequent causes and their solutions:

  • Cause 1: Inactive EDC or NHS/Sulfo-NHS.

    • Solution: EDC and NHS esters are moisture-sensitive.[4] Always allow the reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

  • Cause 2: Suboptimal pH.

    • Solution: The EDC/NHS activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine of this compound is most efficient at a slightly basic pH (7.2-8.5). For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. For a two-step protocol, perform the activation at pH 5.0-6.0, then adjust the pH to 7.2-8.0 before adding the this compound.[5]

  • Cause 3: Presence of competing nucleophiles.

    • Solution: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the this compound for reaction with the activated carboxyl group. Use buffers such as MES for the activation step and PBS for the coupling step.[6]

  • Cause 4: Insufficient molar excess of reagents.

    • Solution: A molar excess of EDC and NHS over the carboxyl-containing molecule is typically required to drive the reaction to completion. A good starting point is a 2- to 10-fold molar excess of EDC and NHS.[7] The optimal ratio may need to be determined empirically.

Below is a troubleshooting workflow for the amine coupling step:

troubleshooting_amine_coupling start Low/No Conjugation in Amine Coupling Step check_reagents Are EDC and NHS/Sulfo-NHS freshly prepared and handled under anhydrous conditions? start->check_reagents check_ph Is the reaction pH optimal for both activation and coupling? check_reagents->check_ph Yes sol_reagents Use fresh reagents. Equilibrate to RT before opening. Prepare stock solutions in anhydrous DMSO/DMF. check_reagents->sol_reagents No check_buffer Does the reaction buffer contain primary amines (e.g., Tris, glycine)? check_ph->check_buffer Yes sol_ph For two-step: activate at pH 4.5-6.0 (MES buffer), then couple at pH 7.2-8.5 (PBS). For one-pot: use pH 7.2-7.5. check_ph->sol_ph No check_ratio Is the molar ratio of EDC/NHS to your molecule sufficient? check_buffer->check_ratio No sol_buffer Buffer exchange into an amine-free buffer like MES or PBS. check_buffer->sol_buffer Yes sol_ratio Increase molar excess of EDC/NHS (e.g., 5-10 fold). Optimize empirically. check_ratio->sol_ratio No troubleshooting_tetrazine_ligation start Slow/Incomplete Tetrazine-TCO Ligation check_reagents Are the tetrazine and TCO reagents stored properly and are solutions freshly prepared? start->check_reagents check_sterics Could steric hindrance between large biomolecules be an issue? check_reagents->check_sterics Yes sol_reagents Store reagents at -20°C, protected from light and moisture. Use fresh solutions. check_reagents->sol_reagents No check_quantification Are the concentrations of both reactants accurately determined? check_sterics->check_quantification Yes sol_sterics Use a TCO reagent with a longer PEG spacer to increase reach and flexibility. check_sterics->sol_sterics No check_solubility Are both reactants fully soluble in the reaction buffer? check_quantification->check_solubility Yes sol_quantification Quantify tetrazine concentration via absorbance at ~520 nm. Use accurate protein concentrations. check_quantification->sol_quantification No sol_solubility Use PEGylated reagents. Consider adding a small amount of organic co-solvent (e.g., <10% DMSO). check_solubility->sol_solubility No reaction_pathway cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Tetrazine-TCO Ligation mol_cooh Molecule-COOH activated_intermediate Molecule-COO-NHS (Active Ester) mol_cooh->activated_intermediate + EDC, Sulfo-NHS (pH 4.5-6.0) edc EDC snhs Sulfo-NHS amide_product Molecule-NH-Propyl-Methyltetrazine activated_intermediate->amide_product + this compound (pH 7.2-8.5) mtz_amine This compound final_conjugate Final Bioconjugate amide_product->final_conjugate + TCO-Molecule (pH 7.4, RT) tco_mol TCO-Molecule n2 N₂ Gas final_conjugate->n2 releases experimental_workflow start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep reagent_prep Prepare Fresh EDC, Sulfo-NHS, and MTz-Propylamine Stocks protein_prep->reagent_prep activation Activate Protein with EDC/Sulfo-NHS (15-30 min) reagent_prep->activation coupling Add MTz-Propylamine (2h @ RT or O/N @ 4°C) activation->coupling purify1 Purify Tetrazine-Labeled Protein (Desalting Column) coupling->purify1 characterize1 Characterize Intermediate (DOL) purify1->characterize1 ligation React with TCO-Molecule (1-2h @ RT) characterize1->ligation purify2 Purify Final Conjugate (SEC or Dialysis) ligation->purify2 characterize2 Characterize Final Product (SDS-PAGE, MS) purify2->characterize2 end End characterize2->end

References

Methyltetrazine Reactions: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing methyltetrazine-based inverse-electron demand Diels-Alder (iEDDA) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to accelerate your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during methyltetrazine ligation experiments.

Q1: My methyltetrazine reaction is significantly slower than expected. What are the potential causes and how can I increase the rate?

A1: A slow reaction rate is a common issue that can stem from several factors. The primary strategies to increase the rate involve optimizing reactants and conditions.

  • Reactant Concentration: The reaction is bimolecular, so its rate is directly dependent on the concentration of both the methyltetrazine and the dienophile. Increasing the concentration of one or both reactants can significantly accelerate the ligation.[1]

  • Choice of Dienophile: The dienophile's structure, particularly its ring strain, is one of the most critical factors. Highly strained alkenes like trans-cyclooctene (TCO) react orders of magnitude faster than less strained ones like norbornene or cyclopropene.[2][3] For the fastest kinetics, consider using a strained TCO derivative.[2][4]

  • Temperature: Increasing the reaction temperature will increase the rate. Most ligations are performed between room temperature (20-25°C) and 37°C.[1] If your system is thermally stable, a modest increase in temperature can be beneficial.

  • Steric Hindrance: Bulky groups near the reactive moieties on either the tetrazine or the dienophile can impede their approach and slow the reaction. If you suspect steric hindrance, consider redesigning your constructs to include a flexible spacer (e.g., a PEG linker) between the reactive group and the larger molecule.[1][5]

  • Solvent Choice: While the iEDDA reaction works in a variety of organic and aqueous solvents, reaction rates can be influenced by the solvent.[1] For biological applications, aqueous buffers (pH 6-9) are common. Sometimes, adding a small amount of an organic co-solvent like DMSO or DMF can improve solubility and kinetics, but this must be compatible with your system.[1][5]

Q2: I'm experiencing low product yield. What are the troubleshooting steps?

A2: Low yield can be caused by issues with reagent stability, incorrect stoichiometry, or suboptimal reaction conditions.

  • Reagent Quality and Stability: Methyltetrazines are generally more stable in aqueous solutions than other tetrazine derivatives, but they can still degrade if stored improperly.[5][6] Always use fresh reagents and store them desiccated and protected from light at -20°C.[6] Allow vials to warm to room temperature before opening to prevent condensation.[6] TCOs can also be sensitive to thiols, low pH, and UV light.[5]

  • Incorrect Stoichiometry: Accurate quantification of your starting materials is crucial. Use a reliable method, such as UV-Vis spectroscopy, to determine the concentration of your stock solutions before setting up the reaction.[5] While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one component can help drive the reaction to completion, ensuring the full consumption of a precious or limiting reagent.[1][5]

  • Insufficient Reaction Time: If the reaction rate is slow, it may simply not have proceeded to completion. Allow the reaction to run for a longer duration and monitor its progress using an appropriate technique (e.g., LC-MS or UV-Vis spectroscopy).[1]

Q3: How do the electronic properties of the tetrazine affect the reaction rate?

A3: The reaction rate is governed by inverse-electron demand Diels-Alder (iEDDA) kinetics. This means the reaction is accelerated by an electron-poor diene (the tetrazine) and an electron-rich dienophile.

  • Tetrazine Substituents: Electron-withdrawing groups (e.g., pyridyl, phenyl) on the tetrazine ring lower its LUMO energy, which generally leads to faster reaction rates compared to tetrazines with electron-donating groups (e.g., alkyl groups like methyl).[7][8]

  • The Reactivity-Stability Trade-off: There is an inverse correlation between the reactivity and stability of tetrazines. Highly reactive, electron-poor tetrazines (like H-tetrazine or pyridyl-tetrazine) tend to be less stable in aqueous media.[7][9] Methyltetrazines represent a good compromise, offering enhanced stability compared to unsubstituted tetrazines while maintaining a sufficiently high reaction rate for many bioorthogonal applications.[1][3]

Q4: Can a catalyst be used to accelerate the reaction?

A4: For most bioorthogonal applications, the tetrazine ligation is prized for being catalyst-free, which ensures high biocompatibility.[1] The reaction's speed is typically controlled by selecting a highly reactive dienophile like TCO.[3] However, in the context of organic synthesis where substrates may be less reactive, Lewis acid catalysis has been shown to accelerate iEDDA reactions.[10][11] This approach is generally not suitable for biological systems.

Quantitative Data: Reaction Kinetics

The choice of tetrazine and dienophile pairing is the most significant factor influencing the reaction rate. The table below summarizes second-order rate constants (k₂) for various pairings to guide your selection.

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)SolventReference(s)
3,6-di-(2-pyridyl)-s-tetrazineStrained TCO (bicyclo[6.1.0]non-4-ene)22,000Methanol[2][4]
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~1,150Methanol[2]
3,6-diphenyl-s-tetrazineStrained TCO (bicyclo[6.1.0]non-4-ene)3,100Methanol[2]
3,6-diphenyl-s-tetrazinetrans-Cyclooctene (TCO)19.1Methanol[2]
Triazolyl-tetrazine (Ta-Tz)axial-TCO10,332Not Specified[9]
Methyl-tetrazine (Me-Tz)axial-TCO<2,000Not Specified[9]
3-(p-benzylamino)-6-methyl-s-tetrazineNorbornene0.25PBS[7]
Methylcyclopropene CarbamateTetrazine Benzyl Alcohol138:1 H₂O/DMSO[12]
3,6-di-(pyrimidin-2-yl)-tetrazine2,3-dihydrofuran0.04Methanol[13]

Visual Guides & Workflows

Reaction Mechanism & Troubleshooting

The following diagrams illustrate the reaction pathway and provide a logical workflow for troubleshooting common experimental issues.

iEDDA_Mechanism cluster_products Products Tetrazine Methyltetrazine (Diene) Product Dihydropyridazine Adduct Tetrazine->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., TCO) Dienophile->Product Final_Product Pyridazine Product Product->Final_Product Retro-Diels-Alder (irreversible) N2 Nitrogen (N₂) Product->N2

Fig. 1: The inverse-electron demand Diels-Alder (iEDDA) reaction mechanism.

Troubleshooting_Workflow Start Problem: Slow Reaction or Low Yield Cause_Conc Low Reactant Concentration Start->Cause_Conc Cause_Temp Low Temperature Start->Cause_Temp Cause_Sterics Steric Hindrance Start->Cause_Sterics Cause_Reagent Reagent Degradation Start->Cause_Reagent Cause_Stoich Incorrect Stoichiometry Start->Cause_Stoich Sol_Conc Increase concentration of one or both reactants. Cause_Conc->Sol_Conc Sol_Temp Increase temperature to 37°C (if system is stable). Cause_Temp->Sol_Temp Sol_Sterics Incorporate a flexible PEG spacer. Cause_Sterics->Sol_Sterics Sol_Reagent Use fresh reagents. Store properly (-20°C, desiccated). Cause_Reagent->Sol_Reagent Sol_Stoich Verify stock concentrations. Use 1.1-1.5x excess of one reagent. Cause_Stoich->Sol_Stoich

Fig. 2: Troubleshooting workflow for slow or low-yield methyltetrazine reactions.

Dienophile_Selection Start What is your primary need? Rate Fastest Possible Rate? Start->Rate Kinetics Stability High Stability & Small Size? Start->Stability Properties TCO Use a strained TCO derivative (e.g., bicyclo[6.1.0]nonene) Rate->TCO Yes Standard_TCO Use standard TCO (Excellent rate, good stability) Rate->Standard_TCO No Norbornene Use Norbornene (Good stability, moderate rate) Stability->Norbornene No Cyclopropene Use Methylcyclopropene (Very small, stable, slower rate) Stability->Cyclopropene Yes

Fig. 3: Decision tree for selecting a suitable dienophile.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes the labeling of a TCO-modified protein with a methyltetrazine-NHS ester.

Materials:

  • TCO-modified Protein (Protein-TCO) in a suitable buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-PEG-NHS Ester (MeTz-NHS)

  • Anhydrous DMSO

  • 1M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Spin desalting columns

Procedure:

  • Reagent Preparation: Allow the MeTz-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[6]

  • Protein Solution Adjustment: Prepare a solution of your protein of interest (e.g., at 1 mg/mL) in PBS. Adjust the pH to ~8.0-8.5 by adding a small volume of 1M NaHCO₃ to facilitate the NHS ester reaction.

  • Activation & Labeling of Second Protein: If labeling a second protein with methyltetrazine, combine the protein with the MeTz-NHS ester stock solution. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[6] Incubate for 60 minutes at room temperature.[14]

  • Purification: Remove the excess, unreacted MeTz-NHS ester from the labeled protein using a spin desalting column according to the manufacturer's protocol.[14]

  • Bioorthogonal Ligation: Combine the purified, methyltetrazine-labeled protein (Protein-MeTz) with your TCO-modified protein (Protein-TCO) in a 1:1 molar ratio.

  • Incubation: Allow the ligation reaction to proceed for 1-2 hours at room temperature.[6] For slower reactions, this time can be extended or the temperature increased to 37°C.

  • Analysis: Analyze the final conjugate product using SDS-PAGE, which should show a band shift corresponding to the combined molecular weight of the two proteins. Confirm the result with LC-MS analysis.

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant by monitoring the disappearance of the tetrazine's characteristic color under pseudo-first-order conditions.[5][7]

Materials:

  • Methyltetrazine derivative

  • Dienophile (e.g., TCO or Norbornene)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the methyltetrazine and the dienophile in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient (ε): Accurately determine the molar extinction coefficient of your specific methyltetrazine derivative in the chosen reaction buffer at its maximum absorbance wavelength (λ_max), typically between 510-550 nm.[5]

  • Set Up Pseudo-First-Order Conditions: The reaction can be simplified by using a large excess (at least 10-fold) of the dienophile compared to the tetrazine.[7] This makes the dienophile concentration effectively constant throughout the reaction.

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the dienophile solution to their final concentrations.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, add a small volume of the methyltetrazine stock solution, mix quickly, and immediately start recording the absorbance at λ_max over time.[5]

  • Data Analysis:

    • The absorbance decay should follow a first-order exponential curve.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Dienophile] where [Dienophile] is the concentration of the dienophile used in excess.

References

Addressing solubility problems with Methyltetrazine-Propylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Methyltetrazine-Propylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bioorthogonal chemical reporter primarily used in "click chemistry" reactions.[1][2] It contains two key functional groups: a methyltetrazine moiety that rapidly reacts with strained alkenes like trans-cyclooctene (TCO), and a primary amine (propylamine) that can be conjugated to molecules containing carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2][3] This dual functionality makes it a versatile tool for bioconjugation, such as labeling biomolecules for imaging, developing probes, and constructing drug delivery systems.[3][4]

Q2: In what solvents is this compound soluble?

This compound, particularly in its hydrochloride (HCl) salt form, is known to be soluble in dimethyl sulfoxide (DMSO).[1] The HCl salt is specifically used to enhance its handling properties and solubility, especially in aqueous solutions.[1][3] For related PEGylated compounds, solubility has also been noted in water, dimethylformamide (DMF), and dichloromethane (DCM).[5] It is recommended to dissolve it in anhydrous solvents like DMF or DMSO for stock solutions.[3]

Q3: How should I store this compound and its solutions?

For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions, preferably made in anhydrous DMSO or DMF, should also be stored at -20°C.[6] It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Aqueous solutions are less stable and should be prepared fresh and used immediately.[6]

Q4: Why is my this compound not dissolving in my aqueous buffer?

Several factors can contribute to poor solubility in aqueous buffers:

  • pH of the buffer: The protonation state of the propylamine group is pH-dependent. Ensure the buffer pH is compatible with maintaining the solubility of the amine salt.

  • Buffer composition: High concentrations of certain salts can lead to the "salting out" effect, reducing the solubility of organic molecules.

  • Compound form: Ensure you are using the hydrochloride salt form, which is designed for improved aqueous solubility.[1][3]

  • Concentration: You may be attempting to dissolve the compound above its solubility limit in the chosen buffer.

Q5: Can I sonicate or heat the solution to improve the solubility of this compound?

Gentle warming or brief sonication can be attempted to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may degrade the tetrazine moiety, which is known to have a trade-off between reactivity and stability.[7] Always monitor for any color change, which might indicate degradation.

Troubleshooting Guides

Problem 1: Precipitate forms when adding this compound stock solution to an aqueous protein solution.
  • Possible Cause: The organic solvent from the stock solution (e.g., DMSO) is causing the protein to precipitate upon addition.

  • Troubleshooting Steps:

    • Minimize Organic Solvent: Use the most concentrated stock solution of this compound possible to minimize the volume of organic solvent added to your aqueous solution.

    • Stepwise Addition: Add the stock solution slowly and in small increments to the protein solution while gently vortexing.

    • Solvent Exchange: If the protein is stable, consider performing a buffer exchange via dialysis or a desalting column after conjugation to remove the organic solvent.

    • Alternative Solvents: If compatible with your experiment, test other anhydrous solvents like DMF for your stock solution.

Problem 2: The compound dissolves initially but then crashes out of solution over time.
  • Possible Cause: The solution is supersaturated, or the compound is degrading, leading to less soluble byproducts.

  • Troubleshooting Steps:

    • Lower Concentration: Prepare a more dilute solution to ensure you are below the solubility limit.

    • Fresh Solutions: As aqueous solutions can be unstable, always use freshly prepared solutions for your experiments.[6]

    • Storage Conditions: Ensure that if the solution is stored, it is at the recommended -20°C and protected from light.[3]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundRecommended SolventsNotes
This compound HClDMSO[1]The HCl salt enhances aqueous solubility.[1][3]
Methyltetrazine-AmineMeOH, DMF, DMSO[4]Easily dissolves in aqueous buffers.[4]
Methyltetrazine-PEG3-Amine HClWater, DMSO, DMF, DCM[5]The PEG spacer increases water solubility.[5]
Methyltetrazine-PEG4-Amine HCl-The hydrophilic PEG spacer increases water-solubility.[8]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound HCl
  • Bring the vial of solid this compound HCl to room temperature before opening to prevent moisture condensation.

  • For a stock solution, add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved. The solution should be a clear, colored liquid.

  • For direct use in aqueous buffers, a fresh solution should be prepared. Start by making a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your experiment (typically <1-5%).

Protocol 2: Amine Conjugation to a Carboxylic Acid-Containing Molecule
  • Dissolve your carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF).

  • Activate the carboxylic acid by adding a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Follow the manufacturer's recommendations for molar ratios.

  • Prepare a fresh solution of this compound HCl in the same anhydrous solvent.

  • Add the this compound solution to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight, protected from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purify the resulting conjugate using chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification A Dissolve Methyltetrazine- Propylamine in Anhydrous DMSO C Combine Solutions & Incubate (Room Temp, Dark) A->C B Dissolve Carboxylic Acid- Containing Molecule & Add EDC/HATU B->C D Monitor Reaction (e.g., LC-MS) C->D E Purify Conjugate (e.g., HPLC) D->E

Caption: Workflow for conjugating this compound to a carboxylic acid.

troubleshooting_logic Start Solubility Issue Encountered CheckForm Is it the HCl salt form? Start->CheckForm CheckSolvent What is the solvent? CheckForm->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Aqueous Organic Anhydrous (DMSO/DMF) CheckSolvent->Organic Organic CheckpH Check Buffer pH & Composition Aqueous->CheckpH CheckConc Is Concentration Too High? Aqueous->CheckConc Precipitate Precipitate on mixing? Aqueous->Precipitate Organic->CheckConc SlowAdd Add Stock Slowly Precipitate->SlowAdd Yes FreshSol Use Freshly Prepared Solution Precipitate->FreshSol No

References

Impact of steric hindrance on Methyltetrazine-Propylamine reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-Propylamine, focusing on the impact of steric hindrance on its reactivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, particularly when steric hindrance is a concern.

Issue Potential Cause Recommended Solution
Low or No Product Yield Steric Hindrance: Bulky substituents near the reactive dienophile (e.g., TCO) can physically block the approach of this compound.Introduce a Spacer: Utilize a flexible spacer, such as a PEG linker, on either the tetrazine or the dienophile to increase the distance between the bulky groups and the reactive moieties.[1] • Optimize Reaction Partner: If possible, switch to a smaller, less sterically hindered dienophile. For instance, smaller cyclopropene tags can react more efficiently with hindered tetrazines than larger TCOs.[2][3]
Degraded Reagents: Methyltetrazine compounds can degrade if not stored properly (e.g., exposure to light and moisture). TCO derivatives can also be unstable.Use Fresh Reagents: Prepare solutions fresh before use. • Proper Storage: Store this compound and its reaction partners at -20°C, protected from light and moisture.[4] Allow vials to warm to room temperature before opening to prevent condensation.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.Optimize Molar Ratio: A slight excess (1.1 to 1.5-fold) of one reactant can help drive the reaction to completion.[4][5]
Slow Reaction Rate Significant Steric Hindrance: The presence of large functional groups adjacent to the alkene in the reaction partner significantly slows down the kinetics.Increase Reactant Concentration: Higher concentrations can help overcome kinetic barriers.[4] • Elevate Temperature: Increasing the reaction temperature (e.g., to 37°C) can enhance the reaction rate.[4] • Re-evaluate Linker Strategy: A longer or more flexible linker may be necessary to overcome the steric barrier.[1]
Suboptimal Solvent: The solvent may not be ideal for both reactants, leading to poor solubility or unfavorable interactions.Test Different Solvents: While aprotic polar solvents like DMSO and DMF are common for stock solutions, the reaction can be performed in various solvents.[1] For biological applications, aqueous buffers are used, but co-solvents may be required to improve solubility.[1][4]

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance from substituents on the tetrazine ring affect reactivity?

A1: Generally, smaller substituents on the tetrazine ring lead to higher reactivity. Large, bulky groups can shield the tetrazine core, impeding the approach of the dienophile. For instance, replacing a hydrogen atom on the tetrazine with a much larger tert-butyl group can decrease the reaction rate by several orders of magnitude.[2] this compound is designed with a small methyl group to minimize this type of steric hindrance.

Q2: My dienophile is conjugated to a large protein. How can I minimize steric hindrance to ensure efficient labeling with this compound?

A2: When labeling large biomolecules, steric hindrance is a common challenge. To mitigate this, it is highly recommended to use a derivative of this compound that incorporates a flexible PEG (polyethylene glycol) spacer. This linker extends the tetrazine moiety away from the bulky protein, reducing steric clashes and allowing for more efficient ligation with the dienophile.[1]

Q3: Can the structure of the dienophile influence its reactivity with this compound in the presence of steric hindrance?

A3: Absolutely. The structure and conformation of the dienophile are critical. Highly strained alkenes like trans-cyclooctene (TCO) are very reactive.[6] However, some smaller dienophiles, such as certain cyclopropene derivatives, have been shown to react more rapidly with sterically hindered tetrazines than TCO.[3] If you are encountering issues with a TCO-based system, exploring alternative strained alkenes could be a viable strategy.

Q4: What is the optimal stoichiometry for the reaction between this compound and a TCO-modified molecule?

A4: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[5]

Quantitative Data on Steric Hindrance

The following table summarizes the impact of increasingly bulky substituents on a tetrazine ring on the second-order rate constant (k₂) of the inverse electron-demand Diels-Alder (iEDDA) reaction with different dienophiles. This illustrates how steric hindrance can dramatically affect reactivity.

Tetrazine SubstituentDienophileRelative Reaction RateKey Takeaway
Phenyltrans-cyclooctene (TCO)~ 4x faster than tert-butylDemonstrates a significant rate decrease with a bulky substituent on the tetrazine when using TCO.[2]
Methyl3-formamidomethyl-1-methylcyclopropene~ 2x faster than tert-butylShows a less dramatic, but still present, steric effect with a smaller dienophile.[2]
tert-Butyltrans-cyclooctene (TCO)BaselineThe bulky tert-butyl group serves as a baseline for a sterically hindered tetrazine.
tert-Butyl3-formamidomethyl-1-methylcyclopropene~ 2x slower than methylIllustrates that even with a smaller dienophile, the bulky tetrazine substituent slows the reaction.[2]

Note: Relative reaction rates are derived from computational results and experimental data for phenyl, methyl, and tert-butyl substituted tetrazines reacting with TCO and a methylcyclopropene derivative. The data highlights the general trend of decreased reactivity with increased steric bulk.[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound

This protocol outlines a general method for the bioorthogonal ligation of a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified protein with the this compound stock solution.

    • A slight molar excess (e.g., 1.5 equivalents) of this compound is recommended to ensure complete labeling of the protein.

    • The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the protein.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.

    • Follow the manufacturer's instructions for the desalting column.

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

TroubleshootingWorkflow start Low Reaction Yield or Slow Rate check_sterics Is Steric Hindrance a Potential Issue? start->check_sterics check_reagents Are Reagents Fresh and Stored Properly? check_sterics->check_reagents No solution_spacer Add PEG Spacer to Linker check_sterics->solution_spacer Yes check_stoichiometry Is Stoichiometry Correct? check_reagents->check_stoichiometry No solution_reagents Use Freshly Prepared Reagents check_reagents->solution_reagents Yes solution_stoichiometry Optimize Molar Ratio (1.1-1.5x Excess) check_stoichiometry->solution_stoichiometry Yes solution_conditions Increase Concentration or Temperature check_stoichiometry->solution_conditions No solution_dienophile Use Smaller Dienophile (e.g., Cyclopropene) solution_spacer->solution_dienophile solution_dienophile->solution_conditions

Caption: Troubleshooting workflow for low yield or slow reaction rates.

StericHindrance cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance MeTz_low This compound TCO_low Unhindered Dienophile (TCO) MeTz_low->TCO_low Efficient Reaction MeTz_high This compound TCO_high Sterically Hindered Dienophile (TCO) MeTz_high->TCO_high   Reaction Slowed or Blocked BulkyGroup Bulky Group TCO_high->BulkyGroup

Caption: Impact of steric hindrance on the reaction.

References

Technical Support Center: Purification of Methyltetrazine-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyltetrazine-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specialized conjugates.

Troubleshooting Guides

This section addresses common issues encountered during the purification of methyltetrazine-labeled biomolecules.

Problem 1: Low Yield of Labeled Biomolecule After Purification

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of Methyltetrazine Reagent Methyltetrazines can degrade if not stored properly.[1] Store reagents at -20°C and protect them from moisture.[1] Before use, allow the vial to warm to room temperature to prevent condensation.[1]
Inefficient Labeling Reaction Optimize the molar excess of the methyltetrazine reagent. A 5- to 20-fold molar excess is a common starting point for protein labeling.[1] Ensure the reaction buffer is appropriate (e.g., PBS, pH 7.4) and free of primary amines if using NHS ester chemistry.[1]
Product Loss During Purification Labeled biomolecules can be sensitive to certain purification conditions.[1] Consider using a milder purification technique. Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are often gentler options for proteins and antibodies.[1]
Instability of the Dienophile (e.g., TCO) If you are performing a click reaction, the dienophile (like trans-cyclooctene or TCO) can be unstable. TCO can isomerize to the less reactive cis-cyclooctene.[1] Long-term storage of TCO-containing molecules is not recommended.[1]
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Unreacted Labeling Reagent Excess, unreacted methyltetrazine reagent is a common impurity. Ensure the purification method can effectively separate small molecules from the larger biomolecule. SEC is well-suited for this.[2]
Aggregates of the Labeled Biomolecule Protein-based therapeutics are prone to aggregation, which can be exacerbated by the labeling and purification processes.[2] SEC is the preferred method for quantifying and separating aggregates from monomeric conjugates.[2][3]
Side-products from the Labeling Reaction Unwanted side reactions can lead to product-related impurities.[1] Optimizing the reaction stoichiometry can help minimize these. High-resolution techniques like Reversed-Phase HPLC (RP-HPLC) may be necessary for separation.[4][5]
Host Cell Proteins (HCPs) For recombinant proteins, co-eluting HCPs can be a significant challenge.[6] Affinity chromatography or multi-step purification processes involving ion-exchange or HIC may be required.[6]
Problem 3: Poor Resolution During Chromatographic Purification

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inappropriate Column Choice for SEC The pore size of the SEC column is critical for good resolution.[7] Choose a column with a fractionation range appropriate for the molecular weight of your biomolecule and any potential aggregates.[3]
Suboptimal Mobile Phase in RP-HPLC For oligonucleotides, the choice and concentration of the ion-pairing reagent (e.g., triethylamine, hexylamine) and the organic solvent in the mobile phase significantly impact separation.[5][8]
Secondary Interactions with the Column Matrix Unwanted interactions between the labeled biomolecule and the chromatography resin can lead to peak broadening and poor resolution. Adjusting the mobile phase composition (e.g., salt concentration, pH) can help mitigate these effects.[9]
Slow Flow Rate Leading to Diffusion While a slower flow rate can improve resolution in some cases, an excessively slow rate can lead to band broadening due to diffusion.[7] Optimize the flow rate for your specific column and sample.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification method for a newly developed methyltetrazine-labeled antibody?

A1: For antibodies, a common and effective initial purification strategy involves Affinity Chromatography (such as Protein A or Protein G) to capture the antibody, followed by Size-Exclusion Chromatography (SEC) to remove aggregates and any remaining unreacted labeling reagent.[6] Hydrophobic Interaction Chromatography (HIC) can also be a valuable polishing step to separate species with different drug-to-antibody ratios (DARs).[1][6]

Q2: How can I remove unreacted methyltetrazine-NHS ester after labeling my protein?

A2: Unreacted methyltetrazine-NHS ester can be removed by quenching the reaction with a small molecule containing a primary amine, such as Tris or glycine.[1] Subsequently, Size-Exclusion Chromatography (SEC) or dialysis can effectively separate the small molecule impurities from the much larger labeled protein.

Q3: I am purifying a methyltetrazine-labeled oligonucleotide. Which chromatography technique is most suitable?

A3: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective method for purifying oligonucleotides.[5][10] This technique provides high-resolution separation of the full-length product from shorter failure sequences (e.g., n-1) and other synthesis-related impurities.[5][8]

Q4: Can I use the tetrazine moiety itself as an affinity tag for purification?

A4: Yes, recent research has shown that pyridyl-tetrazines can act as "Affinity Bioorthogonal Chemistry (ABC) tags".[11][12] These tags allow for the affinity purification of the labeled protein using nickel-iminodiacetate (Ni-IDA) resins, which are commonly used for His-tag purification.[11][12] This method allows for both site-selective labeling and subsequent purification.[11]

Q5: My labeled protein is aggregating during purification. What can I do?

A5: Protein aggregation during purification can be a complex issue.[13] Here are a few strategies to consider:

  • Optimize the buffer: Ensure the pH and ionic strength of your buffers are optimal for your protein's stability.

  • Use SEC: Size-Exclusion Chromatography is the gold standard for separating aggregates from the monomeric protein.[2][3]

  • Consider HIC: Hydrophobic Interaction Chromatography can sometimes separate aggregates under non-denaturing conditions.

  • Work at a lower temperature: Performing the purification at 4°C can sometimes reduce aggregation.

Experimental Protocols

Protocol 1: General Purification of a Methyltetrazine-Labeled Protein using SEC
  • Reaction Quenching: After the labeling reaction, add a quenching reagent like Tris buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

  • Column Equilibration: Equilibrate a suitable Size-Exclusion Chromatography column (e.g., Superdex 200 or similar, chosen based on the protein's molecular weight) with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Loading: Concentrate the reaction mixture if necessary and load it onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein should elute in the earlier fractions, while smaller, unreacted components will elute later.

  • Purity Assessment: Analyze the collected fractions containing the protein peak by SDS-PAGE and UV-Vis spectroscopy to confirm purity and the presence of the tetrazine label (which has a characteristic absorbance).

Protocol 2: Purification of a Methyltetrazine-Labeled Oligonucleotide by IP-RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous solution with an ion-pairing agent. A common choice is 100 mM triethylammonium acetate (TEAA) or a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP).[4][14]

    • Mobile Phase B: Prepare a solution of the same ion-pairing agent in an organic solvent, typically acetonitrile.

  • Column and System Setup: Use a reversed-phase column suitable for oligonucleotide separation (e.g., a C18 column). Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Injection: Dissolve the crude labeled oligonucleotide in Mobile Phase A and inject it onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The hydrophobic nature of the full-length, labeled product will cause it to elute later than the shorter, less hydrophobic failure sequences.

  • Detection and Fraction Collection: Monitor the elution at 260 nm and collect the peak corresponding to the desired product.

  • Desalting: The collected fraction will contain the ion-pairing agent, which may need to be removed for downstream applications. This can be achieved by methods like ethanol precipitation or using a desalting column.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & QC Biomolecule Biomolecule (Protein, Antibody, Oligo) Reaction Incubation (e.g., 1-2h at RT) Biomolecule->Reaction Me_Tet Methyltetrazine Reagent Me_Tet->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Chromatography Chromatography (SEC, RP-HPLC, HIC, Affinity) Quench->Chromatography Fractions Collect Fractions Chromatography->Fractions Analysis Purity & Identity Check (SDS-PAGE, LC-MS, UV-Vis) Fractions->Analysis Pure_Product Purified Labeled Biomolecule Analysis->Pure_Product

Caption: General workflow for labeling and purification of biomolecules.

troubleshooting_logic Start Problem: Low Yield or Impure Product Check_Reaction Assess Labeling Reaction Efficiency Start->Check_Reaction Check_Purification Evaluate Purification Strategy Start->Check_Purification Check_Stability Verify Reagent/Biomolecule Stability Start->Check_Stability Optimize_Reaction Optimize Stoichiometry, Buffer, Incubation Time Check_Reaction->Optimize_Reaction Inefficient? Change_Method Change Chromatography Method (e.g., SEC for aggregates) Check_Purification->Change_Method Poor Separation? Check_Storage Confirm Proper Reagent Storage & Biomolecule Integrity Check_Stability->Check_Storage Degradation? Success Successful Purification Optimize_Reaction->Success Change_Conditions Adjust Mobile Phase, Gradient, Flow Rate Change_Method->Change_Conditions Change_Conditions->Success Check_Storage->Success

Caption: Decision tree for troubleshooting purification issues.

References

Ensuring the stability of TCO reagents for reaction with Methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the stability and successful reaction of TCO (trans-cyclooctene) reagents with Methyltetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the TCO-Methyltetrazine reaction?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition. In this process, the electron-deficient methyltetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile).[1][2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion.[1][2] The entire process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][3]

Q2: What are the primary advantages of using the TCO-Methyltetrazine system?

A2: This ligation chemistry offers several key benefits:

  • Biocompatibility: The reaction is catalyst-free, making it ideal for use in sensitive biological systems and in vivo applications.[1][4]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[2][4][5]

  • High Specificity: The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines and thiols.[1]

  • Stability: Methyl-substituted tetrazines exhibit good stability in aqueous solutions, making them a reliable choice for a variety of experimental conditions.[1][6]

Q3: How does the stability of TCO reagents vary among different derivatives?

A3: TCO derivatives have been engineered to balance reactivity and stability. While highly reactive TCOs, like s-TCO (conformationally-strained TCO), can isomerize in the presence of high thiol concentrations, others like d-TCO (dioxolane-fused TCO) show improved stability in aqueous solutions and blood serum while maintaining high reactivity.[5][7][8][9] For long-term storage, some highly reactive TCOs may need to be kept as solutions at freezer temperatures or stabilized as silver(I) metal complexes.[5][7][10]

Q4: What are the optimal storage and handling conditions for TCO and Methyltetrazine reagents?

A4: Proper storage is critical for reagent stability.

  • TCO Reagents: Store TCO derivatives, especially those activated with NHS esters, at -20°C or lower, protected from light and moisture.[3][11] Allow the reagent to warm to room temperature before opening to prevent condensation, which can cause hydrolysis.[3] Prepare stock solutions in high-quality, anhydrous solvents like DMSO or DMF.[3]

  • Methyltetrazine Reagents: These reagents generally show good stability.[1][6] However, it is best practice to store them protected from light and moisture.[1] For long-term storage, keep them as a solid at -20°C.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield from your TCO-methyltetrazine ligation, consult the following table for possible causes and recommended solutions.

Possible Cause Recommended Solution(s)
Incorrect Stoichiometry Verify the concentrations of your stock solutions using a reliable method like UV-Vis spectroscopy.[12][13] A slight molar excess (e.g., 1.1 to 1.5 equivalents) of one reagent (often the more stable or less expensive one) can help drive the reaction to completion.[1][12][14]
Degradation of Reagents Use fresh reagents and ensure they have been stored correctly (cold, dark, and dry).[1][13] TCO-NHS esters are particularly susceptible to hydrolysis.[3] Some TCOs can isomerize in the presence of thiols.[7][8] Prepare stock solutions immediately before use.[3]
Suboptimal Solvent Ensure your reactants are soluble in the chosen solvent system. For molecules with poor aqueous solubility, adding a PEG spacer can help.[3][12] Alternatively, a small amount of an organic co-solvent like DMSO can be used, but its compatibility with your biological system must be confirmed.[1][12]
Insufficient Reaction Time While the reaction is typically fast, allow it to proceed for a longer duration (e.g., 1-2 hours) at room temperature and monitor its progress if you suspect a slow reaction.[1][3]
Hydrolysis of TCO-NHS Ester When labeling proteins, use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to prevent competing reactions with buffer components like Tris or glycine.[3]
Issue 2: Slow Reaction Rate

A slow reaction can be detrimental, especially in time-sensitive experiments. The table below outlines common reasons for slow kinetics and how to address them.

Possible Cause Recommended Solution(s)
Low Reactant Concentrations Increase the concentration of one or both reactants to accelerate the reaction, as the rate is concentration-dependent.[1]
Low Temperature The reaction typically proceeds rapidly at room temperature (20-25°C) or 37°C.[1][13] If the reaction is slow, consider increasing the temperature, ensuring it is compatible with the stability of your biomolecules.
Steric Hindrance If the TCO and methyltetrazine moieties are attached to large, bulky molecules, their access to each other may be limited. Redesigning the linker to include a flexible spacer, such as PEG, can alleviate steric hindrance.[3][12]
Suboptimal pH The ligation is generally efficient across a broad pH range (6.0-9.0).[1][14] However, the stability of your biomolecules at a given pH should be the primary consideration. For some "click-to-release" applications, a lower pH may increase the rate of uncaging after the initial ligation.[12][15]

Data Presentation: Reaction Kinetics

The reaction rate of TCO with methyltetrazine is highly dependent on the specific structure of the TCO derivative and the reaction conditions. Below is a summary of representative second-order rate constants.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
Methyl-substituted tetrazineTCO~1,000Aqueous media
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C
3-methyl-6-phenyl-tetrazineTCO3.14ACN, 20°C
3,6-dipyridyl-s-tetrazine (water soluble)d-TCO366,000 (± 15,000)Pure water, 25°C
3,6-diphenyl-s-tetrazines-TCO3,100MeOH, 25°C

Data compiled from multiple sources.[5][13] Conditions can significantly influence these values.

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Buffer Exchange: Prepare the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.[3]

  • Prepare TCO Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[3]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[3]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]

  • Purification: Remove excess, unreacted TCO reagent by passing the solution through a desalting spin column.[3] The TCO-labeled protein is now ready for reaction with a methyltetrazine-labeled molecule.

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

This protocol outlines how to determine the second-order rate constant by monitoring the disappearance of the methyltetrazine's characteristic absorbance.

Materials:

  • Methyltetrazine derivative

  • TCO derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the methyltetrazine and TCO derivatives in DMSO or DMF.[12]

  • Determine Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of the methyltetrazine derivative in the chosen reaction buffer at its maximum absorbance wavelength (λmax), typically around 520-530 nm.[13]

  • Set Up Reaction: In a cuvette, add the reaction buffer and the TCO solution. The TCO derivative should be in at least a 10-fold excess to ensure pseudo-first-order kinetics. A typical final concentration for the tetrazine is 50 µM, and for the TCO, 500 µM.[13]

  • Initiate and Monitor: Place the cuvette in the spectrophotometer and begin recording. Add the methyltetrazine solution to initiate the reaction, mix quickly, and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.[12][13]

  • Data Analysis: Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).

  • Calculate k₂: Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative, which was used in excess.[13]

Mandatory Visualizations

G cluster_0 TCO-Methyltetrazine Ligation Workflow Prep Reagent Preparation - Dissolve TCO in anhydrous DMSO - Dissolve Methyltetrazine in buffer React Reaction - Mix reagents in buffer (pH 6-9) - Incubate at RT or 37°C Prep->React Combine Purify Purification - Remove excess reagent via  size-exclusion chromatography React->Purify After incubation Analyze Analysis & Storage - Confirm conjugation (e.g., MS, SDS-PAGE) - Store conjugate at 4°C Purify->Analyze Post-purification

Caption: General experimental workflow for TCO-Methyltetrazine ligation.

G cluster_1 Troubleshooting Low Reaction Yield Start Low or No Product Yield Check_Reagents Check Reagent Integrity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents & Stoichiometry OK? Check_Reagents->Reagents_OK Optimize_Conditions Optimize Reaction Conditions (Solvent, Time, pH) Reagents_OK->Optimize_Conditions Yes Prep_New Prepare Fresh Reagents Recalculate Stoichiometry Reagents_OK->Prep_New No Success Successful Reaction Optimize_Conditions->Success Conditions Optimal Modify_Exp Modify Protocol: - Change solvent/co-solvent - Increase reaction time Optimize_Conditions->Modify_Exp Conditions Suboptimal Failure Consult Further Technical Support Prep_New->Start Modify_Exp->Start Modify_Exp->Failure Still Fails G cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction Tz Methyltetrazine (Diene) Intermediate Unstable Intermediate Tz->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO TCO (Dienophile) TCO->Intermediate plus + plus->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (Irreversible) N2 + N₂ (gas)

References

Validation & Comparative

A Comparative Guide to Validating Methyltetrazine-Propylamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in a wide array of applications, from targeted drug delivery to advanced cellular imaging. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a strained alkene like trans-cyclooctene (TCO), has become a cornerstone of modern bioconjugation. The Methyltetrazine-Propylamine linker offers a versatile tool for introducing the methyltetrazine moiety onto biomolecules via its primary amine.

This guide provides a comprehensive comparison of the primary methods used to validate the successful conjugation of this compound to a molecule of interest, as well as the subsequent bioorthogonal ligation. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in the selection and implementation of the most appropriate validation strategies.

The Two-Fold Validation of this compound Conjugation

The validation of a this compound conjugation is a two-step process. First, the formation of a stable amide bond between the propylamine group and a reactive group (e.g., a carboxylic acid or an N-hydroxysuccinimide (NHS) ester) on the target molecule must be confirmed. Second, the successful bioorthogonal reaction of the attached methyltetrazine with its dienophile partner (e.g., TCO) needs to be verified.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Bioorthogonal Ligation Molecule-COOH Molecule with Carboxylic Acid EDC_NHS EDC, NHS Molecule-COOH->EDC_NHS Activation MeTz-Propylamine Methyltetrazine- Propylamine MeTz-Molecule Methyltetrazine-Molecule Conjugate MeTz-Propylamine->MeTz-Molecule EDC_NHS->MeTz-Propylamine Coupling Dihydropyridazine Stable Dihydropyridazine Conjugate MeTz-Molecule->Dihydropyridazine iEDDA Reaction TCO-Molecule TCO-functionalized Molecule TCO-Molecule->Dihydropyridazine

Overall workflow of this compound conjugation.

Comparison of Primary Validation Methods

Several analytical techniques can be employed to validate the conjugation at each stage. The choice of method will depend on the nature of the molecules involved, the available instrumentation, and the level of detail required.

Validation MethodStage of ValidationPrincipleKey AdvantagesKey Limitations
Mass Spectrometry (MS) Amide Bond Formation & Bioorthogonal LigationMeasures the mass-to-charge ratio of molecules. A successful conjugation results in a predictable mass increase.High sensitivity and accuracy; provides direct evidence of conjugation; can determine the degree of labeling.Can be destructive; complex spectra for large molecules; may require sample purification.
HPLC/UHPLC Amide Bond Formation & Bioorthogonal LigationSeparates molecules based on their physicochemical properties. Conjugation alters the retention time of the molecule.Quantitative; can monitor reaction progress and purity; can be coupled with MS for enhanced characterization.Retention time shifts can be influenced by factors other than conjugation[1][2][3][4][5]; requires method development.
UV-Vis Spectroscopy Bioorthogonal LigationTetrazines have a characteristic absorbance in the visible range (around 510-550 nm) that disappears upon reaction.Rapid and non-destructive; allows for real-time monitoring of the reaction kinetics.Indirect evidence of conjugation; less informative for the initial amide bond formation; requires a chromophore.
NMR Spectroscopy Amide Bond FormationProvides detailed information about the chemical structure of a molecule. Formation of an amide bond results in characteristic chemical shifts.Provides unambiguous structural confirmation of the conjugate.Lower sensitivity compared to MS; requires higher sample concentrations and purity; not suitable for very large biomolecules.

Quantitative Data Summary

MethodParameterUnconjugated MoleculeThis compound ConjugatePost-Bioorthogonal Ligation
Mass Spectrometry Mass Shift (vs. unconjugated)N/A+ Mass of this compound moiety+ Mass of TCO-containing moiety
HPLC Retention TimeVariesShift in retention time (increase or decrease depending on hydrophobicity)Further shift in retention time
UV-Vis Spectroscopy Absorbance Maximum (λmax)Dependent on molecule~520-540 nm (characteristic of tetrazine)[6][7]Disappearance of the ~520-540 nm peak[6]
¹H NMR Chemical Shift (δ)N/AAppearance of a new amide proton peak (~8.8 ppm in DMSO-d6)[8][9]Disappearance of tetrazine-related signals

Experimental Protocols

Mass Spectrometry (MS) for Conjugation Confirmation

This protocol describes the validation of a protein conjugation with a Methyltetrazine-NHS ester using ESI-MS.

Start Start Sample_Prep Sample Preparation: - Unconjugated Protein - Conjugated Protein Start->Sample_Prep Desalting Desalting of Samples (e.g., spin column) Sample_Prep->Desalting MS_Analysis LC-MS or Direct Infusion ESI-MS Analysis Desalting->MS_Analysis Data_Analysis Data Analysis: - Deconvolution of Spectra - Compare Masses MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for MS-based validation of protein conjugation.

Materials:

  • Unconjugated protein solution (e.g., in PBS)

  • Methyltetrazine-conjugated protein solution

  • Mass spectrometry compatible buffer (e.g., ammonium acetate or formic acid in water/acetonitrile)

  • Desalting spin columns

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare solutions of the unconjugated and conjugated protein at a suitable concentration (e.g., 0.1-1 mg/mL).

  • Buffer Exchange: Equilibrate a desalting spin column with a mass spectrometry compatible buffer. Pass the protein solutions through the desalting columns to remove non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the desalted samples by direct infusion into the ESI-MS or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Acquisition: Acquire the mass spectra over an appropriate m/z range.

  • Data Analysis: Deconvolute the raw spectra to obtain the zero-charge mass of the proteins. Compare the mass of the conjugated protein to the unconjugated protein. A successful conjugation will show a mass increase corresponding to the mass of the added this compound moiety.

HPLC Analysis of Conjugation

This protocol outlines a general method for monitoring a conjugation reaction using reverse-phase HPLC (RP-HPLC).

Start Start Method_Dev HPLC Method Development: - Column Selection - Mobile Phase Optimization Start->Method_Dev Reaction_Sampling Take Aliquots from the Reaction Mixture at Different Time Points Method_Dev->Reaction_Sampling HPLC_Injection Inject Samples onto the HPLC System Reaction_Sampling->HPLC_Injection Chromatogram_Analysis Analyze Chromatograms: - Monitor Disappearance of Starting Material - Monitor Appearance of Product Peak HPLC_Injection->Chromatogram_Analysis End End Chromatogram_Analysis->End

Workflow for HPLC-based monitoring of a conjugation reaction.

Materials:

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile phase A (e.g., 0.1% TFA in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • Reaction mixture

Procedure:

  • Method Development: Develop an HPLC method that can resolve the starting materials from the conjugated product. This typically involves optimizing the gradient of mobile phase B.

  • Sample Analysis: Inject a sample of the unconjugated starting material to determine its retention time.

  • Reaction Monitoring: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture, quench the reaction if necessary, and inject it into the HPLC system.

  • Data Analysis: Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area of a new peak corresponding to the conjugated product. The shift in retention time will depend on the change in hydrophobicity of the molecule upon conjugation.

UV-Vis Spectroscopy for Monitoring Tetrazine Ligation

This protocol describes how to monitor the bioorthogonal reaction between a methyltetrazine-conjugated molecule and a TCO-containing molecule.

Start Start Sample_Prep Prepare Solutions: - MeTz-Molecule - TCO-Molecule Start->Sample_Prep Initial_Spectrum Measure Initial Absorbance Spectrum of MeTz-Molecule (scan ~300-700 nm) Sample_Prep->Initial_Spectrum Reaction_Initiation Mix MeTz- and TCO-Molecules in a Cuvette Initial_Spectrum->Reaction_Initiation Time_Course_Scan Scan Absorbance at Regular Time Intervals at ~520-540 nm Reaction_Initiation->Time_Course_Scan Data_Analysis Plot Absorbance vs. Time to Determine Reaction Rate Time_Course_Scan->Data_Analysis End End Data_Analysis->End

Workflow for UV-Vis monitoring of tetrazine ligation.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Methyltetrazine-conjugated molecule in a suitable buffer

  • TCO-functionalized molecule in a compatible buffer

Procedure:

  • Sample Preparation: Prepare solutions of the methyltetrazine-conjugated molecule and the TCO-functionalized molecule at known concentrations.

  • Initial Measurement: Place the solution of the methyltetrazine-conjugated molecule in the cuvette and measure its absorbance spectrum to identify the characteristic tetrazine peak (around 520-540 nm).

  • Reaction Initiation: Add the TCO-functionalized molecule to the cuvette containing the methyltetrazine-conjugated molecule and mix quickly.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis: The disappearance of the absorbance peak indicates a successful reaction. The rate of the reaction can be calculated from the change in absorbance over time.[6][7]

Comparison with Alternative Bioorthogonal Chemistries

The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions currently available.[10] This makes it particularly well-suited for applications where low concentrations of reactants are used or when rapid labeling is required.

ReactionBioorthogonal PairSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Tetrazine Ligation (iEDDA) Tetrazine + TCO~10³ - 10⁶[6]Extremely fast kinetics, no catalyst required, highly bioorthogonal.Tetrazine can have limited stability in some aqueous environments.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne~10⁻¹ - 1No catalyst required, highly bioorthogonal.Slower kinetics than tetrazine ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10² - 10³Fast kinetics, high efficiency.Requires a copper catalyst which can be cytotoxic.

References

A Comparative Analysis of Methyltetrazine-Propylamine and Other Tetrazine Derivatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCOs), has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally rapid reaction kinetics and high specificity have enabled a broad range of applications, from cellular imaging to in vivo drug delivery.[2] Methyltetrazine-Propylamine is a key reagent in this field, valued for its utility in constructing PROTACs and other bioconjugates.[2] This guide provides a comparative analysis of this compound and other tetrazine derivatives, focusing on key performance metrics supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.

The utility of a tetrazine derivative for bioorthogonal labeling is determined by a balance of several key performance indicators: reaction kinetics, stability, and hydrophilicity. For instance, highly reactive tetrazines with strong electron-withdrawing groups may exhibit lower stability in aqueous environments.[2]

Comparative Performance of Tetrazine Derivatives

The selection of a tetrazine derivative often involves a trade-off between reactivity and stability. Electron-withdrawing groups on the tetrazine ring generally increase the rate of the iEDDA reaction but can decrease the molecule's stability in aqueous media. Conversely, electron-donating groups, such as the methyl group in this compound, tend to enhance stability, sometimes at the cost of a slightly reduced reaction rate compared to their hydrogen-substituted counterparts.[1]

Data Summary

The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific TCO derivative, solvent, and temperature, can influence the observed rate constants and stability.

Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives [2]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature [°C]
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)TCO~2,000Various25
3-methyl-6-phenyl-s-tetrazineTCO~1,000PBS37
3-(p-benzylamino)-6-methyl-s-tetrazineTCO~30,000PBS37
3-phenyl-1,2,4,5-tetrazineaxTCO-PEG₄70,000 - 110,000DPBSNot Specified
3-(4-fluorophenyl)-1,2,4,5-tetrazineaxTCO-PEG₄20,000 - 130,000DPBSNot Specified
3-(6-methylpyridin-2-yl)-1,2,4,5-tetrazineTCO25,000 - 80,000DPBSNot Specified

Table 2: Stability of Selected Tetrazine Derivatives in Physiological Buffer

Tetrazine DerivativeConditionsHalf-life (t₁/₂)Key Finding
Alkyl substituted tetrazinesPBS pH 7.4, 37°CHighExhibited the highest stability.[3]
Hydrogen substituted tetrazinesPBS pH 7.4, 37°CModerateLess stable than alkyl-substituted tetrazines.[3]
Tetrazines with electron-withdrawing groupsPBS pH 7.4, 37°CLowShowed lower stability.[3]
Me4Pyr (a pyridyl-substituted tetrazine)Full cell growth medium, 37°C~30% intact after 12hDegraded much faster compared to Me2Pyr and MePh.[4]
Me2Pyr and MePhFull cell growth medium, 37°C~85% and >95% intact after 12h respectivelyShowed significantly higher stability than Me4Pyr.[4]

Experimental Protocols

Determination of Second-Order Rate Constants (k₂)

This protocol outlines the determination of second-order rate constants for the reaction between a tetrazine derivative and a TCO derivative by monitoring the disappearance of the tetrazine's characteristic absorbance.[1]

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Prepare a stock solution of the TCO derivative in anhydrous DMSO. c. Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess.

2. Measurement: a. Use a stopped-flow instrument to rapidly mix the tetrazine and TCO solutions. b. Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess (k₂ = k_obs / [TCO]).

Tetrazine Stability Assay

This protocol describes a method to assess the stability of tetrazine derivatives in a biological medium.[2]

1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).

2. Incubation: a. Incubate the samples at 37 °C in a controlled environment.

3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.

4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

Visualizations

experimental_workflow cluster_kinetics Reaction Kinetics Protocol cluster_stability Stability Assay Protocol K1 Prepare Tetrazine and TCO Solutions K2 Mix in Stopped-Flow Instrument K1->K2 K3 Monitor Absorbance Decay K2->K3 K4 Calculate k_obs and k₂ K3->K4 S1 Prepare Tetrazine Solution in Medium S2 Incubate at 37°C S1->S2 S3 Analyze Aliquots at Time Points S2->S3 S4 Determine Half-life (t₁/₂) S3->S4

Caption: General experimental workflows for kinetics and stability studies.

tetrazine_properties reactivity Reactivity (k₂) stability Stability (t₁/₂) ewg Electron-Withdrawing Groups ewg->reactivity Increases ewg->stability Decreases edg Electron-Donating Groups (e.g., Methyl) edg->reactivity Decreases (generally) edg->stability Increases

Caption: Influence of substituents on tetrazine properties.

References

The Methyltetrazine Advantage: A Comparative Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the choice of bioorthogonal reaction partners is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity. Within the tetrazine family, a key consideration is the substitution at the 3- and 6-positions of the tetrazine ring. This guide provides a detailed comparison of methyl-substituted tetrazines (methyltetrazines) versus their non-methylated (H-tetrazine) counterparts, supported by experimental data and protocols to inform your selection process.

A central theme in the chemistry of tetrazines is the inherent trade-off between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase the rate of the IEDDA reaction but decrease the stability of the tetrazine in aqueous or biological media.[1][2][3][4] Conversely, electron-donating groups, such as methyl groups, tend to enhance stability at the cost of reduced reaction kinetics.[4]

Enhanced Stability of Methyltetrazines

Methyltetrazines exhibit significantly greater stability compared to H-tetrazines, particularly in basic aqueous solutions.[5] This increased stability is attributed to the electron-donating nature of the methyl group, which makes the tetrazine ring less susceptible to nucleophilic attack and subsequent degradation.[4] One study demonstrated that while H-tetrazine showed considerable instability under basic conditions, methyltetrazine only showed instability in strongly basic conditions (pH 10) with a half-life of approximately 4 hours.[5] This enhanced stability is a crucial advantage for long-term experiments or for applications involving storage in complex biological media.

Reaction Kinetics: A Balancing Act

While H-tetrazines often exhibit faster reaction kinetics due to their more electron-deficient nature, methyltetrazines still offer rapid reaction rates suitable for most bioorthogonal applications.[6] The choice between the two often depends on the specific requirements of the experiment. For time-critical processes where the fastest possible reaction is paramount, an H-tetrazine might be preferred. However, for applications requiring longer incubation times or greater stability of the labeling reagent, the slightly slower but more stable methyltetrazine is often the superior choice.[7]

Comparative Performance Data

The following table summarizes key performance metrics for methyltetrazines versus non-methylated tetrazines based on published experimental data.

FeatureMethyltetrazineNon-methylated Tetrazine (H-Tetrazine)Key Advantages of Methyltetrazine
Stability More stable, especially in basic conditions and biological media.[1][5]Less stable, prone to degradation, particularly at higher pH.[5]Enhanced stability for longer experiments and storage.
Reactivity (Kinetics) Generally slower reaction rates compared to H-tetrazines.[6][7]Generally faster reaction rates due to greater electron-withdrawing character.[6]Provides a balance of good reactivity with superior stability.
Steric Hindrance The methyl group can introduce some steric hindrance, potentially slowing reactions with bulky dienophiles.[8]Less steric hindrance, which can be advantageous with sterically demanding reaction partners.Reactivity is less sensitive to the size of some dienophiles like cyclopropenes.[1]
Applications Ideal for applications requiring long incubation times, in vivo studies, and when reagent stability is a primary concern.[3]Suited for rapid labeling experiments where stability is less of a concern.Broader applicability in complex biological systems due to increased stability.

Experimental Protocols

General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol outlines a general procedure for the IEDDA reaction between a tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO).

  • Reagent Preparation:

    • Dissolve the tetrazine derivative (e.g., methyltetrazine-amine) in a suitable solvent such as DMSO or DMF to create a stock solution.

    • Dissolve the dienophile-modified biomolecule (e.g., TCO-labeled antibody) in an aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction:

    • Add the tetrazine stock solution to the dienophile-containing solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of biomolecules.

    • The molar ratio of tetrazine to dienophile can be varied, but a slight excess of the tetrazine is often used to ensure complete reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific reactants and their concentrations.

  • Monitoring (Optional):

    • The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance at approximately 520-540 nm.[1]

  • Purification:

    • Remove the excess unreacted tetrazine and byproducts using standard purification techniques such as size-exclusion chromatography, dialysis, or spin filtration, depending on the nature of the labeled biomolecule.

Protocol for Assessing Tetrazine Stability

This protocol describes a method to compare the stability of different tetrazine derivatives in an aqueous buffer.

  • Sample Preparation:

    • Prepare stock solutions of the tetrazines to be tested (e.g., methyltetrazine and H-tetrazine) in an organic solvent like DMSO.

    • Dilute the tetrazine stock solutions into the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to a final concentration suitable for spectrophotometric analysis (e.g., 100 µM).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the absorbance of the tetrazine at its λmax (typically around 520-540 nm) at regular time intervals over a desired period (e.g., 24-48 hours) using a plate reader.[1]

  • Analysis:

    • Plot the absorbance versus time for each tetrazine derivative.

    • Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.

    • The rate of decrease in absorbance is indicative of the degradation rate and thus the stability of the tetrazine.

Visualizing the IEDDA Reaction and Stability Trade-off

To further illustrate the concepts discussed, the following diagrams visualize the IEDDA reaction pathway and the relationship between tetrazine substituents, reactivity, and stability.

IEDDA_Reaction IEDDA Reaction Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Tetrazine Tetrazine (Diene) LUMO TS [4+2] Cycloaddition Transition State Tetrazine->TS Dienophile Strained Dienophile HOMO Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Fast Final_Product Stable Dihydropyridazine Product Intermediate->Final_Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Stability_Reactivity_Tradeoff Tetrazine Reactivity vs. Stability cluster_substituents Substituents cluster_properties Resulting Properties Tetrazine Tetrazine Core EWG Electron-Withdrawing Group (EWG) (e.g., H, Pyridyl) Tetrazine->EWG Substitution EDG Electron-Donating Group (EDG) (e.g., Methyl) Tetrazine->EDG High_Reactivity Higher Reactivity EWG->High_Reactivity Low_Stability Lower Stability EWG->Low_Stability Low_Reactivity Lower Reactivity EDG->Low_Reactivity High_Stability Higher Stability EDG->High_Stability

Caption: The trade-off between reactivity and stability in substituted tetrazines.

References

Stability Showdown: A Comparative Analysis of Methyl-Substituted Tetrazines for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of tetrazines is a critical parameter for their successful application in bioorthogonal chemistry. This guide provides an objective comparison of the stability of various methyl-substituted tetrazines, supported by experimental data, to aid in the selection of the most appropriate tetrazine for specific research needs.

The inherent reactivity of the tetrazine moiety, essential for its role in bioorthogonal reactions, also makes it susceptible to degradation in aqueous environments. The nature of the substituents on the tetrazine ring plays a pivotal role in modulating its stability. Methyl groups, being electron-donating, generally enhance the stability of the tetrazine core compared to unsubstituted or electron-withdrawing group-substituted tetrazines. This guide delves into a comparative analysis of the stability of commonly used methyl-substituted tetrazines.

Quantitative Stability Comparison

The stability of different methyl-substituted tetrazines has been evaluated under various conditions, primarily in aqueous buffers and cell culture media, to mimic physiological environments. The following table summarizes the available quantitative data on the stability of these compounds.

Tetrazine DerivativeConditionsTime (h)Remaining (%)Reference
Methyl-tetrazine (Me-Tz) DMEM, 10% FBS, 37 °C12>92[1][2]
48~63[1][2]
3-Methyl-6-phenyl-1,2,4,5-tetrazine PBS, 37 °C24Stable[3]
Cell Lysate, 37 °C24Stable[3]
3,6-Dimethyl-1,2,4,5-tetrazine General Observation-High Stability[4][5]
H-tetrazine (H-Tz) DMEM, 10% FBS, 37 °C48<13[1][2]
Pyridyl-tetrazine (Py-Tz) DMEM, 10% FBS, 37 °C48<13[1][2]
PBS, 37 °C6~75[3]
24~27[3]
Cell Lysate, 37 °C6~43[3]
240[3]

Key Observations:

  • Methyl-tetrazine (Me-Tz) demonstrates significantly greater stability in cell culture medium compared to H-tetrazine and Pyridyl-tetrazine, with over 63% of the compound remaining after 48 hours.[1][2]

  • 3-Methyl-6-phenyl-1,2,4,5-tetrazine also exhibits high stability in both phosphate-buffered saline (PBS) and cell lysate over a 24-hour period.[3]

  • Tetrazines with electron-donating alkyl substituents, such as 3,6-dimethyl-1,2,4,5-tetrazine , are generally noted for their high stability.[5] In contrast, tetrazines with electron-withdrawing groups show lower stability.[5]

  • The instability of highly reactive tetrazines, such as those substituted with pyridyl groups, is a known challenge, with significant degradation observed in aqueous and biological media.[3][6][7]

Experimental Protocols

The stability of tetrazines is typically assessed by monitoring their concentration over time in a relevant medium. A general experimental protocol is outlined below.

Protocol: Tetrazine Stability Assay
  • Preparation of Tetrazine Stock Solution: A stock solution of the tetrazine derivative is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Incubation: The tetrazine stock solution is diluted to a final concentration in the desired aqueous medium (e.g., PBS, pH 7.4, or cell culture medium like DMEM with 10% fetal bovine serum).

  • Temperature Control: The solution is incubated at a controlled temperature, typically 37 °C, to simulate physiological conditions.

  • Time-Point Sampling: Aliquots of the solution are collected at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: The concentration of the remaining tetrazine at each time point is determined using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): This method separates the tetrazine from its degradation products, allowing for accurate quantification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification to confirm the identity of the tetrazine and its degradation products.[1][2]

    • UV-Vis Spectroscopy: The characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) is monitored over time. A decrease in absorbance indicates degradation.[5][8]

  • Data Analysis: The percentage of the remaining tetrazine is plotted against time to determine its stability profile and half-life.

Reaction Mechanism and Experimental Workflow

The primary application of tetrazines in bioorthogonal chemistry is the inverse electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, such as a trans-cyclooctene (TCO). This reaction is characterized by its rapid kinetics and high specificity.

IEDDA_Reaction Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Methyl-Substituted Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Strained Dienophile (e.g., TCO) Dienophile->TransitionState Adduct Dihydropyridazine Adduct TransitionState->Adduct Rapid Nitrogen Nitrogen Gas (N2) Adduct->Nitrogen Product Stable Pyridazine Product Adduct->Product - N2

Inverse electron-demand Diels-Alder (IEDDA) reaction pathway.

The workflow for evaluating the stability of a tetrazine derivative is a crucial step before its application in more complex biological experiments.

Stability_Workflow Experimental Workflow for Tetrazine Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Stock Prepare Tetrazine Stock Solution (DMSO) Incubate Incubate at 37°C Stock->Incubate Medium Prepare Incubation Medium (e.g., PBS, DMEM) Medium->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS/UV-Vis Sample->Analyze Quantify Quantify Remaining Tetrazine Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot HalfLife Determine Half-life Plot->HalfLife

Workflow for assessing the stability of methyl-substituted tetrazines.

References

A Comparative Guide to HPLC Analysis for Validating Methyltetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of Methyltetrazine-labeled biomolecules. The selection of an appropriate analytical method is critical for accurately assessing the efficiency and homogeneity of bioconjugation, ensuring the quality and reliability of research and therapeutic agents. This document outlines experimental data and detailed protocols to inform the selection of the most suitable validation strategy.

Comparison of Analytical Techniques

The validation of Methyltetrazine labeling efficiency and the purity of the resulting bioconjugate can be accomplished through several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the nature of the biomolecule, the desired level of detail, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and quantitation. However, Mass Spectrometry (MS) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provide valuable orthogonal information.

FeatureHPLC (RP-HPLC & HIC)Mass Spectrometry (MS)SDS-PAGE
Primary Information Purity, Labeling Efficiency, Drug-to-Antibody Ratio (DAR)Molecular Weight Confirmation, Labeling StoichiometryApparent Molecular Weight, Gross Purity
Resolution High to Very HighVery HighLow to Moderate
Quantitation ExcellentGood (with standards)Semi-Quantitative
Throughput ModerateModerate to LowHigh
Sample Requirement Low (µg)Very Low (ng to µg)Low (µg)
Denaturing/Native Can be either (RP-HPLC is denaturing, HIC is native)Denaturing (ESI-MS)Denaturing
Cost & Complexity ModerateHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of bioconjugates, providing robust and reproducible results. Two common modes are employed for Methyltetrazine-labeled molecules: Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic Methyltetrazine moiety to a biomolecule results in a noticeable increase in retention time compared to the unlabeled species. This allows for the clear separation and quantification of labeled, unlabeled, and partially labeled populations.

Experimental Protocol: RP-HPLC for Methyltetrazine-Labeled Antibody

  • Column: A C4 or C8 reverse-phase column is typically suitable for protein and antibody analysis (e.g., Agilent AdvanceBio RP-mAb, Waters ACQUITY UPLC BEH300 C4).[1][2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2][4][5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2][4][5]

  • Gradient: A linear gradient from 25% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Elevated temperatures (e.g., 70-80°C) can improve peak shape and recovery for large proteins like antibodies.[2][4]

  • Detection: UV absorbance at 280 nm for the protein and at a wavelength specific to the Methyltetrazine-conjugated payload if it has a chromophore.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. This technique is particularly valuable for antibody-drug conjugates (ADCs) and other protein conjugates where maintaining the native structure is important.[6][7][8] The number of conjugated Methyltetrazine moieties alters the protein's surface hydrophobicity, allowing for the separation of species with different drug-to-antibody ratios (DAR).[9][10]

Experimental Protocol: HIC for Methyltetrazine-Labeled Antibody

  • Column: A column with a mildly hydrophobic stationary phase (e.g., Butyl or Phenyl) is recommended (e.g., Tosoh TSKgel Butyl-NPR, Agilent MabPac HIC).

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient temperature.

  • Detection: UV absorbance at 280 nm.

Alternative Validation Methods

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive validation of Methyltetrazine labeling.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate. This allows for unambiguous confirmation of successful labeling and precise determination of the number of attached Methyltetrazine groups.[11][12] Electrospray ionization (ESI) is a common technique for analyzing large biomolecules.[12]

Key Advantages:

  • High Specificity: Provides exact mass confirmation of the labeled product.

  • Detailed Stoichiometry: Can resolve species with different numbers of labels.

Limitations:

  • Lower Throughput: Typically slower than HPLC for routine analysis.

  • Complex Data Analysis: Requires specialized expertise for data interpretation.

SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible technique that separates proteins based on their apparent molecular weight.[13] The addition of a Methyltetrazine-containing payload will cause a shift in the molecular weight of the protein, which can be visualized on a gel.

Key Advantages:

  • Simplicity and Accessibility: A standard technique in most biochemistry labs.

  • Visual Assessment: Provides a quick visual confirmation of labeling.

Limitations:

  • Low Resolution: May not resolve species with a small number of labels or similar molecular weights.

  • Semi-Quantitative: Densitometry can provide relative quantification, but it is less accurate than HPLC.

Visualization of Experimental Workflow and Signaling Pathway

To illustrate the application of these techniques, we provide diagrams for a typical experimental workflow and a relevant biological signaling pathway where Methyltetrazine-labeled molecules can be employed.

experimental_workflow cluster_labeling Bioconjugation cluster_analysis Validation Biomolecule Biomolecule (e.g., Antibody, Peptide) Reaction Labeling Reaction Biomolecule->Reaction Tetrazine Methyltetrazine Reagent Tetrazine->Reaction Labeled_Product Methyltetrazine-Labeled Biomolecule Reaction->Labeled_Product HPLC HPLC Analysis (RP-HPLC or HIC) Labeled_Product->HPLC Purity & DAR MS Mass Spectrometry Analysis Labeled_Product->MS Mass & Stoichiometry SDS_PAGE SDS-PAGE Analysis Labeled_Product->SDS_PAGE MW Shift

Workflow for Methyltetrazine labeling and validation.

Methyltetrazine-labeled ligands, such as cyclic RGD (cRGD) peptides, are valuable tools for studying cellular signaling pathways. For example, a Methyltetrazine-cRGD probe can be used to investigate integrin-mediated signaling, which plays a crucial role in cell adhesion, migration, and proliferation.[14]

integrin_signaling cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation cRGD Methyltetrazine-cRGD cRGD->Integrin Binding Src Src FAK->Src Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Integrin signaling pathway initiated by cRGD binding.

References

Preserving Biomolecule Function: A Guide to Functional Assays After Methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of biomolecules using methyltetrazine chemistry is a powerful tool. However, a critical step is to confirm that the biomolecule retains its biological activity after conjugation. This guide provides a comparative overview of essential functional assays to validate the efficacy of these conjugated molecules, with a focus on antibody-drug conjugates (ADCs) as a primary example.

The therapeutic action of complex biologics like ADCs relies on a sequence of events, including binding to a target cell, internalization, and the subsequent action of the conjugated payload.[1] A comprehensive assessment, therefore, requires a variety of assays that examine each of these critical steps.[1]

Comparative Analysis of Biomolecule Activity Pre- and Post-Conjugation

Maintaining the functional integrity of a biomolecule after chemical modification is paramount. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO) is a bioorthogonal reaction known for its high speed and selectivity, making it a popular choice for creating bioconjugates.[2][3] Studies have shown that this method can be used to functionalize biomolecules without impairing their native activity.

For instance, a study on a single-chain antibody fragment (scFv) demonstrated that after conjugation with a Cy5 dye using a tetrazine-styrene cycloaddition, the antigen-binding affinity was indistinguishable from the unmodified scFv. The dissociation constant (Kd) for the unmodified scFv was 1.65 ± 0.04 nM, while the Cy5-conjugated scFv had a Kd of 1.52 ± 0.05 nM.[4] Similarly, the enzymatic activity of alkaline phosphatase (ALP) and a glucose oxidase/horseradish peroxidase (GOx/HRP) system showed no significant difference after conjugation with TCO, a reactive partner for tetrazine. The Michaelis constant (Km) for native ALP was 0.207 mM, compared to 0.151 mM for the TCO-conjugated ALP.[5]

BiomoleculeConjugation PartnerAssay TypeKey MetricPre-ConjugationPost-ConjugationReference
4-4-20 scFvStyrene-TetrazineAntigen BindingKd (nM)1.65 ± 0.041.52 ± 0.05[4]
Alkaline Phosphatase (ALP)TCOEnzyme KineticsKm (mM)0.2070.151[5]
Key Functional Assays for Post-Conjugation Validation

A suite of assays is necessary to fully characterize the function of a conjugated biomolecule.

1. Binding Assays: Ligand-binding assays (LBAs) are crucial for determining if an antibody-based conjugate can still effectively attach to its target on the cancer cell surface.[6] These assays can also help verify the consistency and effectiveness of the conjugate.[6]

2. Cytotoxicity Assays: The MTT assay is a widely used colorimetric method to assess the cell-killing potential of ADCs.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.[1] A decrease in metabolic activity correlates with a lower number of viable cells, thus quantifying the cytotoxic effect of the conjugated molecule.[1]

3. Internalization Assays: For many ADCs, internalization into the target cell is a prerequisite for the payload to exert its effect.[7][8] Antibody internalization can be quantified using techniques like flow cytometry with pH-sensitive dyes that fluoresce upon entering the acidic environment of endosomes and lysosomes.[8]

4. Bystander Killing Assays: This assay evaluates the ability of the cytotoxic payload, once released from the ADC, to diffuse out of the target cell and kill neighboring antigen-negative cells.[7] This is an important mechanism of action for some ADCs.[7]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability.[1]

Materials:

  • 96-well plates

  • Target cells

  • Complete cell culture medium

  • Methyltetrazine-conjugated biomolecule (and unconjugated control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the conjugated biomolecule and unconjugated control in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are completely dissolved. Measure the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibody Internalization Assay

This protocol uses a pH-sensitive dye to quantify antibody internalization via flow cytometry.

Materials:

  • Target cells

  • Fluorescently labeled conjugated protein (e.g., with a pH-sensitive dye)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.[1]

  • Antibody Binding: Incubate the cells with the fluorescently labeled conjugated protein at an optimal concentration on ice for 30-60 minutes. This allows the antibody to bind to surface antigens without being internalized.[1]

  • Induction of Internalization: Wash the cells with cold PBS to remove any unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control sample should be kept on ice (this will be the 0-hour time point).[1]

  • Flow Cytometry Analysis: After the incubation period, wash the cells with cold FACS buffer and analyze them using a flow cytometer. The increase in fluorescence intensity over time corresponds to the amount of internalized antibody.

Visualizing Workflows and Pathways

G cluster_prep Preparation cluster_assay Functional Assay Biomolecule Biomolecule Methyltetrazine_Linker Methyltetrazine_Linker Conjugation Conjugation Purification Purification Conjugated_Biomolecule Conjugated_Biomolecule Treatment Treatment Conjugated_Biomolecule->Treatment Target_Cells Target_Cells Incubation Incubation Data_Acquisition Data_Acquisition Analysis Analysis

G ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (e.g., DM1) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis

References

A Comparative Guide to the Bioorthogonal Performance of Methyltetrazine-Propylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained dienophile, facilitated by a propylamine linker for easy conjugation, is a cornerstone of modern bioorthogonal chemistry. Its exceptional kinetics and high specificity have enabled a wide range of applications, from cellular imaging to in vivo drug delivery.[1] This guide provides a comprehensive comparison of the methyltetrazine-propylamine reaction's performance against other bioorthogonal alternatives, supported by experimental data and detailed protocols to aid in the rational selection of chemical tools for biological research.

The this compound Reaction in Bioorthogonal Chemistry

The core of this bioorthogonal reaction is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained alkene or alkyne (the dienophile).[2] The methyl group on the tetrazine ring offers a balance of good stability and reactivity, making it a popular choice for many applications.[3] A propylamine linker is commonly attached to the tetrazine to provide a primary amine functional group, enabling straightforward conjugation to biomolecules of interest (e.g., proteins, antibodies, or small molecules) via amide bond formation.

The overall workflow for utilizing a this compound conjugate in a bioorthogonal labeling experiment is depicted below.

G cluster_0 Preparation cluster_1 Bioorthogonal Reaction A Biomolecule of Interest (e.g., Protein) C Amide Coupling (e.g., EDC, NHS ester) A->C B Methyltetrazine- Propylamine B->C D Methyltetrazine-labeled Biomolecule C->D F Inverse Electron Demand Diels-Alder Reaction D->F D->F E Strained Dienophile (e.g., TCO, Norbornene) E->F G Labeled Biomolecule (Stable Adduct) F->G

General workflow for bioorthogonal labeling.

Comparative Performance Data

The efficacy of a bioorthogonal reaction is primarily assessed by its reaction kinetics (second-order rate constant, k₂) and the stability of the reagents under physiological conditions.

Reaction Kinetics

The methyltetrazine-iEDDA reaction is renowned for its speed, which allows for efficient labeling at low, biologically compatible concentrations. The choice of the dienophile partner significantly impacts the reaction rate.

Reaction PairDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
Methyltetrazine trans-Cyclooctene (TCO)~800 - 30,000Aqueous buffers (e.g., PBS)
Methyltetrazine Norbornene~0.04 - 1.0Aqueous/Organic mixtures
Methyltetrazine Cyclopropene~1 - 10Aqueous buffers
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bicyclononyne (BCN) - Azide~0.1 - 1.0Aqueous buffers
Staudinger Ligation Phosphine - Azide~0.002 - 0.003Aqueous buffers

Note: Rate constants are approximate and can vary based on specific derivatives, temperature, and solvent systems. Data compiled from multiple sources.

Stability of Tetrazine Derivatives

The stability of the tetrazine moiety is crucial for applications that require longer incubation times or in vivo studies. Methyl-substituted tetrazines generally exhibit a good balance between reactivity and stability.

Tetrazine DerivativeStability AssessmentConditions
Methyl-tetrazine >92% remaining after 12hDMEM with 10% FBS at 37°C
Phenyl-tetrazine >95% remaining after 12hDMEM with 10% FBS at 37°C
H-tetrazine <13% remaining after 48hDMEM with 10% FBS at 37°C
Pyridyl-tetrazine <13% remaining after 48hDMEM with 10% FBS at 37°C

Data adapted from a comparative study on tetrazine stability.[4]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol describes the measurement of the reaction rate between a methyltetrazine conjugate and a dienophile using stopped-flow spectrophotometry.

Materials:

  • Methyltetrazine-functionalized molecule of interest

  • Dienophile (e.g., a TCO derivative)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the methyltetrazine conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

  • Stopped-Flow Measurement: a. Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow instrument. b. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time. c. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential decay curve.

  • Calculation of k₂: a. Repeat the measurement with several different excess concentrations of the dienophile. b. Plot the observed rate constants (k_obs) against the corresponding dienophile concentrations. c. The second-order rate constant (k₂) is the slope of the resulting linear plot.

Protocol 2: Assessment of Stability in Biological Media

This protocol outlines a method to determine the stability of a methyltetrazine conjugate in serum-containing media using HPLC or LC-MS.

Materials:

  • Methyltetrazine conjugate

  • Biological medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS))

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the methyltetrazine conjugate in DMSO. b. Spike the stock solution into the pre-warmed (37°C) biological medium to a final concentration suitable for detection (e.g., 10-100 µM).

  • Incubation: a. Incubate the samples at 37°C in a controlled environment.

  • Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine conjugate using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.

  • Data Analysis: a. Plot the percentage of the remaining intact conjugate against time to determine its half-life and degradation profile.

Application in Elucidating Signaling Pathways: GPCR Internalization

A powerful application of the methyltetrazine-TCO ligation is in the study of G protein-coupled receptor (GPCR) signaling. For instance, it has been used to fluorescently label and track the ligand-induced internalization of the glucagon receptor (GCGR), a key process in terminating its signaling cascade.[5][6]

The experimental workflow involves two key steps:

  • Genetic Encoding: An unnatural amino acid containing a strained alkene (like TCO) is site-specifically incorporated into an extracellular loop of the GPCR in live cells.

  • Bioorthogonal Labeling: A cell-impermeable methyltetrazine conjugated to a fluorophore is added to the cell media. The tetrazine reacts specifically with the TCO-modified GPCR on the cell surface, rendering it fluorescent.

This allows for the visualization of receptor trafficking and internalization upon ligand binding using fluorescence microscopy.

G cluster_0 Step 1: Genetic Incorporation of Dienophile cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Signaling & Visualization A Plasmid encoding GPCR with Amber Stop Codon (TAG) B Transfection into Mammalian Cells A->B C Expression of GPCR with Unnatural Amino Acid (TCO) B->C E Tetrazine-TCO Ligation on Cell Surface C->E D Add Methyltetrazine-Fluorophore to Cell Media D->E F Fluorescently Labeled GPCR E->F G Add GPCR Ligand (e.g., Glucagon) F->G H GPCR Internalization G->H I Visualize Receptor Trafficking (Fluorescence Microscopy) H->I

Workflow for studying GPCR internalization.

Conclusion

The this compound reaction, particularly when paired with highly reactive dienophiles like trans-cyclooctene, offers an unparalleled combination of speed and specificity for bioorthogonal applications. While other tetrazine derivatives may offer enhanced stability or faster kinetics in specific contexts, the methyl-substituted variant provides a robust and reliable tool for a broad range of biological studies. The provided data and protocols serve as a guide for researchers to select and implement the most appropriate bioorthogonal strategy for their specific needs, enabling the precise investigation of complex biological processes.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-Propylamine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Methyltetrazine-Propylamine is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. Adherence to these procedural steps is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. Based on safety data for analogous compounds, this compound should be regarded as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a dust mask or a respirator. All work with the solid or solutions should be conducted in a certified chemical fume hood.

Quantitative Data on Disposal Parameters

No specific quantitative data for the chemical neutralization or degradation of this compound for disposal purposes is available in the reviewed literature. In the absence of validated protocols, in-lab chemical treatment is not recommended. The primary disposal method relies on containment and transfer to a certified hazardous waste facility.

ParameterGuidelineJustification
In-Lab Neutralization Not RecommendedThe decomposition products of this compound are unknown and could be more hazardous than the parent compound. Without a validated protocol, attempting chemical inactivation is unsafe.
Concentration Limits for Drain Disposal Not PermittedThis compound is classified as hazardous and should not be disposed of down the drain.
Incineration Temperature To be determined by a licensed waste disposal facilityProfessional hazardous waste facilities have the equipment and expertise to determine the appropriate conditions for thermal decomposition.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure lid.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Experimental Protocols

As in-laboratory chemical treatment is not recommended, no experimental protocols for the degradation or neutralization of this compound are provided. The focus of safe disposal is on proper containment and professional handling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling Methyltetrazine-Propylamine (CAS: 1802978-47-7) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available Safety Data Sheets (SDS) and the known hazards of similar tetrazine and amine compounds.

I. Compound Identification and Properties

This compound is a hydrophilic click chemistry reagent utilized for bioconjugation.[1][2] While one supplier Safety Data Sheet (SDS) classifies it as non-hazardous, it is prudent to handle it with the care required for potentially hazardous chemicals, given its amine and tetrazine functionalities.[3]

Property Value Source
CAS Number 1802978-47-7[1][2]
Molecular Formula C12H15N5O[2]
Molecular Weight 245.29 g/mol [1]
Storage -20°C, protected from light and moisture.[1][2]
Purity ≥95%[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from potential splashes of the compound, especially when in solution.
Skin Protection - Nitrile or other chemical-resistant gloves.- Standard laboratory coat.Prevents direct skin contact. Tetrazine and amine compounds can be potential skin irritants.
Respiratory Protection Not generally required if handled in a fume hood. A dust mask or respirator may be necessary if handling the solid form outside of a fume hood where aerosolization is possible.Minimizes inhalation of the powder.

III. Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

A. Preparation

  • Ensure a certified chemical fume hood is operational.[3]

  • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as outlined in the table above before entering the designated work area.

B. Handling

  • All handling of this compound should be conducted in a chemical fume hood.[3]

  • Allow the compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh and dispense the required amount, avoiding the creation of dust.

  • When dissolving, add the solvent slowly to the solid. The compound is soluble in aqueous buffers, DMF, and DMSO.[1]

  • Keep the container tightly closed when not in use.

C. Post-Handling

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly doff PPE, avoiding cross-contamination.

  • Wash hands thoroughly after handling.[3]

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh and Dispense fume_hood->weigh dissolve Dissolve weigh->dissolve post_handle Post-Handling dissolve->post_handle decon Decontaminate post_handle->decon doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash cluster_handling Safe Handling cluster_disposal Proper Disposal cluster_outcome Desired Outcome ppe Appropriate PPE safety Personnel & Environmental Safety ppe->safety fume_hood Use of Fume Hood fume_hood->safety storage Correct Storage (-20°C, dark, dry) storage->safety waste_container Designated Hazardous Waste Container waste_container->safety labeling Clear Labeling labeling->safety ehs EHS Disposal ehs->safety

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.